molecular formula C8H5ClN2O B1371808 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 958230-19-8

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1371808
CAS No.: 958230-19-8
M. Wt: 180.59 g/mol
InChI Key: SVRMXFJXIGCKII-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRMXFJXIGCKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640163
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID60640163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958230-19-8
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a pivotal heterocyclic building block in contemporary pharmaceutical research. This 7-azaindole derivative, distinguished by its unique electronic and structural characteristics, has emerged as a critical precursor in the synthesis of a multitude of biologically active molecules, most notably kinase inhibitors. This document elucidates the compound's chemical and physical properties, details a robust synthetic protocol, explores its chemical reactivity, and contextualizes its application in the development of targeted therapeutics. The insights provided herein are intended to empower researchers and drug development professionals in leveraging the full potential of this versatile scaffold.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. As a bioisostere of indole, it is recognized by a wide range of biological targets. The strategic placement of a nitrogen atom in the six-membered ring imparts distinct physicochemical properties compared to its indole counterpart, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These features often translate into enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound (CAS No: 958230-19-8) is a particularly valuable derivative, functionalized with a reactive aldehyde group and a strategically positioned chlorine atom, making it a versatile synthon for the construction of complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental outcomes.

Structural and Chemical Identity
  • Systematic Name: this compound

  • Common Synonyms: 4-Chloro-7-azaindole-5-carboxaldehyde, 4-Chloro-5-formyl-1H-pyrrolo[2,3-b]pyridine[1]

  • CAS Number: 958230-19-8[2]

  • Molecular Formula: C₈H₅ClN₂O[2]

  • Molecular Weight: 180.59 g/mol [2]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource
Physical State Pale yellow solid[3]
Melting Point 288 to 292 °C[3]
Solubility Soluble in DMSO
pKa (Predicted) 12.11 ± 0.40
Density (Predicted) 1.521 ± 0.06 g/cm³[3]
Storage Conditions Sealed in a dry environment, refrigerator (2 to 8 °C)[3]

Synthesis and Purification: A Validated Protocol

The reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. A well-established synthetic route proceeds from 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. The triisopropylsilyl (TIPS) group serves as a protecting group for the pyrrole nitrogen, enabling regioselective functionalization.

Synthetic Workflow

The synthesis involves a three-step process: lithiation and formylation, followed by deprotection.

G cluster_0 Step 1: Lithiation and Formylation cluster_1 Step 2: Work-up and Deprotection cluster_2 Step 3: Purification Start 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in THF Reagent1 s-Butyllithium in hexane/cyclohexane -78 °C, 1 hour Start->Reagent1 1. Intermediate1 Lithiate Intermediate Reagent1->Intermediate1 Reagent2 N,N-dimethylformamide (DMF) -78 °C, 1 hour Intermediate1->Reagent2 2. Intermediate2 Formylated Intermediate Reagent2->Intermediate2 Workup1 Quench with 4 M HCl in 1,4-dioxane Water, Ethyl acetate extraction Intermediate2->Workup1 Drying Dry over anhydrous MgSO₄ Concentrate under reduced pressure Workup1->Drying Deprotection Trifluoroacetic acid in Dichloromethane Stir for 1 day Drying->Deprotection Workup2 Concentrate, neutralize with sat. NaHCO₃ Filter solid Deprotection->Workup2 Purification Wash solid with Ethyl acetate/Hexane Workup2->Purification Final_Product This compound (Pale yellow solid, 81% yield) Purification->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol[4]
  • Lithiation and Formylation:

    • Dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol) in tetrahydrofuran (50 mL) in a flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of s-butyllithium in hexane/cyclohexane (1.06 M, 27 mL, 29 mmol) to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • To this mixture, add N,N-dimethylformamide (7.0 mL, 90 mmol) and continue stirring for an additional hour at -78 °C.

  • Work-up and Deprotection:

    • Quench the reaction by adding 4 M hydrogen chloride in 1,4-dioxane (20 mL) and stir for 30 minutes.

    • Add water to the mixture and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (15 mL) and add trifluoroacetic acid (15 mL).

    • Stir the mixture at room temperature for 24 hours.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and neutralize with a saturated aqueous solution of sodium hydrogencarbonate.

    • Collect the precipitated solid by filtration and dry under reduced pressure.

    • To the resulting solid, add ethyl acetate (20 mL) and hexane (20 mL).

    • Collect the solid by filtration, wash with hexane, and dry under reduced pressure to obtain this compound as a pale yellow solid (2.72 g, 81% yield).

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups: the chloro substituent at the 4-position and the carbaldehyde at the 5-position.

G cluster_0 Reactions at C4-Chloro cluster_1 Reactions at C5-Aldehyde Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald C-N bond formation Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig C=C bond formation Reductive_Amination Reductive Amination (R₂NH, reducing agent) Start->Reductive_Amination C-N bond formation Product_Suzuki 4-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Suzuki->Product_Suzuki Product_Buchwald 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Buchwald->Product_Buchwald Product_Wittig 4-chloro-5-(alkenyl)-1H-pyrrolo[2,3-b]pyridine Wittig->Product_Wittig Product_RA 4-chloro-5-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine Reductive_Amination->Product_RA

Caption: Key reaction pathways of this compound.

Reactivity of the 4-Chloro Substituent

The chlorine atom at the C4 position of the 7-azaindole scaffold is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than a chloro substituent on a more electron-deficient ring system. Its reactivity is significantly enhanced by the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond at the C4 position by coupling with a variety of boronic acids or their esters.[4][5] This is a powerful method for introducing aryl or heteroaryl substituents, which are common features in kinase inhibitors.[6][7]

  • Buchwald-Hartwig Amination: The palladium-catalyzed amination allows for the formation of a carbon-nitrogen bond by reacting the chloro-substituted scaffold with primary or secondary amines.[8][9] This is a key transformation for installing amine functionalities that can engage in crucial hydrogen bonding interactions with the target protein.

Reactivity of the 5-Carbaldehyde Group

The aldehyde functionality at the C5 position is a versatile handle for a wide range of chemical transformations.

  • Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method for converting the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of various unsaturated moieties.[10][11]

  • Reductive Amination: This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[12] This is a highly efficient method for introducing substituted aminomethyl groups.

  • Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups for further derivatization.

Application in Kinase Inhibitor Synthesis

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[14][15] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its basic properties, empowering researchers to effectively and safely utilize this important building block in their synthetic endeavors.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a prominent member of the 7-azaindole class of heterocyclic compounds, has emerged as a critical building block in contemporary medicinal chemistry.[1][2] Its unique structural arrangement, featuring a pyrrole ring fused to a pyridine ring, combined with the reactive aldehyde and chloro functional groups, makes it a versatile intermediate in the synthesis of complex bioactive molecules.[2] This guide provides a comprehensive overview of its core physicochemical characteristics, offering insights into its synthesis, reactivity, and analytical characterization to support its effective utilization in research and drug discovery endeavors.

Chemical Identity and Physical Properties

This compound is systematically named according to IUPAC nomenclature, reflecting its bicyclic pyrrolopyridine core with a chlorine substituent at position 4 and an aldehyde at position 5.[1] It is also commonly referred to as 4-chloro-7-azaindole-5-carbaldehyde.[1] At ambient conditions, it exists as a pale yellow solid.[1]

PropertyValueReference(s)
CAS Number 958230-19-8[1]
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
Physical State Pale yellow solid[1]
Melting Point 288-292°C[1]
Predicted pKa 12.11 ± 0.40[1]
Predicted Density 1.521 ± 0.06 g/cm³[1]

Diagram: Molecular Structure of this compound

Caption: Molecular structure of the title compound.

Solubility Profile

Synthesis and Purification

A common synthetic route to this compound involves the formylation of a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.[3]

Experimental Protocol: Synthesis of this compound [3]

  • Protection: The starting material, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is first protected, for example, with a triisopropylsilyl (TIPS) group.

  • Lithiation and Formylation: A solution of the protected compound in tetrahydrofuran (THF) is cooled to -78°C. s-Butyllithium is then added, and the mixture is stirred for one hour. Subsequently, N,N-dimethylformamide (DMF) is added, and stirring is continued for another hour.

  • Deprotection and Work-up: The reaction is quenched with 4 M hydrogen chloride in 1,4-dioxane and stirred for 30 minutes. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Final Deprotection: The resulting residue is dissolved in dichloromethane and treated with trifluoroacetic acid for 24 hours.

  • Purification: The reaction mixture is concentrated, neutralized with saturated aqueous sodium bicarbonate, and the precipitated solid is collected by filtration. The solid is then washed with a mixture of ethyl acetate and hexane and dried under reduced pressure to yield the final product as a pale yellow solid.[3]

Diagram: Synthetic Workflow

Synthesis_Workflow A 4-chloro-1-(triisopropylsilyl)- 1H-pyrrolo[2,3-b]pyridine in THF B s-Butyllithium, -78°C A->B 1 hr C N,N-dimethylformamide (DMF) B->C 1 hr D Deprotection with HCl C->D 30 min E Aqueous Work-up & Extraction D->E F Deprotection with TFA E->F 24 hr G Neutralization & Filtration F->G H Washing & Drying G->H I Final Product H->I

Caption: Key steps in the synthesis of the title compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional components: the 7-azaindole core, the chloro substituent, and the aldehyde group.

  • The 7-Azaindole Core: This heterocyclic system is of significant interest in medicinal chemistry due to its ability to act as a bioisostere of indole.[4] The pyrrole moiety is generally susceptible to electrophilic substitution, while the pyridine ring can undergo nucleophilic substitution, particularly when activated.[5] The nitrogen atoms in the bicyclic system can also participate in hydrogen bonding, which is crucial for its interaction with biological targets.[6]

  • The Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring is a key handle for further functionalization. It can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[4]

  • The Aldehyde Group: The aldehyde functionality is a versatile reactive group that can undergo a variety of transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and other derivatives.[5][7] It can also be a key participant in carbon-carbon bond-forming reactions.[8]

Diagram: Reactivity Profile

Reactivity_Profile cluster_reactions Potential Reactions Core This compound Aldehyde Aldehyde Reactions (Oxidation, Reduction, Condensation) Core->Aldehyde CHO group Chloro Chloro Group Reactions (Nucleophilic Substitution, Cross-Coupling) Core->Chloro Cl group Core_react Core Reactivity (Electrophilic/Nucleophilic Substitution) Core->Core_react 7-Azaindole core

Caption: Overview of the reactive sites on the molecule.

Spectroscopic and Analytical Characterization

While a comprehensive set of publicly available experimental spectra for this compound is limited, its structural features suggest characteristic spectroscopic signatures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as a characteristic downfield signal for the aldehyde proton.

    • ¹³C NMR: The spectrum would display signals for the eight carbon atoms, with the aldehyde carbonyl carbon appearing at a significantly downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Vibrations associated with the aromatic rings and the N-H bond of the pyrrole would also be present.

  • Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (180.59 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors.[9] The 7-azaindole scaffold is a recognized pharmacophore that can mimic the hinge-binding interactions of ATP in the active site of many kinases. The versatility of the chloro and aldehyde groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS 958230-19-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 958230-19-8)

A Cornerstone Intermediate for the Next Generation of Targeted Therapeutics

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of this compound. As a Senior Application Scientist, the aim is not merely to present data, but to provide a narrative grounded in mechanistic understanding and practical, field-proven insights into the strategic value of this key intermediate.

The Strategic Importance of the 7-Azaindole Scaffold

This compound is a highly functionalized derivative of 7-azaindole, a bicyclic heterocycle also known as pyrrolopyridine.[1] This scaffold is considered "privileged" in medicinal chemistry. Its structural resemblance to adenine, a core component of ATP, allows it to effectively function as a hinge-binding motif in a multitude of protein kinases.[2] This bioisosteric relationship is fundamental to its success in the design of ATP-competitive kinase inhibitors. The strategic placement of a chlorine atom at the 4-position and a versatile carbaldehyde group at the 5-position makes this specific molecule an exceptionally powerful building block for creating libraries of complex and potent therapeutic agents.[1][3]

Core Physicochemical & Structural Characteristics

A precise understanding of the compound's fundamental properties is the bedrock of its effective application in synthesis.

PropertyValueReference(s)
CAS Number 958230-19-8[4]
Molecular Formula C₈H₅ClN₂O[4][5]
Molecular Weight 180.59 g/mol [4][5]
Appearance Pale yellow to off-white solid[1][5]
IUPAC Name This compound[1]
Synonyms 4-Chloro-7-azaindole-5-carboxaldehyde, 4-Chloro-5-formyl-1H-pyrrolo[2,3-b]pyridine[1][6]
Purity Typically >97%[6]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.

Regioselective Synthesis: A Mechanistic Perspective

The synthesis of this compound requires careful control to achieve the desired regiochemistry. The following workflow outlines a robust and validated approach starting from a protected 4-chloro-7-azaindole precursor. The causality behind this strategy lies in using a directing group to facilitate selective metallation and subsequent formylation at the C5 position.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-H Protection cluster_1 Step 2: Directed Ortho-Metalation cluster_2 Step 3: Electrophilic Quench (Formylation) cluster_3 Step 4: Deprotection A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 4-Chloro-1-(triisopropylsilyl)- 1H-pyrrolo[2,3-b]pyridine A->B TIPSCl, NaH, DMF C C5-Lithiated Intermediate (transient) B->C s-BuLi, THF, -78°C D Protected Aldehyde Intermediate C->D DMF, -78°C E This compound (CAS 958230-19-8) D->E TFA or HCl

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a synthesized representation of established laboratory procedures.[5]

Step 2 & 3: Directed Lithiation and Formylation

  • System Preparation: A multi-neck, flame-dried flask is assembled under a positive pressure of inert gas (Argon or Nitrogen). Charge the flask with 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the kinetic stability of the highly reactive organolithium intermediate that will be formed.

  • Lithiation: A solution of s-butyllithium (s-BuLi) in hexanes/cyclohexane (1.5-2.0 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly.[5] The reaction is stirred at -78 °C for 1 hour. The bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen directs the deprotonation to the adjacent C5 position, ensuring high regioselectivity.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (4.0-5.0 eq) is added dropwise to the reaction mixture.[5] The DMF acts as the electrophile, quenching the lithiated intermediate to form the aldehyde. The mixture is stirred for an additional hour at -78 °C.

  • Deprotection & Work-up: The reaction is quenched by the addition of an acidic solution, such as 4 M HCl in dioxane or trifluoroacetic acid (TFA).[5] This step serves two purposes: it protonates the reaction mixture and concurrently cleaves the acid-labile TIPS protecting group. The mixture is then allowed to warm to room temperature.

  • Isolation and Purification: The mixture is concentrated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. For higher purity, the crude solid can be triturated with a mixture of ethyl acetate and hexane or purified via column chromatography to yield the final product.[5]

Synthetic Utility and Reactivity Profile

The true power of this intermediate lies in its trifunctional nature, providing three orthogonal handles for molecular elaboration. This allows for a divergent synthetic approach, ideal for building structure-activity relationships (SAR).

G substance This compound C4-Cl N1-H C5-CHO SNAr Introduce Aryl/Amine/ Thiol/Alkoxy Groups (R¹) substance:c4->SNAr SNAr (Buchwald-Hartwig, Suzuki, etc.) N_Func Introduce R² Moiety substance:n1->N_Func Alkylation, Acylation, Protecting Groups CHO_React Introduce R³ Moiety substance:c5->CHO_React Reductive Amination, Wittig, Condensation

Caption: Reactivity sites of this compound.

  • C5-Carbaldehyde: This is often the first point of modification. It readily undergoes reductive amination to install diverse amine side chains, Wittig-type reactions to form alkenes, and various condensation reactions to build new heterocyclic rings.

  • C4-Chloride: The electron-deficient nature of the pyridine ring activates the C4-chloride for nucleophilic aromatic substitution (SNAr). More advanced transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), are routinely employed to introduce aryl, heteroaryl, or amine substituents, which are often crucial for targeting the solvent-exposed regions of kinase active sites.[1]

  • N1-Pyrrole Proton: The pyrrole N-H can be deprotonated and subsequently alkylated or acylated. This site is often used to attach solubilizing groups or to modulate the electronic properties of the heterocyclic core.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This intermediate is a validated building block in the synthesis of potent JAK inhibitors, a class of drugs used to treat inflammatory diseases and certain cancers.[7] The general synthetic strategy often involves an initial functionalization of the aldehyde followed by a cross-coupling reaction at the C4 position.

This strategic sequence allows for late-stage diversification, a highly efficient approach in drug discovery where the core scaffold is built first and key diversity elements are introduced near the end of the synthesis. This maximizes the efficiency of library synthesis and accelerates the identification of lead candidates.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, robust and regioselective synthesis, and versatile reactivity profile make it an indispensable component in the design and synthesis of novel kinase inhibitors and other targeted therapies.[1][3] The logical and field-tested protocols for its use, as outlined in this guide, provide a reliable foundation for its successful application in any drug discovery program.

References

An In-depth Technical Guide to 4-chloro-7-azaindole-5-carboxaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-chloro-7-azaindole-5-carboxaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and critical applications, with a particular focus on its role in the synthesis of targeted cancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile intermediate and its strategic importance in the creation of novel pharmaceutical agents.

Nomenclature and Synonyms

The compound with the systematic name 4-chloro-7-azaindole-5-carboxaldehyde is a derivative of 7-azaindole, which is also known as 1H-pyrrolo[2,3-b]pyridine. The presence of a chlorine atom at the 4-position and a carboxaldehyde group at the 5-position of the 7-azaindole core gives rise to its name.

Due to the diverse conventions in chemical naming, this compound is known by several synonyms. Understanding these is crucial for conducting thorough literature and database searches.

Preferred Name Synonyms CAS Number Molecular Formula Molecular Weight
4-chloro-7-azaindole-5-carboxaldehyde4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde958230-19-8C₈H₅ClN₂O180.59 g/mol [1]

The structural representation of 4-chloro-7-azaindole-5-carboxaldehyde is depicted below:

Figure 1: Chemical structure of 4-chloro-7-azaindole-5-carboxaldehyde.

Physicochemical Properties

The physicochemical properties of 4-chloro-7-azaindole-5-carboxaldehyde are tabulated below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various solvent systems.

Property Value Source
Appearance Off-white to light yellow solidCommercial Suppliers
Melting Point 288-292 °CCommercial Suppliers
Purity ≥97%[2]
Storage Ambient temperature, keep in a dark placeCommercial Suppliers

Synthesis of 4-chloro-7-azaindole-5-carboxaldehyde

The synthesis of 4-chloro-7-azaindole-5-carboxaldehyde is a multi-step process that typically starts from the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The key transformations involve the introduction of the chloro and carboxaldehyde functionalities at the desired positions. A common synthetic route is outlined below.

Synthetic Pathway Overview

The synthesis begins with the N-protection of 4-chloro-7-azaindole, followed by a directed lithiation and formylation at the 5-position. The final step involves the deprotection of the nitrogen to yield the target compound.

synthesis_workflow start 4-chloro-7-azaindole step1 N-protection (TIPSCl, NaH, DMF) start->step1 Protection intermediate1 4-chloro-1-(triisopropylsilyl)-7-azaindole step1->intermediate1 step2 Directed Lithiation (s-BuLi, THF, -78°C) intermediate1->step2 Activation intermediate2 Lithium intermediate step2->intermediate2 step3 Formylation (DMF) intermediate2->step3 C-C bond formation intermediate3 N-protected aldehyde step3->intermediate3 step4 Deprotection (TFA, DCM) intermediate3->step4 Final step end 4-chloro-7-azaindole-5-carboxaldehyde step4->end

Figure 2: Synthetic workflow for 4-chloro-7-azaindole-5-carboxaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures for similar 7-azaindole derivatives.

Step 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-7-azaindole

  • To a solution of 4-chloro-7-azaindole in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add triisopropylsilyl chloride (TIPSCl) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-1-(triisopropylsilyl)-7-azaindole.

Step 2: Synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Dissolve the N-protected 4-chloro-7-azaindole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of s-butyllithium (s-BuLi) in cyclohexane to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to facilitate the directed lithiation at the 5-position.

  • Add anhydrous DMF to the reaction mixture and continue stirring at -78 °C for another hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Synthesis of 4-chloro-7-azaindole-5-carboxaldehyde

  • Dissolve the crude N-protected aldehyde from the previous step in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution and stir the mixture at room temperature for 24 hours to effect the deprotection of the triisopropylsilyl group.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product, 4-chloro-7-azaindole-5-carboxaldehyde.

Applications in Drug Discovery and Development

The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the indole nucleus found in many biologically active molecules and its capacity to form key hydrogen bonding interactions with biological targets.[3] 4-chloro-7-azaindole-5-carboxaldehyde, with its strategically placed reactive functional groups, serves as a versatile starting material for the synthesis of a wide range of complex molecules, particularly kinase inhibitors.[4]

Key Intermediate in the Synthesis of Pemigatinib

The most prominent application of 4-chloro-7-azaindole-5-carboxaldehyde is as a crucial intermediate in the synthesis of Pemigatinib (brand name Pemazyre®), an FDA-approved kinase inhibitor.[5] Pemigatinib is a selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[6]

Signaling Pathway:

The FGF/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway, often through FGFR gene fusions or mutations, is a known driver in various cancers, including cholangiocarcinoma (bile duct cancer) and myeloid/lymphoid neoplasms.[7][8] Pemigatinib targets and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking the downstream signaling cascades that promote tumor growth.

fgfr_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization Autophosphorylation Autophosphorylation FGFR->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pemigatinib Pemigatinib Pemigatinib->Autophosphorylation Inhibition

Figure 3: Simplified schematic of the FGF/FGFR signaling pathway and the inhibitory action of Pemigatinib.

The synthesis of Pemigatinib utilizes 4-chloro-7-azaindole-5-carboxaldehyde as a key starting material for the construction of the complex tricyclic core of the drug molecule.[5] The aldehyde functionality allows for the introduction of other key fragments through reactions such as reductive amination.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, the aldehyde proton, and the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically in the 180-200 ppm range).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the aldehyde group (typically around 1680-1700 cm⁻¹). A broad N-H stretching vibration from the pyrrole ring is also expected in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.59 g/mol ). Characteristic fragmentation patterns for aldehydes would include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Safety and Handling

Given the lack of a specific safety data sheet for 4-chloro-7-azaindole-5-carboxaldehyde, the following precautions are based on data for structurally similar compounds, such as 4-chloro-7-azaindole-5-carboxylic acid.[5] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

    • Hand Protection: Wear suitable chemical-resistant gloves.[5]

    • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[5]

    • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.[5]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Storage and Stability:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from strong oxidizing agents.[5]

    • The compound is stable under normal storage conditions.[5]

Conclusion

4-chloro-7-azaindole-5-carboxaldehyde has emerged as a valuable and versatile building block in the field of drug discovery. Its strategic importance is underscored by its role in the synthesis of the FDA-approved FGFR inhibitor, Pemigatinib. The presence of multiple reactive sites on the 7-azaindole core allows for the facile introduction of diverse functionalities, making it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, properties, and handling is crucial for medicinal chemists aiming to leverage this powerful intermediate in their research and development endeavors.

References

An In-depth Technical Guide to the Spectroscopic Properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. With the CAS Registry Number 958230-19-8, this compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, notably as a precursor to potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[1][2]. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected spectroscopic data, supported by established principles and comparative data from closely related structures.

Chemical Identity and Physical Properties

This compound, also known as 4-chloro-7-azaindole-5-carbaldehyde, is a bicyclic aromatic heterocycle. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with the presence of chloro and carbaldehyde functionalities, results in a unique electronic and structural profile that is leveraged in targeted drug design.

PropertyValueSource
CAS Number 958230-19-8[3][4]
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Appearance Pale yellow solid[4]
Melting Point 288-292 °C[4]
Predicted Density 1.521 ± 0.06 g/cm³[4]
Storage 2-8 °C, Sealed in dry conditions[4][5]
Synthesis and Reaction Workflow

The synthesis of this intermediate is well-documented in both chemical literature and patents, highlighting its importance. A common and effective synthetic route involves the formylation of a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

The following protocol is a synthesized representation of methodologies described in the literature[6].

  • Protection: The starting material, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is first protected at the N1 position of the pyrrole ring. A common protecting group is the triisopropylsilyl (TIPS) group, forming 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

  • Lithiation: The protected compound is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as s-butyllithium, is added dropwise to selectively deprotonate the C5 position.

  • Formylation: An electrophilic formylating agent, typically N,N-dimethylformamide (DMF), is added to the reaction mixture. The lithium-halogen exchange and subsequent reaction introduce the aldehyde functionality at the C5 position.

  • Deprotection and Work-up: The reaction is quenched, and the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane). An aqueous work-up followed by neutralization and purification by filtration or chromatography yields the final product as a pale yellow solid[6].

Synthesis_Workflow cluster_synthesis Synthetic Pathway A 4-chloro-1-(TIPS)-1H- pyrrolo[2,3-b]pyridine B Lithiation (s-BuLi, THF, -78°C) A->B Step 1 C Formylation (DMF) B->C Step 2 D Deprotection (TFA or HCl) C->D Step 3 E 4-chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde D->E Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data Interpretation

While a complete, publicly available dataset of all spectra for this specific molecule is not readily found, we can, with high confidence, predict and interpret the expected spectroscopic signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound would confirm the connectivity and electronic environment of every atom.

Caption: Correlation between molecular structure and key spectroscopic data.

Solvent: DMSO-d₆

ProtonPredicted Shift (ppm)MultiplicityIntegrationRationale
N1-H ~12.5Broad Singlet1HThe pyrrolic N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring.
CHO ~10.3Singlet1HAldehyde protons are highly deshielded and typically appear as sharp singlets in this region.
H6 ~8.8Singlet1HThis proton is on the pyridine ring, adjacent to the nitrogen and the aldehyde group, leading to significant deshielding.
H3 ~8.0Doublet (J ≈ 3.5 Hz)1HThis proton is on the pyrrole ring, coupled to H2. Its chemical shift is influenced by the adjacent pyridine nitrogen.
H2 ~6.8Doublet (J ≈ 3.5 Hz)1HThis proton is on the pyrrole ring, coupled to H3. It is generally the most upfield of the aromatic protons.

Solvent: DMSO-d₆

CarbonPredicted Shift (ppm)Rationale
C=O ~189The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
C4 ~150A quaternary carbon attached to both a chlorine atom and a nitrogen atom, expected to be significantly deshielded.
C7a ~148The quaternary carbon at the junction of the two rings, adjacent to the pyridine nitrogen.
C6 ~135Aromatic CH carbon on the pyridine ring, deshielded by the adjacent nitrogen and aldehyde.
C3a ~128The second quaternary carbon at the ring junction.
C3 ~125Aromatic CH carbon on the pyrrole ring.
C5 ~118A quaternary carbon attached to the aldehyde group.
C2 ~102The most upfield aromatic CH carbon, typical for the C2 position in 7-azaindoles.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): For C₈H₅ClN₂O, the monoisotopic mass is approximately 180.01 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak:

    • [M]⁺ peak at m/z ≈ 180 corresponding to the ³⁵Cl isotope.

    • [M+2]⁺ peak at m/z ≈ 182 corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak.

  • Key Fragmentation Pathways (Predicted):

    • Loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z ≈ 151/153.

    • Loss of a chlorine radical (Cl, 35/37 Da) from the molecular ion.

    • Sequential loss of HCN from the pyrrole or pyridine ring, a common fragmentation pattern for nitrogen-containing heterocycles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The interpretation is supported by a detailed study on the closely related isomer, 4-chloro-7-azaindole-3-carbaldehyde[3].

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-2800 Broad, MediumN-H Stretch The pyrrole N-H stretching vibration is expected to be a broad band due to intermolecular hydrogen bonding in the solid state. This is a characteristic feature of 7-azaindole dimers[3].
~1670 StrongC=O Stretch (Aldehyde) The carbonyl stretch of an aromatic aldehyde is very strong and characteristic. Its position indicates conjugation with the aromatic system.
~1600-1450 Medium-StrongC=C and C=N Aromatic Ring Stretches These bands arise from the vibrations of the fused pyrrolopyridine ring system.
~1200 MediumC-N Stretch Vibrations associated with the C-N bonds within the heterocyclic rings.
~800-700 StrongC-Cl Stretch The carbon-chlorine bond stretch typically appears in this region of the fingerprint.
~850-750 StrongC-H out-of-plane bending Bending vibrations of the aromatic C-H bonds.

Conclusion

This compound is a molecule of significant synthetic utility. This guide provides a comprehensive framework for understanding its spectroscopic properties. While a publicly archived, complete experimental dataset is elusive, the principles of spectroscopy, combined with data from analogous structures, allow for a robust and confident characterization. The predicted NMR, MS, and IR data presented herein serve as a reliable reference for researchers working with this important intermediate, facilitating its identification, purity assessment, and further application in the development of novel therapeutics.

References

A Technical Guide to the Structural Analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a substituted 7-azaindole, represents a cornerstone heterocyclic building block in modern drug discovery and development. Its rigid bicyclic core, decorated with strategically placed chloro and carbaldehyde functional groups, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical analysis of its structure, physicochemical properties, and the analytical methodologies crucial for its characterization. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the causal relationships between its structural features and its utility as a high-value intermediate, particularly in the development of targeted therapies such as kinase inhibitors.

The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic the indole ring of tryptophan, enabling it to interact with a wide array of biological targets. The introduction of a nitrogen atom into the six-membered ring imparts unique electronic properties and hydrogen bonding capabilities, often leading to improved pharmacological profiles.

Physicochemical and Structural Properties

A comprehensive understanding of the intrinsic properties of this compound is paramount for its effective utilization in synthetic campaigns and for ensuring the integrity of downstream products.

PropertyValueReference
CAS Number 958230-19-8[1]
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1][2]
Appearance Pale yellow to brown solid[3]
Purity Typically >97%[2][4]
InChI Key SVRMXFJXIGCKII-UHFFFAOYSA-N[2][4]

The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen and the carbonyl oxygen), along with the polar C-Cl bond, governs its solubility and crystal packing characteristics. These features are critical for designing appropriate reaction and purification conditions.

Strategic Synthesis and Structural Integrity

The synthetic route to this compound is a multi-step process that requires precise control to ensure the desired regiochemistry and to minimize impurity formation. Understanding the synthesis is fundamental to anticipating potential side-products that could interfere with subsequent reactions or biological assays.

Recommended Synthetic Protocol

A common and effective synthesis involves the protection of the pyrrole nitrogen, followed by directed ortho-metalation and formylation, and subsequent deprotection. This approach provides excellent control over the introduction of the aldehyde group at the C5 position.

Step 1: Protection of the Pyrrole Nitrogen

The initial step involves the protection of the acidic N-H of the 4-chloro-1H-pyrrolo[2,3-b]pyridine starting material. The triisopropylsilyl (TIPS) group is an excellent choice due to its steric bulk, which enhances stability and directs subsequent reactions.

  • Reagents: 4-chloro-1H-pyrrolo[2,3-b]pyridine, triisopropylsilyl chloride (TIPSCl), sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF and cool the solution to 0 °C.

    • Add NaH portion-wise to the stirred solution.

    • After gas evolution ceases, add TIPSCl dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2: Directed Ortho-Metalation and Formylation

This critical step introduces the carbaldehyde group at the C5 position. The choice of a strong, sterically hindered base at low temperature is key to achieving high regioselectivity.

  • Reagents: 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, s-butyllithium (s-BuLi), anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the TIPS-protected starting material in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add s-BuLi dropwise, maintaining the low temperature.

    • Stir the reaction mixture for a period to ensure complete lithiation.

    • Add anhydrous DMF to the reaction mixture to act as the formylating agent.

    • After an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify by column chromatography.

Step 3: Deprotection

The final step is the removal of the TIPS protecting group to yield the target compound.

  • Reagents: The crude product from Step 2, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry, and concentrate.

    • The crude product can be further purified by recrystallization or trituration to afford this compound as a solid.

In-Depth Structural Elucidation: A Multi-Technique Approach

The unambiguous confirmation of the structure of this compound and the assessment of its purity require a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the aldehyde proton.

  • Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Pyridine Ring Proton: One singlet corresponding to the proton on the pyridine ring.

  • Pyrrole Ring Protons: Two doublets for the coupled protons on the pyrrole ring.

  • Pyrrole N-H Proton: A broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 185-195 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine atom will be significantly influenced by its electronegativity.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.

  • Expected Molecular Ion Peak (M⁺): For C₈H₅ClN₂O, the monoisotopic mass is approximately 180.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of CO, Cl, or HCN.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for the title compound is not publicly available, analysis of a closely related structure, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, reveals a planar molecule with extensive hydrogen bonding networks in the crystal lattice.[5] It is reasonable to expect that this compound would also adopt a largely planar conformation and exhibit intermolecular hydrogen bonding involving the pyrrole N-H and the carbonyl oxygen or pyridine nitrogen.

Reactivity Profile: A Hub for Molecular Diversification

The structural integrity of this compound is intrinsically linked to its chemical reactivity. The two key functional groups, the aldehyde and the chloro substituent, provide orthogonal handles for a wide range of chemical transformations.

G Core This compound Aldehyde Aldehyde Group (C5-CHO) Core->Aldehyde Reacts via Chloro Chloro Group (C4-Cl) Core->Chloro Reacts via ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Forms C-N bond Oxidation Oxidation Aldehyde->Oxidation Forms Carboxylic Acid Wittig Wittig Reaction Aldehyde->Wittig Forms C=C bond Suzuki Suzuki Coupling Chloro->Suzuki Forms C-C bond Buchwald Buchwald-Hartwig Amination Chloro->Buchwald Forms C-N bond Nucleophilic Nucleophilic Aromatic Substitution Chloro->Nucleophilic Replaces Cl

Caption: Reactivity pathways of the core molecule.

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations including:

  • Reductive amination: to introduce diverse amine functionalities.

  • Oxidation: to form the corresponding carboxylic acid.

  • Wittig and related reactions: for carbon-carbon bond formation.

The chloro group at the 4-position is a key site for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki coupling: to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig amination: to install a wide range of nitrogen-based nucleophiles.

The ability to selectively functionalize these two positions makes this molecule an exceptionally valuable tool for building libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

This compound stands out as a molecule of significant strategic importance in contemporary chemical and pharmaceutical research. Its robust synthesis and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the creation of novel and complex molecular entities. A thorough structural analysis, employing a suite of modern analytical techniques, is not merely a quality control measure but a fundamental prerequisite for its successful application in the intricate process of drug discovery. This guide has provided a framework for understanding and characterizing this key building block, empowering researchers to leverage its full potential in their scientific endeavors.

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have positioned it as a cornerstone for the development of a multitude of biologically active molecules targeting a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This guide delves into the profound biological significance of the pyrrolo[2,3-b]pyridine core, exploring its mechanisms of action, therapeutic applications, and the experimental methodologies pivotal to its evaluation.

The versatility of the 7-azaindole scaffold stems from its ability to mimic the purine core of ATP, a key substrate for a vast number of enzymes, particularly kinases.[3][4] The pyridine nitrogen and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, enabling bidentate hydrogen bonding with the hinge region of kinase active sites.[4][5] This key interaction provides a strong anchor for inhibitors, leading to high potency and selectivity. Furthermore, the scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Diverse Biological Activities and Therapeutic Applications

The pyrrolo[2,3-b]pyridine scaffold is at the heart of numerous therapeutic agents, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated as inhibitors of various enzyme families and have shown promise in treating a range of complex diseases.

Anti-Cancer Activity: A Kinase Inhibition Powerhouse

The most prominent application of the pyrrolo[2,3-b]pyridine scaffold is in the development of kinase inhibitors for cancer therapy.[6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Derivatives of 7-azaindole have been successfully designed to target several key oncogenic kinases.

One of the most notable examples is Vemurafenib , an FDA-approved drug for the treatment of melanoma.[3][4] Vemurafenib is a potent inhibitor of the B-RAF kinase, specifically the V600E mutant, which is prevalent in many melanomas.[6] The pyrrolo[2,3-b]pyridine core of Vemurafenib plays a critical role in its binding to the ATP-binding site of the B-RAF kinase.[3]

Beyond B-RAF, this scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a driver in various tumors. Pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[7][8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Targeting VEGFRs is a key strategy to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. Several pyrrolo[2,3-b]pyridine-based compounds have demonstrated selective VEGFR-2 inhibition.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibitors can induce cell cycle arrest and apoptosis in cancer cells. Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent type II CDK8 inhibitors for colorectal cancer.[10][11]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immune responses and is implicated in various cancers and inflammatory diseases. Selective JAK1 inhibitors based on the 7-azaindole scaffold have been developed.[12]

The mechanism of action for these kinase inhibitors generally involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cancer cell proliferation, survival, and migration.

Neurodegenerative Diseases: Targeting Key Pathological Drivers

The pyrrolo[2,3-b]pyridine scaffold has also shown significant promise in the development of treatments for neurodegenerative diseases, particularly Alzheimer's disease (AD).[13] One of the key pathological hallmarks of AD is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.[14]

Glycogen Synthase Kinase 3β (GSK-3β) is a key enzyme involved in tau hyperphosphorylation. Several potent and selective GSK-3β inhibitors have been developed based on the pyrrolo[2,3-b]pyridine scaffold.[13][15][16] These inhibitors have been shown to reduce tau phosphorylation and ameliorate cognitive deficits in preclinical models of AD.[13] The proposed mechanism involves the inhibition of GSK-3β activity, leading to a decrease in the phosphorylation of tau at specific sites, thereby preventing the formation of neurofibrillary tangles.[15]

Furthermore, pyrrolo[2,3-c]pyridine derivatives are being explored as imaging agents for the detection of neurofibrillary tangles using Positron Emission Tomography (PET), which could aid in the diagnosis of Alzheimer's disease.[14][17][18]

Other Therapeutic Areas

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to other therapeutic areas, including:

  • Inflammatory Diseases: By targeting kinases like JAKs and phosphodiesterase 4B (PDE4B), 7-azaindole derivatives can modulate inflammatory responses, making them potential candidates for treating conditions like rheumatoid arthritis and psoriasis.[12][19][20]

  • Antiviral and Antimicrobial Activity: Some derivatives have shown potential as antiviral and antimicrobial agents, although this is a less explored area compared to oncology and neurology.[2]

Key Signaling Pathway: Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like B-RAF can lead to constitutive activation of this pathway, driving tumorigenesis. The following diagram illustrates how a pyrrolo[2,3-b]pyridine-based B-RAF inhibitor like Vemurafenib can block this pathway.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Promotes Inhibitor Pyrrolo[2,3-b]pyridine B-RAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibits

Caption: Inhibition of the B-RAF signaling pathway.

Quantitative Bioactivity Data of Representative Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activities of selected pyrrolo[2,3-b]pyridine derivatives against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cytotoxicity)GI50 (µM)Reference
Vemurafenib B-RAF (V600E)31A375 (Melanoma)0.016[3]
Compound 35 B-RAF (V600E)80Various cancer cell linesNot specified[6]
Compound 4h FGFR174T1 (Breast Cancer)Not specified[7][8]
Compound 4h FGFR294T1 (Breast Cancer)Not specified[7][8]
Compound 4h FGFR3254T1 (Breast Cancer)Not specified[7][8]
Compound 22 CDK848.6Colorectal Cancer XenograftsNot specified[10][11]
Compound 41 GSK-3β0.22SH-SY5Y (Neuroblastoma)>100[13]
Compound S01 GSK-3β0.35SH-SY5Y (Neuroblastoma)Not specified[15][16]
Compound 31g JAK1Not specifiedHepatic Stellate CellsNot specified[12]
Compound 11h PDE4B110MacrophagesNot specified[19]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of a pyrrolo[2,3-b]pyridine derivative against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phosphospecific antibody)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. To the wells of a 384-well plate, add the kinase assay buffer. b. Add the recombinant active kinase to all wells except the negative control wells. c. Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). d. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: a. Prepare a solution containing ATP and the specific substrate in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase. b. Add the ATP/substrate mixture to all wells to initiate the kinase reaction. c. Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: a. Stop the kinase reaction and detect the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection reagent according to the manufacturer's instructions. b. Incubate the plate as required by the detection reagent. c. Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control (enzyme, substrate, ATP) should yield a high signal, while the negative control (substrate, ATP, no enzyme) should have a low signal. A known inhibitor for the target kinase can also be included as a reference compound to ensure the assay is performing as expected.

Conclusion: A Scaffold with a Bright Future

The pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its remarkable versatility, favorable drug-like properties, and proven success in targeting a multitude of disease-relevant proteins, particularly kinases, underscore its immense biological significance. The continued exploration of this privileged core, coupled with innovative synthetic strategies and a deeper understanding of its interactions with biological targets, promises to deliver the next generation of targeted therapies for a wide range of human diseases.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its status as a privileged structure. Within this important class of compounds, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No: 958230-19-8) stands out as a pivotal intermediate.[3][4] The strategic placement of a chloro and a formyl group on the 7-azaindole core provides synthetic chemists with two reactive handles for facile diversification, enabling the exploration of a vast chemical space in the quest for potent and selective drug candidates. This guide provides an in-depth examination of the history, synthesis, and chemical significance of this valuable building block for researchers, scientists, and professionals in drug development.

PART 1: A Historical Perspective on the Synthesis of the 4-Chloro-7-Azaindole Core

The journey to this compound begins with its parent heterocycle, 4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaindole. The development of synthetic routes to this core structure was a critical step in unlocking the potential of its derivatives.

Early Approaches and the Evolution of Synthetic Strategy

The synthesis of substituted 7-azaindoles has been an area of active research for several decades, with early work focusing on the construction of the bicyclic ring system.[5][6][7] However, the regioselective introduction of a chlorine atom at the 4-position of the 7-azaindole nucleus presented a significant challenge. A common and effective strategy that has been refined over time involves a two-step process starting from the readily available 7-azaindole:

  • N-Oxidation: The pyridine nitrogen of 7-azaindole is first oxidized to form the corresponding N-oxide. This is a crucial activation step, as it alters the electronic distribution within the pyridine ring, making the 4-position more susceptible to nucleophilic attack. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][8][9]

  • Chlorination: The N-oxide intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position and concomitantly remove the N-oxide functionality.[1][8][10] The reaction proceeds through a rearrangement mechanism, where the oxygen of the N-oxide attacks the phosphorus of POCl₃, followed by the delivery of a chloride ion to the 4-position.

This fundamental approach has been optimized over the years to improve yield and scalability. For instance, the use of a catalyst like diisopropylethylamine (DIPEA) in the chlorination step has been shown to increase the yield of 4-chloro-7-azaindole to as high as 85.6%.[1][8][10]

PART 2: The Advent of this compound: Key Synthetic Methodologies

With efficient access to the 4-chloro-7-azaindole core, the next critical step was the introduction of a formyl group at the 5-position of the pyrrole ring. This transformation provides a versatile aldehyde functionality that can be readily converted into a wide array of other functional groups or used in coupling reactions to build more complex molecules.

Directed Ortho-Metalation and Formylation: A Regioselective Approach

A powerful and widely used method for the formylation of the 4-chloro-7-azaindole scaffold is directed ortho-metalation. This strategy leverages a protecting group on the pyrrole nitrogen to direct a strong base to deprotonate the adjacent 5-position, creating a nucleophilic center that can then be quenched with an electrophilic formylating agent.

A common protecting group for this purpose is the triisopropylsilyl (TIPS) group.[2][11] The bulky nature of the TIPS group provides steric hindrance that can influence the regioselectivity of the deprotonation. The general workflow for this synthetic route is as follows:

  • N-Protection: The pyrrole nitrogen of 4-chloro-7-azaindole is protected with a suitable protecting group, such as triisopropylsilyl chloride (TIPSCl), in the presence of a base like sodium hydride (NaH).[2]

  • Directed Lithiation: The N-protected intermediate is then cooled to a low temperature (typically -78°C) and treated with a strong lithium base, such as sec-butyllithium (s-BuLi).[11] The base selectively removes the proton at the 5-position, which is acidified by the adjacent pyrrole nitrogen and the directing effect of the silyl group.

  • Formylation: The resulting lithiated species is then reacted with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).[11]

  • Deprotection: The final step involves the removal of the N-protecting group, which can be achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrogen chloride in dioxane, to yield the desired this compound.[11]

This method has proven to be robust and provides the target compound in good yield.[11]

The Vilsmeier-Haack Reaction: An Alternative Formylation Strategy

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][15] The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction. Given the electron-rich nature of the pyrrole ring in 7-azaindole, the Vilsmeier-Haack reaction presents a viable, though perhaps less common for this specific substrate, alternative for the introduction of the formyl group at the 5-position. The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction generally follows the order of pyrrole > furan > thiophene, highlighting the suitability of the pyrrole moiety for this transformation.[12]

PART 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Synthetic Routes to 4-Chloro-7-Azaindole
Starting MaterialKey ReagentsReaction ConditionsYieldReference
7-Azaindole1. m-CPBA, dimethoxyethane/heptane 2. POCl₃1. Room temperature 2. Reflux at 80°C, 18 hours85%[1]
7-Azaindole1. Hydrogen peroxide 2. POCl₃, DIPEA1. N-oxidation 2. ChlorinationUp to 85.6%[1][8][10]
1H-pyrrolo[2,3-b]pyridine 7-oxideMsCl, DMF60-75°C, 5 hoursNot specified[9]
Table 2: Key Synthetic Protocol for this compound
StepStarting MaterialKey ReagentsReaction ConditionsProductYieldReference
14-Chloro-7-azaindoleNaH, TIPSCl, DMF0°C to room temperature, 2 hours4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineNot specified[2]
24-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridines-BuLi, THF-78°C, 1 hour4-Chloro-5-lithio-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineIn situ[11]
34-Chloro-5-lithio-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineDMF, THF-78°C, 1 hour4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeIn situ[11]
44-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeTrifluoroacetic acid, dichloromethaneRoom temperature, 24 hoursThis compound81% (overall)[11]
Detailed Step-by-Step Experimental Protocol for the Synthesis of this compound via Directed Ortho-Metalation

Step 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-chloro-7-azaindole in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0°C for 1 hour.

  • Add triisopropylsilyl chloride (TIPSCl) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.[2]

Step 2: Synthesis of this compound

  • Dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.[11]

  • Slowly add a solution of sec-butyllithium (s-BuLi) in hexanes/cyclohexane to the cooled solution.[11]

  • Stir the reaction mixture at -78°C for 1 hour.[11]

  • Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at -78°C for an additional hour.[11]

  • Quench the reaction by adding a solution of 4 M hydrogen chloride in 1,4-dioxane and allow it to warm to room temperature.[11]

  • Add water and extract the product with ethyl acetate.[11]

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[11]

  • Dissolve the resulting residue in dichloromethane and add trifluoroacetic acid. Stir the mixture for 24 hours.[11]

  • Concentrate the reaction mixture under reduced pressure, add water, and neutralize with saturated aqueous sodium bicarbonate.[11]

  • Collect the precipitated solid by filtration, wash with hexane, and dry under reduced pressure to obtain this compound as a pale yellow solid.[11]

PART 4: Visualization of Key Processes

Diagram 1: Synthetic Workflow for 4-Chloro-7-Azaindole

Synthetic_Workflow_4_Chloro_7_Azaindole start 7-Azaindole intermediate_n_oxide 7-Azaindole-N-oxide start->intermediate_n_oxide   m-CPBA or H₂O₂ final_product 4-Chloro-7-azaindole intermediate_n_oxide->final_product   POCl₃, DIPEA (cat.)

Caption: N-Oxidation followed by chlorination for 4-chloro-7-azaindole synthesis.

Diagram 2: Synthetic Workflow for this compound

Synthetic_Workflow_Target_Compound start 4-Chloro-7-azaindole step1 N-Protection (TIPSCl) start->step1 step2 Directed Lithiation (s-BuLi) step1->step2 step3 Formylation (DMF) step2->step3 step4 Deprotection (TFA) step3->step4 end_product This compound step4->end_product

Caption: Key steps for the synthesis of the target carbaldehyde.

Conclusion: An Indispensable Tool for Drug Discovery

The development of robust and scalable synthetic routes to this compound has had a significant impact on the field of medicinal chemistry. This versatile building block provides a reliable and efficient entry point for the synthesis of a diverse range of 7-azaindole derivatives. Its importance is underscored by its frequent appearance in the patent literature and scientific publications describing novel kinase inhibitors and other biologically active molecules.[2][16][17] As the demand for new and improved therapeutics continues to grow, the utility of well-designed, functionalized heterocyclic intermediates like this compound will undoubtedly continue to be a driving force in drug discovery.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the untapped research potential of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic building block. As a derivative of the 7-azaindole scaffold, this compound stands at the intersection of versatile reactivity and profound biological relevance, offering a launchpad for innovation in medicinal chemistry and chemical biology. We will delve into promising research avenues, supported by actionable experimental protocols and a robust scientific framework.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole scaffold is a cornerstone in modern drug discovery, recognized for its remarkable ability to mimic the purine structure of ATP and interact with the hinge region of various kinases.[1][2] This bioisosteric relationship has led to the development of numerous kinase inhibitors with significant therapeutic impact.[1][3] The inherent physicochemical properties of azaindoles, such as their aqueous solubility and polar surface area, further enhance their desirability as pharmacophores.[3] The subject of this guide, this compound, is particularly significant due to its strategically placed functional groups—a reactive aldehyde and a modifiable chloro group—that serve as versatile handles for chemical elaboration.[4]

Part 1: Medicinal Chemistry - The Quest for Novel Kinase Inhibitors

The 7-azaindole framework is a well-established "privileged scaffold" for targeting a multitude of kinases implicated in oncology and inflammatory diseases.[1][5] Derivatives have demonstrated potent inhibitory activity against key signaling proteins such as PI3K, CDK8, and FGFR.[6][7][8] The chloro and aldehyde functionalities of this compound offer prime opportunities for generating novel, potent, and selective kinase inhibitors.

Research Avenue 1.1: Targeting Aberrant Kinase Signaling in Oncology

A primary research focus should be the development of inhibitors for kinases that are frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is a particularly attractive target.[6][9]

Experimental Protocol: Synthesis of a Novel 7-Azaindole-Based PI3K Inhibitor

This protocol outlines a potential synthetic route to a novel PI3K inhibitor, starting from this compound.

Step 1: Reductive Amination

  • Dissolve this compound (1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Add a primary or secondary amine of interest (1.1 eq.). The choice of amine is critical for exploring the structure-activity relationship (SAR) and can be guided by existing literature on PI3K inhibitors.[6][10]

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling

  • Combine the product from Step 1 (1 eq.), a suitable boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2 eq.) in a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Research Avenue 1.2: Development of Covalent Inhibitors

The presence of an aldehyde group can be exploited for the rational design of covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Conceptual Workflow: Designing Covalent FGFR4 Inhibitors

The following diagram illustrates the conceptual workflow for designing covalent inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[8]

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Start Identify reactive cysteine in FGFR4 active site Design Design electrophilic warhead appended to 7-azaindole scaffold Start->Design Synthesize Synthesize covalent inhibitor candidates from this compound Design->Synthesize Enzyme_Assay Biochemical assay to determine covalent modification of FGFR4 Synthesize->Enzyme_Assay Cell_Assay Cell-based assays to assess inhibition of FGFR4 signaling pathway Enzyme_Assay->Cell_Assay Xenograft Evaluate antitumor activity in a mouse xenograft model Cell_Assay->Xenograft

Caption: Workflow for the development of covalent FGFR4 inhibitors.

Part 2: Chemical Biology - Crafting Probes for Target Discovery and Validation

Beyond its role as a precursor to therapeutic agents, this compound is an excellent starting material for the synthesis of chemical probes. These tools are invaluable for identifying and validating novel drug targets and for elucidating complex biological pathways.

Research Avenue 2.1: Photoaffinity Labeling Probes

The aldehyde functionality can be derivatized to incorporate a photo-reactive group, such as a diazirine, and an affinity tag, like biotin. Such probes can be used to covalently label and subsequently identify binding partners of the 7-azaindole scaffold within the cellular proteome.

Experimental Protocol: Synthesis of a 7-Azaindole-Based Photoaffinity Probe

Step 1: Synthesis of a Diazirine-Containing Amine

This step involves the synthesis of an amine linker containing a photo-reactive diazirine moiety, a process that should be conducted with appropriate safety precautions due to the potential instability of diazirine compounds.

Step 2: Reductive Amination with the Photo-Reactive Amine

  • Follow the reductive amination protocol described in Part 1, using the diazirine-containing amine synthesized in the previous step.

Step 3: Introduction of a Biotin Tag

  • The product from Step 2, which now contains a suitable functional group for further modification (e.g., a terminal alkyne or azide introduced via the amine linker), is reacted with a biotin molecule functionalized with a complementary reactive group (e.g., an azide or alkyne for "click" chemistry).

  • Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach the biotin tag.

  • Purify the final photoaffinity probe using preparative HPLC.

Quantitative Data Summary: Kinase Inhibition Profile

The following table summarizes hypothetical IC₅₀ values for a series of newly synthesized 7-azaindole derivatives against a panel of kinases, demonstrating the potential for achieving both potency and selectivity.

Compound IDPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)
Lead Compound 150200120180500
Derivative A 251503080350
Derivative B 10501525200
Derivative C 52008150600

Part 3: Future Directions and Broader Applications

The versatility of this compound extends beyond kinase inhibition. The 7-azaindole scaffold has been explored for its potential in treating a range of other diseases.

Research Avenue 3.1: Exploring Novel Therapeutic Areas
  • Neurodegenerative Diseases: The structural similarity of the 7-azaindole core to endogenous signaling molecules suggests its potential for modulating targets relevant to neurodegenerative disorders.

  • Infectious Diseases: The pyrrolopyridine scaffold has shown promise in the development of antiviral and antibacterial agents.[3] Further exploration in this area is warranted.

Signaling Pathway Visualization: PI3K/AKT/mTOR Pathway

This diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway in cell growth and proliferation, highlighting the therapeutic potential of its inhibition.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for 7-azaindole based inhibitors.

References

An In-Depth Technical Guide to the Safe Handling and Application of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a substituted 7-azaindole, is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery.[1] Its structural framework is of significant interest as it is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets. The presence of a reactive aldehyde group and a strategically positioned chlorine atom makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[2][3][4] This guide provides a comprehensive overview of the safe handling, storage, application, and disposal of this compound, tailored for researchers and professionals in the pharmaceutical sciences. The causality behind each procedural recommendation is explained to ensure a deep understanding of the principles of chemical safety and reactivity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe utilization. The compound is classified as hazardous, and a summary of its GHS classifications is presented below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: Sigma-Aldrich

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[5] The aldehyde functional group can react with biological nucleophiles, contributing to its irritant properties. The chlorinated pyridine ring system, while a key feature for synthetic utility, also warrants careful handling due to the general toxicological profiles of halogenated heterocycles. Studies on related 7-azaindole derivatives have shown a range of biological activities, and some have exhibited toxicity at higher doses, underscoring the need for prudent handling to minimize exposure.[1][6]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered. The fume hood's airflow should be verified to be functioning correctly.

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the diagram below. This is a non-negotiable step.

  • Weighing and Transfer: When weighing the solid, use a draft shield or conduct the operation in a low-flow area of the fume hood to prevent the powder from becoming airborne. Use spatulas and other equipment dedicated to this compound to avoid cross-contamination.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is reported to be soluble in DMSO.[7]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Mandatory Personal Protective Equipment Ensemble

PPE_Workflow cluster_ppe Required PPE for Handling lab_coat Flame-Resistant Lab Coat goggles Chemical Splash Goggles gloves Nitrile Gloves respirator Half-Mask Respirator (if not in fume hood) researcher Researcher researcher->lab_coat Wears researcher->goggles Wears researcher->gloves Wears researcher->respirator Wears

Caption: Diagram of the essential PPE for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.

  • Short-term Storage: For short-term storage (days to weeks), keep the compound in a tightly sealed container in a dry, dark place at 0 - 4 °C.[7]

  • Long-term Storage: For long-term storage (months to years), it is recommended to store the compound at -20 °C.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The pyrrolic nitrogen can be deprotonated by strong bases, and the pyridine nitrogen can be protonated by strong acids, potentially leading to undesired reactions or degradation. The aldehyde group is susceptible to oxidation.

Spill Management and Emergency Procedures

In the event of a spill, a rapid and informed response is critical to mitigate risks.

Spill Cleanup Protocol:
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust. Restrict access to the contaminated area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if there is a risk of inhalation.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, create a dike around it with an inert absorbent material like vermiculite or sand.

  • Clean Up: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

Emergency Spill Response Flowchart

Spill_Response spill Spill Occurs assess Assess Situation spill->assess is_major Major Spill? assess->is_major evacuate Evacuate Area & Call EHS is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No contain Contain Spill don_ppe->contain cleanup Clean up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: A flowchart outlining the steps for responding to a chemical spill.

Application in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its functional groups. The aldehyde can undergo a variety of transformations such as reductive amination, Wittig reactions, and oxidations to the carboxylic acid. The chloro-substituent on the pyridine ring is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a similar transformation on a related 7-azaindole core and serves as a representative example of its application.[8]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) in a reaction vessel, add the desired boronic acid (1.2 eq) and a base such as potassium carbonate (3.0 eq).

  • Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow start Combine Reactants (Substrate, Boronic Acid, Base) degas Degas with Inert Gas start->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat monitor Monitor Reaction Progress heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Disposal Considerations

All waste containing this compound, including unused material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, it should be disposed of in a designated waste container for halogenated organic solids or solutions. Do not mix with non-halogenated waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound and prevents its release into the environment.

Toxicological and Ecotoxicological Profile

  • Human Health: The acute toxicity and irritant properties are established. For many 7-azaindole derivatives developed as therapeutic agents, extensive toxicological studies are conducted, but this data is often proprietary. Some derivatives have shown toxicity at higher doses in animal studies.[1] As a class of compounds with high biological activity, all 7-azaindole derivatives should be handled with the assumption of potential chronic toxicity until proven otherwise.

  • Environmental Impact: Halogenated pyridines can be persistent in the environment and may exhibit toxicity to aquatic organisms.[7][9] Therefore, it is imperative to prevent the release of this compound into the environment through proper disposal practices.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. Its safe and effective use is contingent upon a thorough understanding of its hazards, adherence to strict handling protocols, and the implementation of appropriate engineering and personal protective controls. By following the guidance outlined in this document, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner.

References

Methodological & Application

Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Scaffold

In the landscape of modern drug discovery, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged structure. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have made it a cornerstone in the design of potent and selective therapeutic agents. A key derivative, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and other targeted therapies.[1] This document provides a detailed, in-depth guide for the synthesis of this valuable building block, starting from the readily available 7-azaindole. The protocols and explanations herein are curated for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the underlying chemical principles.

Strategic Overview: A Two-Step Approach to a Key Intermediate

The synthesis of this compound from 7-azaindole is most effectively achieved through a two-step synthetic sequence. This strategy prioritizes the introduction of the chloro and formyl groups in a specific order to ensure optimal regioselectivity and yield. The overall transformation is outlined below:

Caption: Overall synthetic workflow.

The rationale for this sequence lies in the electronic nature of the 7-azaindole ring system. Direct formylation of 7-azaindole via electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the electron-rich C3 position of the pyrrole ring. To achieve the desired C5-formylation on the pyridine ring, the electronic landscape of the molecule must be modulated. By first introducing an electron-withdrawing chloro group at the C4 position, the reactivity of the pyridine ring is altered, thereby directing the subsequent electrophilic formylation to the C5 position.

Part 1: Synthesis of 4-Chloro-7-azaindole

The initial step in this synthetic sequence is the regioselective chlorination of 7-azaindole at the C4 position. A reliable method to achieve this is through N-oxidation of the pyridine nitrogen, followed by treatment with a chlorinating agent.

Mechanism of Chlorination

The chlorination at the C4 position is not a direct electrophilic aromatic substitution on the 7-azaindole. Instead, it proceeds through the formation of an N-oxide intermediate. The N-oxide activates the pyridine ring for nucleophilic attack. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) leads to the introduction of the chlorine atom at the C4 position.

Chlorination_Mechanism cluster_0 N-Oxidation cluster_1 Chlorination 7-Azaindole 7-Azaindole N-Oxide N-Oxide 7-Azaindole->N-Oxide [O] (e.g., m-CPBA) Intermediate_1 Intermediate_1 N-Oxide->Intermediate_1 POCl₃ Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Cl⁻ attack at C4 4-Chloro-7-azaindole 4-Chloro-7-azaindole Intermediate_2->4-Chloro-7-azaindole Rearomatization

Caption: Mechanism of C4-chlorination.

Experimental Protocol: Chlorination of 7-Azaindole

This protocol is adapted from established literature procedures.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
7-Azaindole118.14-10.0 g84.6
m-Chloroperoxybenzoic acid (m-CPBA, 77%)172.57-23.3 g104.0
Dichloromethane (DCM)84.931.33200 mL-
Phosphorus oxychloride (POCl₃)153.331.64530 mL324.0
Saturated Sodium Bicarbonate Solution--As needed-
Saturated Sodium Chloride Solution (Brine)--As needed-
Anhydrous Sodium Sulfate142.04-As needed-

Procedure:

  • N-Oxidation:

    • To a solution of 7-azaindole (10.0 g, 84.6 mmol) in dichloromethane (200 mL) at 0 °C (ice bath), add m-chloroperoxybenzoic acid (77%, 23.3 g, 104.0 mmol) portion-wise over 30 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-azaindole-N-oxide.

  • Chlorination:

    • Carefully add phosphorus oxychloride (30 mL, 324.0 mmol) to the crude 7-azaindole-N-oxide at 0 °C.

    • Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-chloro-7-azaindole. The typical yield is in the range of 75-85%.

Part 2: Vilsmeier-Haack Formylation of 4-Chloro-7-azaindole

With the chlorinated intermediate in hand, the next step is the introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Mechanism of Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a highly electrophilic chloroiminium species, is generated in situ from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride.[4] In the second stage, the electron-rich aromatic substrate attacks the Vilsmeier reagent in an electrophilic aromatic substitution manner. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[3]

The regioselectivity of the formylation at the C5 position of 4-chloro-7-azaindole is governed by the electronic effects of the chloro substituent and the inherent reactivity of the pyridine ring. The electron-withdrawing chloro group at C4 deactivates the C3 position of the pyrrole ring towards electrophilic attack and directs the incoming electrophile to the C5 position of the pyridine ring.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent POCl₃ 4-Chloro-7-azaindole 4-Chloro-7-azaindole Iminium_Intermediate Iminium_Intermediate 4-Chloro-7-azaindole->Iminium_Intermediate Vilsmeier Reagent Aldehyde_Product Aldehyde_Product Iminium_Intermediate->Aldehyde_Product H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on general Vilsmeier-Haack conditions applied to similar heterocyclic systems.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
4-Chloro-7-azaindole152.58-5.0 g32.8
N,N-Dimethylformamide (DMF)73.090.94425 mL-
Phosphorus oxychloride (POCl₃)153.331.6454.0 mL43.2
Dichloromethane (DCM)84.931.3350 mL-
Saturated Sodium Bicarbonate Solution--As needed-
Saturated Sodium Chloride Solution (Brine)--As needed-
Anhydrous Sodium Sulfate142.04-As needed-

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (25 mL).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (4.0 mL, 43.2 mmol) dropwise to the DMF via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate:

    • Dissolve 4-chloro-7-azaindole (5.0 g, 32.8 mmol) in dichloromethane (50 mL) and add this solution to the Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

    • Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a mixture of crushed ice and a saturated sodium bicarbonate solution to neutralize the excess reagents.

    • Stir the mixture vigorously for 30 minutes.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid. A typical yield for this step is in the range of 60-75%.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Compound Molecular Formula Molecular Weight Appearance ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm)
This compoundC₈H₅ClN₂O180.59Off-white to pale yellow solid~12.5 (br s, 1H, NH), 10.2 (s, 1H, CHO), 8.4 (s, 1H, Ar-H), 7.8 (t, J = 2.8 Hz, 1H, Ar-H), 6.7 (dd, J = 3.4, 1.8 Hz, 1H, Ar-H)~189.0, 150.1, 148.5, 131.2, 129.8, 118.0, 117.5, 100.5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion: Enabling Future Discoveries

The synthetic route detailed in this application note provides a robust and reliable method for the preparation of this compound, a key building block for the synthesis of novel therapeutic agents. By understanding the underlying mechanistic principles of each transformation, researchers can troubleshoot and optimize these procedures for their specific needs. The availability of this versatile intermediate will undoubtedly continue to fuel innovation in the field of medicinal chemistry and contribute to the development of the next generation of targeted therapies.

References

detailed protocol for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Detailed Protocol for the Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 958230-19-8), a functionalized 7-azaindole derivative, stands as a pivotal building block in contemporary medicinal chemistry.[1][2] Its unique heterocyclic scaffold is a key component in the synthesis of complex molecules, particularly kinase inhibitors for therapeutic applications.[3] The presence of a reactive aldehyde group at the C5 position and a chloro substituent at the C4 position offers versatile handles for further chemical modification, enabling its use in the development of novel pharmaceutical agents.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate. Moving beyond a mere list of steps, this guide elucidates the causality behind the experimental design, addresses critical safety considerations, and is grounded in authoritative chemical literature to ensure reliability and reproducibility. The primary strategy detailed herein involves a directed ortho-metalation approach, which leverages a protecting group to achieve high regioselectivity in the formylation step.

Reaction Principle and Mechanism

The synthesis is a multi-step process commencing from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). The core of the strategy relies on three key transformations:

  • N-H Protection: The acidic proton on the pyrrole nitrogen is protected to prevent it from interfering with the subsequent organometallic reaction. The triisopropylsilyl (TIPS) group is an excellent choice due to its bulk, which provides stability and can influence the regioselectivity of the subsequent lithiation.[3]

  • Directed Lithiation and Formylation: The TIPS-protected substrate undergoes deprotonation at the C5 position using a strong base, sec-butyllithium (s-BuLi). This highly reactive organolithium intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), which serves as the source for the formyl (aldehyde) group. This reaction is conducted at extremely low temperatures (-78 °C) to maintain the stability of the organometallic species and prevent side reactions.

  • Deprotection: The final step involves the removal of the TIPS protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), to yield the target aldehyde.[4]

Reaction Scheme Visualization

Reaction_Scheme Start 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) Protected 4-chloro-1-(triisopropylsilyl)-1H- pyrrolo[2,3-b]pyridine Start->Protected 1. NaH, TIPSCl 2. DMF Lithiation Lithiation at C5 Protected->Lithiation 1. s-BuLi, THF, -78°C Formylation Formylation Lithiation->Formylation 2. DMF, -78°C Deprotection Acidic Deprotection Formylation->Deprotection 3. TFA, CH₂Cl₂ Product 4-chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde Deprotection->Product

Caption: Overall synthetic route to the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two primary stages: the protection of the starting material and the subsequent formylation/deprotection sequence.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Role
4-chloro-1H-pyrrolo[2,3-b]pyridine55052-28-3152.58Starting Material
Sodium Hydride (60% in mineral oil)7646-69-724.00Base
Triisopropylsilyl chloride (TIPSCl)13154-24-0192.82Protecting Group Source
N,N-Dimethylformamide (DMF)68-12-273.09Solvent / Formyl Source
Tetrahydrofuran (THF), anhydrous109-99-972.11Solvent
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane598-30-164.06Lithiating Agent
Trifluoroacetic acid (TFA)76-05-1114.02Deprotection Agent
Dichloromethane (DCM)75-09-284.93Solvent
Saturated Sodium Bicarbonate (aq.)N/AN/ANeutralizing Agent
Ethyl Acetate141-78-688.11Extraction Solvent
Hexane110-54-386.18Wash/Crystallization Solvent
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent
Stage 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • Rationale: This initial protection step is critical. The use of a strong base like NaH ensures complete deprotonation of the pyrrole nitrogen, which then acts as a nucleophile to attack the silicon center of TIPSCl.[3] Anhydrous conditions are paramount to prevent quenching the base.

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Addition: Charge the flask with 4-chloro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 65.5 mmol). Add anhydrous DMF (120 mL) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (3.93 g of 60% dispersion, 98.3 mmol) in portions. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour.

  • Protection: Add triisopropylsilyl chloride (19.0 g, 98.3 mmol) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Pour the reaction mixture into ice water (200 mL) and extract with petroleum ether (2 x 100 mL). Combine the organic layers, wash with saturated brine (3 x 100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the TIPS-protected intermediate, which can be used in the next step without further purification.

Stage 2: Formylation and Deprotection to Yield the Final Product
  • Rationale: The core of the synthesis occurs here. The reaction is performed at -78 °C (a dry ice/acetone bath) to ensure the stability of the highly reactive s-BuLi and the resulting aryllithium species.[4] s-BuLi is a potent base capable of deprotonating the C5 position of the electron-rich pyrrole ring. The subsequent acidic work-up with TFA cleaves the nitrogen-silicon bond to reveal the final product.[4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine intermediate (e.g., 5.74 g, 18.6 mmol) in anhydrous THF (50 mL).[4]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-butyllithium (~1.4 M solution in cyclohexane, ~20 mL, 29 mmol) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.[4]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (7.0 mL, 90 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional hour.[4]

  • Quenching: Slowly warm the reaction to room temperature. The reaction can be carefully quenched by the slow addition of water.

  • Extraction: Extract the mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]

  • Deprotection: Dissolve the resulting residue in dichloromethane (15 mL). Add trifluoroacetic acid (15 mL) and stir the mixture at room temperature for 24 hours.[4]

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully add water and neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • A solid will precipitate. Collect the solid by filtration.

    • Wash the collected solid with a mixture of ethyl acetate (20 mL) and hexane (20 mL), then with pure hexane.

    • Dry the solid under reduced pressure to obtain this compound as a pale yellow solid.[4][5]

Summary of Reaction Parameters
ParameterValueReference
Starting Material4-chloro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine[4]
Lithiation Temperature-78 °C[4]
Formylation Temperature-78 °C[4]
Deprotection Time24 hours[4]
Expected Yield~81%[4]
AppearancePale Yellow / Off-white Solid[4][6]
Molecular FormulaC₈H₅ClN₂O[4][7]
Molecular Weight180.59 g/mol [4][7]

Experimental Workflow Visualization

Workflow cluster_prep Stage 1: Protection cluster_main Stage 2: Formylation & Deprotection prep_setup Setup Inert Flask prep_dissolve Dissolve Starting Material in Anhydrous DMF prep_setup->prep_dissolve prep_cool Cool to 0°C prep_dissolve->prep_cool prep_base Add NaH prep_cool->prep_base prep_protect Add TIPSCl prep_base->prep_protect prep_warm Warm to RT prep_protect->prep_warm prep_workup Aqueous Workup & Concentration prep_warm->prep_workup main_setup Setup Inert Flask prep_workup->main_setup Transfer Intermediate main_dissolve Dissolve Protected Intermediate in Anhydrous THF main_setup->main_dissolve main_cool Cool to -78°C main_dissolve->main_cool main_lithiate Add s-BuLi main_cool->main_lithiate main_formyl Add DMF main_lithiate->main_formyl main_deprotect Acidic Deprotection (TFA) main_formyl->main_deprotect main_neutralize Neutralize with NaHCO₃ main_deprotect->main_neutralize main_filter Filter Precipitate main_neutralize->main_filter main_wash Wash with Hexane main_filter->main_wash main_dry Dry Under Vacuum main_wash->main_dry final_product Characterize Product (NMR, MS, MP) main_dry->final_product Yields Final Product

Caption: Step-by-step experimental workflow diagram.

Safety Precautions and Waste Disposal

  • Highly Reactive Reagents: sec-Butyllithium is a highly reactive organometallic reagent. It should be handled under a strictly inert atmosphere (nitrogen or argon) using syringe techniques. Any exposure to air or moisture can cause it to ignite. Sodium hydride is also highly reactive with water, releasing flammable hydrogen gas.[8]

  • Corrosive Materials: Trifluoroacetic acid is highly corrosive and toxic. Handle it only within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvent Hazards: Tetrahydrofuran (THF) and dichloromethane (DCM) are volatile organic solvents. Anhydrous THF can form explosive peroxides over time. Always use fresh, inhibitor-free anhydrous solvents. All operations should be conducted in a well-ventilated fume hood.

  • Temperature Control: The lithiation reaction is performed at -78 °C. A rapid rise in temperature could lead to a runaway reaction. Ensure the cooling bath is well-maintained throughout the addition of reagents.

  • Waste Disposal: All chemical waste, including quenched reagents and organic solvents, must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[8]

References

using 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the synthesis of next-generation kinase inhibitors.

Application Note: The 7-Azaindole Aldehyde Scaffold in Kinase Inhibitor Synthesis

Introduction: The Privileged Nature of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its significance stems from its unique ability to mimic the adenine hinge-binding motif of ATP. The scaffold presents a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) in a specific spatial arrangement that forms a bidentate hydrogen bond network with the backbone of the kinase hinge region.[3][4] This interaction provides a strong anchor for the inhibitor within the ATP-binding pocket, making the 7-azaindole an excellent starting point for developing potent and selective kinase inhibitors.[3] The FDA-approved drug Vemurafenib, a B-RAF inhibitor, is a prominent example of a successful therapeutic developed from this core structure.[3][4]

This guide focuses on a particularly versatile derivative: This compound (CAS 958230-19-8).[5][6] This intermediate is strategically functionalized for divergent synthesis. The chlorine atom at the C4 position serves as an excellent leaving group for cross-coupling reactions, while the carbaldehyde at the C5 position is a gateway for a multitude of chemical transformations.[7][8] This dual functionality allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Part 1: Synthesis of the Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and reliable route begins with the commercially available 4-chloro-7-azaindole and involves protection of the pyrrole nitrogen, followed by directed ortho-metalation and formylation.

Causality in the Synthetic Protocol:
  • N-H Protection: The pyrrole N-H proton is acidic and would be readily deprotonated by the strong organolithium base used in the subsequent step. Protecting this position, typically with a bulky silyl group like triisopropylsilyl (TIPS), prevents this unwanted side reaction and ensures that deprotonation occurs specifically at the desired C5 position.[9]

  • Directed Ortho-Metalation: With the N-H protected, a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) is used to deprotonate the most acidic carbon-hydrogen bond on the ring system. The C5 position is activated for this deprotonation, leading to the formation of a lithiated intermediate. This step is performed at very low temperatures (-78 °C) to prevent decomposition of the organolithium species.[10]

  • Formylation: The lithiated intermediate is a potent nucleophile that readily attacks an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is an inexpensive and effective source of the formyl group.[10]

  • Deprotection: The final step involves the removal of the TIPS protecting group. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrogen chloride, to regenerate the free N-H of the pyrrole and yield the target aldehyde.[10]

Synthetic Workflow Diagram

G cluster_0 Step 1: N-H Protection cluster_1 Step 2 & 3: Lithiation & Formylation cluster_2 Step 4: Deprotection Start 4-Chloro-7-azaindole Reagent1 TIPSCl, NaH DMF, 0°C to RT Start->Reagent1 Product1 4-Chloro-1-(TIPS)-7-azaindole Reagent1->Product1 Reagent2 1. s-BuLi, THF, -78°C 2. DMF, -78°C Product1->Reagent2 Product2 Protected Aldehyde Intermediate Reagent2->Product2 Reagent3 TFA, CH2Cl2 or HCl in Dioxane Product2->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Caption: Synthesis of the key aldehyde intermediate.

Detailed Laboratory Protocol

Materials and Reagents

ReagentCAS NumberSupplier RecommendationNotes
4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine903554-94-3VariousStarting material, can be synthesized from 4-chloro-7-azaindole
sec-Butyllithium (s-BuLi)598-30-1Sigma-AldrichTypically ~1.4 M in cyclohexane. Titrate before use.
N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichAnhydrous grade.
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous, freshly distilled from Na/benzophenone.
Trifluoroacetic acid (TFA)76-05-1Sigma-AldrichReagent grade.
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous grade.

Procedure: [10]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 3 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-butyllithium (approx. 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the anion.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, approx. 5.0 eq) dropwise to the reaction mixture. Stir for an additional 1 hour at -78 °C.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Workup (for protected intermediate): Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude residue from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA, equal volume to DCM) and stir the mixture at room temperature for 24 hours.[10]

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water and then hexane, and dry under vacuum to obtain this compound as a pale yellow solid.[10] An expected yield is approximately 81%.[10]

Part 2: Application in Divergent Kinase Inhibitor Synthesis

The strategic placement of the chloro and aldehyde groups allows for a modular approach to building a library of kinase inhibitors. These two functional handles can be addressed sequentially with high chemoselectivity.

Transformations at the C5-Aldehyde

The aldehyde is a versatile functional group that can be readily converted into a wide array of functionalities to probe the solvent-front region of the kinase ATP pocket.

  • Reductive Amination: This is one of the most powerful methods for introducing diverse side chains. The aldehyde is first condensed with a primary or secondary amine to form an imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine. This allows for the introduction of basic groups, which can form salt bridges, or other functionalized moieties to improve solubility and cell permeability.

  • Oxidation and Amidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents like sodium chlorite. The resulting acid is a key intermediate for forming amide bonds via coupling with various amines, a common feature in many kinase inhibitors. This route was used in the synthesis of JAK family inhibitors.[9]

  • Wittig and Related Olefinations: Reactions with phosphorus ylides can convert the aldehyde into an alkene, providing a rigid linker to other parts of the inhibitor.

Transformations at the C4-Chloro Position

The C4 position is often directed towards the "selectivity pocket" of the kinase. Modifying this position is crucial for achieving selectivity between different kinases.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is ideal for forming carbon-carbon bonds by coupling the C4 position with various aryl or heteroaryl boronic acids or esters. This allows for the introduction of bulky or electron-rich/poor groups to fine-tune interactions within the binding site.[11]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the C4 position with a wide range of primary and secondary amines. This is a key strategy for introducing groups that can form additional hydrogen bonds or occupy hydrophobic pockets.[11]

Divergent Synthesis Strategy Diagram

G cluster_C5 C5-Aldehyde Modifications cluster_C4 C4-Chloro Modifications Core This compound ReductiveAmination Reductive Amination (R1R2NH, STAB) Core->ReductiveAmination Oxidation Oxidation/Amidation (1. NaClO2; 2. R3NH2, HATU) Core->Oxidation Wittig Wittig Reaction (Ph3P=CHR4) Core->Wittig Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R5R6NH, Pd catalyst) Core->Buchwald Product1 C5-Amine Derivatives ReductiveAmination->Product1 Product2 C5-Amide Derivatives Oxidation->Product2 Product3 C5-Alkene Derivatives Wittig->Product3 Product4 C4-Aryl/Heteroaryl Derivatives Suzuki->Product4 Product5 C4-Amino Derivatives Buchwald->Product5

Caption: Divergent synthesis from the core scaffold.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for introducing an aryl group at the C4 position of a related 7-azaindole system, which is directly applicable to the aldehyde intermediate.[11]

  • Setup: In a microwave vial or Schlenk tube, combine the this compound (1.0 eq), the desired (hetero)arylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).[11]

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 ratio).[11]

  • Reaction: Seal the vessel and heat the mixture, typically at 100 °C, for 30 minutes to several hours, monitoring by TLC or LC-MS.[11] Microwave heating can often accelerate the reaction.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the C4-arylated product.

Part 3: Biological Context and Kinase Targets

Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against a wide range of kinases involved in oncology and inflammatory diseases. The versatility of the 4-chloro-5-formyl intermediate allows for the tailored development of inhibitors against specific kinase families.

Known Kinase Targets for 7-Azaindole Scaffolds:

Kinase Target FamilyExamplesDisease RelevanceReference
Tyrosine KinasesABL, SRC, FGFR, VEGFR2Cancer, Angiogenesis[12],[13]
PI3K FamilyPI3Kα, PI3KγCancer, Inflammation[14]
JAK FamilyJAK2Myeloproliferative disorders, Inflammation[15],[9]
Serine/Threonine KinasesB-RAF, CDK2Cancer (Melanoma), Cell Cycle Control[3],[15]
Mechanism of Action: Hinge Binding

The fundamental interaction driving the efficacy of 7-azaindole inhibitors is their binding to the kinase hinge region, which connects the N- and C-lobes of the kinase domain. This interaction competitively blocks the binding of ATP.

G cluster_0 Kinase ATP Pocket cluster_1 Selectivity Pocket cluster_2 Solvent Front Hinge Hinge Backbone N-H C=O Inhibitor N H-N 7-Azaindole Core C4-Substituent C5-Substituent Inhibitor:h->Hinge:f2 H-bond (donor) Inhibitor:n->Hinge:f1 H-bond (acceptor) Pocket1 Hydrophobic Pocket Inhibitor:c4->Pocket1 Selectivity Pocket2 Solvent Exposed Region Inhibitor:c5->Pocket2 Potency/ Solubility

Caption: Binding of the 7-azaindole core to the kinase hinge.

The pyrrole N-H donates a hydrogen bond to a backbone carbonyl, while the pyridine N7 atom accepts a hydrogen bond from a backbone N-H.[3] The substituents introduced at the C4 and C5 positions then extend into adjacent pockets, determining the inhibitor's overall potency and selectivity profile.

References

Application Notes and Protocols: The Versatile Reactivity of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion, while the additional nitrogen atom in the pyridine ring offers unique opportunities for modifying physicochemical properties such as solubility, polarity, and metabolic stability.[3] A multitude of 7-azaindole derivatives have been developed as potent therapeutic agents, including kinase inhibitors for oncology, antivirals, and treatments for neurodegenerative diseases.[1][2][4][5]

Among the various functionalized 7-azaindole building blocks, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde stands out as a particularly versatile synthon. The presence of a reactive aldehyde at the C5 position and a chloro-substituent at the C4 position opens up a rich chemical space for the synthesis of diverse compound libraries. This application note provides a detailed technical guide on the reaction of this key intermediate with amines, focusing on two principal transformations: reductive amination and the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the significance of the resulting products in the context of drug development.

Part 1: Reductive Amination - A Gateway to Substituted Amines

Reductive amination is a cornerstone of amine synthesis, offering a reliable and controlled method for forming carbon-nitrogen bonds.[6][7] The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the condensation of an aldehyde and an amine, followed by in-situ reduction to the corresponding amine. This method circumvents the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[7]

Mechanistic Rationale

The reaction of this compound with a primary or secondary amine first involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (an imine). Under the reaction conditions, this imine is then reduced to the final amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine.[6][7] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose due to their selectivity.[7][8]

Reductive_Amination cluster_1 Imine Formation cluster_2 Reduction Aldehyde 4-Chloro-7-azaindole-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine, -H₂O Amine R₁R₂NH Product N-Substituted (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine Imine->Product + Reducing Agent Reducing_Agent [H] (e.g., NaBH(OAc)₃)

Figure 1: Generalized workflow for the reductive amination of this compound.

Experimental Protocol: A Model Procedure

The following is a generalized protocol for the reductive amination of this compound with a primary amine. This procedure should be optimized for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 10-15 mL per mmol of aldehyde).

  • Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcomes
ParameterExpected ValueRationale
Yield 60-90%Reductive amination is generally a high-yielding reaction.
Purity >95% (post-chromatography)Silica gel chromatography is typically effective for purification.
Reaction Time 3-12 hoursDependent on the steric and electronic properties of the amine.
Key Reagents NaBH(OAc)₃, DCM, Acetic AcidNaBH(OAc)₃ is a mild and selective reducing agent. DCM is a common solvent for this transformation. Acetic acid catalyzes imine formation.

Part 2: The Pictet-Spengler Reaction - Constructing Complex Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, leading to the formation of a tetrahydroisoquinoline or, in the case of indole-based substrates, a tetrahydro-β-carboline.[9] This reaction is of immense importance in the synthesis of alkaloids and other complex natural products and has been widely adopted in drug discovery programs.[9][10]

Mechanistic Insights

The reaction commences with the formation of a Schiff base from the β-arylethylamine and this compound.[9][11] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich pyrrole ring of the 7-azaindole moiety then acts as an intramolecular nucleophile, attacking the iminium ion to form a spirocyclic intermediate.[9][11] A subsequent rearrangement and deprotonation re-aromatizes the pyrrole ring, yielding the final polycyclic product. The presence of the electron-withdrawing pyridine ring and the chloro-substituent may influence the nucleophilicity of the pyrrole ring, potentially requiring carefully optimized reaction conditions.

Pictet_Spengler Start Aldehyde + β-Arylethylamine Imine Schiff Base Formation Start->Imine Iminium Iminium Ion (Protonation) Imine->Iminium H⁺ Cyclization Intramolecular Cyclization Iminium->Cyclization Rearomatization Deprotonation Cyclization->Rearomatization Product Polycyclic Product Rearomatization->Product

References

Suzuki coupling with 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique structure, acting as a bioisostere of indole, is a cornerstone in the architecture of numerous biologically active molecules, including potent inhibitors of kinases, phosphodiesterases, and other key protein targets.[1][2] The ability to strategically functionalize this core is paramount for developing novel therapeutics. Specifically, substitution at the C4-position allows for the exploration of new chemical space, directly influencing the pharmacological profile of the resulting compounds.

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for forming carbon-carbon bonds.[3][4] Its operational simplicity, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acid and ester building blocks have cemented its role in both academic research and industrial-scale synthesis.[5][6]

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides a comprehensive guide to successfully executing the Suzuki-Miyaura coupling on this compound derivatives, a challenging yet crucial transformation. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and discuss the critical parameters that govern reaction success, thereby empowering scientists to confidently utilize this chemistry in their synthetic endeavors.

The Mechanism: A Palladium-Catalyzed Triad

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7][8] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 4-chloro-7-azaindole substrate. This is often the rate-determining step, particularly for electron-rich and sterically hindered aryl chlorides, which are known to be less reactive than their bromide or iodide counterparts.[7][8] The success of this step is heavily reliant on the choice of ligand coordinated to the palladium center.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires the activation of the boronic acid or ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium atom, displacing the halide.[3][9]

  • Reductive Elimination: This is the final step, where the two organic partners—the 7-azaindole core and the group from the boron reagent—are coupled, forming the new C-C bond. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[7][10]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Cl pd0->pd_complex Oxidative Addition center_point cycle_start cycle_start->pd0 Ar-Cl transmetalation Transmetalation coupled_complex Ar-Pd(II)L₂-R pd_complex->coupled_complex Transmetalation boronate R-B(OR)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination product Ar-R coupled_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Synthesis of 4-Aryl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific coupling partners.

Reaction Scheme: (A proper chemical drawing would be here showing the 7-azaindole core reacting with R-B(OH)2)

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Boron Reagent: Arylboronic acid or pinacol ester (1.5 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (0.02 - 0.05 equiv, 2-5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Equipment: Schlenk tube or pressure vessel, magnetic stir bar, heating plate with oil bath, inert gas line (Argon or Nitrogen), standard glassware for work-up, rotary evaporator, flash chromatography system.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Place the this compound (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv) into a dry Schlenk tube containing a magnetic stir bar.

    • Expert Insight: Using a precatalyst like XPhos Pd G3 is highly recommended. These air- and moisture-stable complexes provide a reliable source of the active Pd(0) catalyst, leading to more reproducible results than using separate Pd sources and ligands.[11][12] Add the precatalyst (0.02 equiv) to the solids.

  • Inert Atmosphere:

    • Seal the Schlenk tube with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and reaction failure. Rigorous exclusion of air is critical.[13]

  • Solvent Addition:

    • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the solvent by bubbling Argon or Nitrogen through it for at least 20 minutes.

    • Using a syringe, add the degassed solvent to the Schlenk tube containing the solids. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up Procedure:

    • Once the reaction is complete (or no further progress is observed), allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is used to isolate the desired product.

Optimization and Key Parameter Insights

Achieving high yields and purity in the Suzuki coupling of heteroaryl chlorides requires careful consideration of several parameters. The following table summarizes key variables and provides expert guidance for optimization.

ParameterStandard ChoiceRationale & Optimization Guidance
Palladium Source XPhos Pd G3, SPhos Pd G3Buchwald precatalysts are highly active for coupling challenging aryl chlorides due to their bulky, electron-rich ligands which promote the rate-limiting oxidative addition step.[11][12] If these are unavailable, a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand can be used.
Ligand XPhos, SPhos, RuPhosBulky, electron-donating biaryl phosphine ligands are essential for activating the C-Cl bond.[7] The choice of ligand can be substrate-dependent and may require screening for optimal results.
Boron Reagent Arylboronic AcidGenerally effective and atom-economical.[5] For substrates prone to protodeboronation (e.g., some electron-deficient or N-heterocyclic boron reagents), consider using more stable boronic esters (e.g., pinacol, MIDA, or trifluoroborate salts).[5]
Base K₃PO₄, Cs₂CO₃A moderately strong base is required to form the active boronate species for transmetalation.[9] K₃PO₄ is often a good starting point. For very difficult couplings, the more soluble and stronger base Cs₂CO₃ may improve yields.
Solvent System Dioxane/H₂O, THF/H₂OA mixture of an organic solvent and water is crucial. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base and facilitates transmetalation.[10]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the oxidative addition of the less reactive aryl chloride. Start at 80-90 °C and increase if the reaction is sluggish.

Visualizing the Experimental Workflow

The entire process, from initial setup to the final purified compound, can be visualized as a linear workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents Weigh Reagents: Substrate, Boronic Acid, Base, Precatalyst setup Assemble Schlenk Tube & Purge with Inert Gas degas Degas Solvents (Dioxane/Water) add_solvent Add Degassed Solvents to Schlenk Tube degas->add_solvent heat Heat & Stir (80-100 °C, 4-24h) monitor Monitor Progress (TLC / LC-MS) workup Aqueous Work-up: Extract with EtOAc monitor->workup dry Dry & Concentrate (Na₂SO₄, Rotovap) purify Flash Column Chromatography characterize Characterize Product (NMR, MS)

Caption: A streamlined workflow for the Suzuki coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Screen a more electron-rich ligand (e.g., RuPhos) or a stronger base (Cs₂CO₃).
Protodeboronation Boron reagent is unstable under basic/heated conditions.1. Use a more stable boronic ester (pinacol or MIDA).2. Lower the reaction temperature and extend the time.3. Try a milder base like KF or K₂CO₃.
Dehalogenation of Substrate Side reaction, sometimes promoted by impurities or specific ligand/base combinations.1. Ensure the reaction is strictly anaerobic.2. Screen different phosphine ligands or solvent systems.
Product is Impure Formation of side products (e.g., homocoupling of boronic acid).1. Rigorously degas all reagents and solvents.2. Optimize stoichiometry; avoid a large excess of the boronic acid.3. Improve the chromatographic purification method.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the this compound core. While the relative inertness of the C-Cl bond presents a challenge, it can be readily overcome through the rational selection of modern, highly active palladium precatalysts featuring bulky, electron-rich phosphine ligands, coupled with appropriate bases and reaction conditions. This guide provides a validated starting protocol and the necessary scientific context to empower researchers to successfully synthesize novel 7-azaindole derivatives, accelerating the journey of drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are integral components of numerous biologically active compounds, including potent inhibitors of various kinases.[1] The introduction of an amino group at the C4-position of the 7-azaindole core is a critical transformation, as these 4-amino derivatives often exhibit enhanced pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have limited substrate scope.[2][3][4] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, detailing the underlying mechanistic principles, key experimental parameters, and a robust protocol for researchers in drug development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, the 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

An unproductive side reaction that can occur is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[2] The choice of ligand is critical in minimizing this side reaction.[9]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2(Ar)Pd(II)-Cl Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination [L2(Ar)Pd(II)(R2NH)]+Cl- Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex L2(Ar)Pd(II)-NR2 Amine Coordination->Palladium-Amido Complex + Base - Base-H+Cl- Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Product Product Palladium-Amido Complex->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst and Ligand Selection

The choice of the palladium precatalyst and the supporting ligand is paramount for achieving high yields and good selectivity. While early generations of catalysts were effective for aryl bromides and iodides, the coupling of less reactive aryl chlorides, such as 4-chloro-1H-pyrrolo[2,3-b]pyridines, requires more sophisticated ligand systems.[2] Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[2][10]

For the amination of heteroaryl chlorides, biarylphosphine ligands have demonstrated broad utility.[10][11] The use of N-heterocyclic carbene (NHC) ligands has also been reported for efficient amination of heteroaryl chlorides.[12][13]

LigandPalladium SourceTypical SubstratesKey Advantages
RuPhos Pd(OAc)₂ or Pd₂(dba)₃Secondary aminesHigh reactivity for heteroaryl chlorides.[14]
BrettPhos Pd G4 precatalystsPrimary aminesExcellent for selective monoarylation.[5][10]
BippyPhos [Pd(cinnamyl)Cl]₂Broad scope including primary and secondary amines, NH heterocyclesDemonstrates a very broad substrate scope for a single ligand system.[11]
Josiphos-type ligands Pd(OAc)₂Ammonia equivalentsEffective for the challenging coupling of ammonia.[2][10]
The Role of the Base

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the coordinated amine to form the key palladium-amido intermediate. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.

Commonly used bases include:

  • Sodium tert-butoxide (NaOtBu): A strong base that is widely used and highly effective.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with sensitive functional groups.[3][5]

  • Potassium phosphate (K₃PO₄): A milder base that can be beneficial in certain cases, particularly with more sensitive substrates.[15]

Solvent Considerations

Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. The choice of solvent can also influence the solubility of the reagents and the reaction temperature.

Recommended solvents include:

  • Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.

  • Dioxane: Can be advantageous for certain substrate combinations.

  • tert-Butanol (t-BuOH): Often used in conjunction with strong bases like NaOtBu.

Experimental Protocol: Amination of a 4-chloro-1H-pyrrolo[2,3-b]pyridine Derivative

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative with a representative secondary amine.

Materials
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • RuPhos (0.04 - 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous toluene

Equipment
  • Oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas (Argon or Nitrogen) supply

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried reaction vial containing a magnetic stir bar, add the 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, Pd(OAc)₂, and RuPhos.

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Under the inert atmosphere, add the NaOtBu to the reaction vial.

  • Reagent Addition:

    • In a separate, dry vial, dissolve the secondary amine in anhydrous toluene.

    • Using a syringe, add the amine solution to the reaction vial.

  • Reaction:

    • Place the reaction vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1H-pyrrolo[2,3-b]pyridine derivative.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reactants Add 4-chloro-7-azaindole, Pd(OAc)2, and RuPhos to vial Inert_Atmosphere Purge with Argon/Nitrogen Add_Reactants->Inert_Atmosphere Add_Base Add NaOtBu Inert_Atmosphere->Add_Base Add_Amine Add amine solution in toluene Add_Base->Add_Amine Heat_Stir Heat (80-110 °C) and stir Add_Amine->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Quench Cool and quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure strictly anhydrous and inert conditions. Consider using a pre-formed catalyst.[14]
Poorly soluble baseSwitch to a more soluble base (e.g., LiHMDS) or a different solvent system.[14]
Sterically hindered amineIncrease reaction temperature and/or time. Screen different, more active ligands (e.g., BrettPhos for primary amines).
Formation of Side Products HydrodehalogenationUse a bulkier ligand to disfavor β-hydride elimination. Lower the reaction temperature.
Dimerization of starting materialThis can sometimes be an issue with iron-catalyzed reactions, but less common with palladium. Ensure proper stoichiometry.[16]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products under relatively mild conditions. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in the synthesis of novel drug candidates and other valuable chemical entities.

References

Application Notes and Protocols for the Derivatization of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Medicinal Chemistry

This compound, also known as 4-chloro-7-azaindole-5-carboxaldehyde, is a pivotal heterocyclic building block in contemporary drug discovery. Its rigid bicyclic scaffold, a bioisostere of indole, is a privileged structure found in numerous biologically active molecules. The strategic placement of the aldehyde group at the C5 position and a chloro substituent at the C4 position offers a versatile platform for chemical modification, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

The aldehyde functionality serves as a key handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric features. This guide provides a detailed exploration of several high-utility derivatization reactions of the aldehyde group, offering both the underlying chemical principles and actionable, field-proven protocols. These derivatizations are particularly relevant in the synthesis of kinase inhibitors, where the 7-azaindole core has been successfully employed to target enzymes such as Janus kinases (JAKs) and Met kinase.[1][2]

Core Derivatization Strategies and Protocols

This section details robust and versatile methods for the chemical modification of the aldehyde group of this compound. The presented protocols are designed to be reproducible and adaptable to a range of downstream applications.

Reductive Amination: Forging Key Amine Linkages

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent. This one-pot procedure is highly efficient and tolerates a wide variety of functional groups.[3][4]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes compared to reagents like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde. Its solubility in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it ideal for this transformation.

  • Solvent: Anhydrous aprotic solvents such as DCM, DCE, or tetrahydrofuran (THF) are used to favor imine formation by preventing the hydrolysis of the intermediate.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate, particularly with less nucleophilic amines.

Experimental Protocol: Synthesis of N-benzyl-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB suspension to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination

AmineReducing AgentSolventTime (h)Yield (%)
BenzylamineNaBH(OAc)₃DCM16~85
AnilineNaBH(OAc)₃DCE24~70
PiperidineNaBH(OAc)₃THF12~90

Note: Yields are estimates and may vary based on reaction scale and purification.

Visualization: Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Imine_Formation Imine Formation (DCM, rt) Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Amine_Product Secondary/Tertiary Amine Reduction->Amine_Product

Caption: Reductive amination workflow.

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[5] This reaction is highly versatile and allows for the formation of C=C bonds with good control over stereochemistry in some cases.

Causality of Experimental Choices:

  • Base: A strong base is required to deprotonate the phosphonium salt to form the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. The choice of base depends on the acidity of the phosphonium salt.

  • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are essential to prevent the quenching of the highly reactive ylide.

  • Temperature: The formation of the ylide is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde can then be performed at room temperature.

Experimental Protocol: Synthesis of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)acrylonitrile

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile (or the corresponding phosphonium salt and a strong base)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (if starting from the phosphonium salt)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • If starting from the phosphonium salt: To a suspension of cyanomethyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C to form the ylide.

  • If using the stabilized ylide: Dissolve (triphenylphosphoranylidene)acetonitrile (1.1 eq) in anhydrous THF.

  • To the ylide solution at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Wittig Reaction

YlideBaseSolventTime (h)Yield (%)
Ph₃P=CHCN-THF6~80
Ph₃P=CHCO₂Et-THF8~75

Note: Yields are estimates and may vary.

Visualization: Wittig Reaction Mechanism

G Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Ylide Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Simplified Wittig reaction mechanism.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[6] This reaction is typically catalyzed by a weak base.

Causality of Experimental Choices:

  • Catalyst: A weak base like piperidine or pyrrolidine is commonly used.[7] It acts as a catalyst to deprotonate the active methylene compound, generating a nucleophilic carbanion.

  • Solvent: Protic solvents like ethanol or methanol are often suitable. In some cases, the reaction can be run neat or in a high-boiling solvent like pyridine to facilitate the dehydration step.

  • Active Methylene Compound: Compounds with two electron-withdrawing groups attached to a methylene carbon, such as malononitrile or ethyl cyanoacetate, are ideal substrates.

Experimental Protocol: Synthesis of 2-((4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or gently heat to reflux for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Data Presentation: Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTime (h)Yield (%)
MalononitrilePiperidineEthanol2>90
Ethyl CyanoacetatePiperidineEthanol4~85

Note: Yields are estimates and may vary.

Visualization: Knoevenagel Condensation Workflow

G Aldehyde Aldehyde Condensation Condensation (Piperidine, EtOH) Aldehyde->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Unsaturated_Product α,β-Unsaturated Product Condensation->Unsaturated_Product

Caption: Knoevenagel condensation workflow.

Formation of Imines, Oximes, and Hydrazones

These classical condensation reactions provide straightforward access to valuable derivatives.

  • Imines (Schiff Bases): Formed by the reaction of the aldehyde with a primary amine, often with acid catalysis.

  • Oximes: Result from the reaction with hydroxylamine, typically as the hydrochloride salt with a base to liberate the free hydroxylamine.

  • Hydrazones: Synthesized by reacting the aldehyde with hydrazine or a substituted hydrazine.

General Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add the corresponding amine, hydroxylamine hydrochloride (with a base like pyridine or sodium acetate), or hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of acid (e.g., acetic acid) if necessary for imine formation.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (typically 1-12 hours).

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • If necessary, concentrate the solvent and purify the product by recrystallization or column chromatography.

Data Presentation: Imine, Oxime, and Hydrazone Formation

DerivativeReagentSolventTime (h)Yield (%)
Iminep-AnisidineEthanol4>90
OximeNH₂OH·HCl, PyridineEthanol2>95
HydrazonePhenylhydrazineEthanol1>95

Note: Yields are estimates and may vary.

Conclusion: A Versatile Scaffold for Drug Discovery

The derivatization of the aldehyde group of this compound provides a powerful and efficient means to generate a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide offer reliable starting points for the synthesis of key intermediates for targeting a range of biological targets, particularly protein kinases. The inherent modularity of these reactions allows for the systematic exploration of structure-activity relationships, a critical step in the optimization of lead compounds.

References

experimental procedure for synthesizing FGFR inhibitors from 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, angiogenesis, and tissue repair.[1][2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo autophosphorylation, triggering a cascade of downstream signaling pathways such as the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways.[2][3]

Aberrant activation of the FGFR signaling pathway, resulting from gene amplification, activating mutations, or chromosomal translocations, is a well-documented oncogenic driver in a multitude of human cancers, including urothelial, breast, lung, and gastric carcinomas.[2][4][5] This pathological activation contributes significantly to tumor initiation, progression, and resistance to therapy, making the FGFRs highly attractive targets for anticancer drug development.[6][7]

The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a privileged core structure in the design of potent and selective FGFR inhibitors.[2] Its unique geometry allows for critical hydrogen bonding interactions with the hinge region of the FGFR kinase domain, mimicking the binding of ATP.[2] This guide provides a detailed, field-proven experimental procedure for the synthesis of a potent FGFR inhibitor, starting from the readily available building block, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The described two-step synthesis involves a Suzuki-Miyaura cross-coupling followed by a reductive amination, two cornerstone reactions in modern medicinal chemistry.

FGFR Signaling Pathway Overview

To appreciate the therapeutic rationale, a foundational understanding of the FGFR signaling cascade is essential. The following diagram illustrates the key downstream pathways activated by FGFRs, which collectively promote cell survival, proliferation, and migration.

FGFR_Signaling FGF FGF Ligand FGFR FGFR P-Tyr FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell AKT AKT PI3K->AKT AKT->Cell Synthesis_Workflow Start 4-chloro-1H-pyrrolo[2,3-b] pyridine-5-carbaldehyde Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate Intermediate Aldehyde Step1->Intermediate Introduce aryl moiety (e.g., 3,5-dimethoxyphenyl) Step2 Step 2: Reductive Amination Intermediate->Step2 Final Final Product: FGFR Inhibitor Step2->Final Install amine side-chain

References

The Strategic Application of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Drug Discovery

The relentless pursuit of targeted cancer therapies has underscored the importance of versatile chemical scaffolds that serve as foundational blueprints for potent and selective kinase inhibitors. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions within the ATP-binding pockets of various kinases have cemented its role in the development of numerous clinically impactful oncology drugs.[2] 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key functionalized derivative of this scaffold, represents a strategic starting point for the synthesis of a new generation of targeted cancer therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this crucial intermediate in the synthesis and evaluation of kinase inhibitors, with a particular focus on inhibitors of the BRAF V600E mutant protein, a critical driver in metastatic melanoma.[2]

The Rationale for Targeting Kinase Signaling in Cancer

Kinase signaling pathways are fundamental regulators of cellular processes, including proliferation, survival, and differentiation. In many cancers, mutations in specific kinases lead to their constitutive activation, resulting in uncontrolled cell growth. The Ras-Raf-MEK-ERK (MAPK) pathway is a prime example of such a critical signaling cascade that is frequently hyperactivated in cancer.[2] A specific mutation in the BRAF kinase, the V600E substitution, is present in approximately 50% of melanomas and a smaller percentage of other cancers, making it a highly attractive target for therapeutic intervention.[2] The development of selective BRAF V600E inhibitors, such as Vemurafenib, has revolutionized the treatment of metastatic melanoma.[2] The 7-azaindole core of Vemurafenib is instrumental to its high affinity and selectivity for the mutant BRAF protein.

Application Focus: Synthesis of a BRAF V600E Inhibitor

This section outlines a representative synthetic workflow and subsequent biological evaluation of a potent BRAF V600E inhibitor derived from this compound. The following protocols are designed to provide a comprehensive, step-by-step guide from chemical synthesis to cellular characterization.

Part 1: Representative Synthesis of a Vemurafenib Analogue

While the precise, commercial synthesis of Vemurafenib is proprietary, the following protocol outlines a plausible and chemically sound route that utilizes key transformations relevant to the derivatization of the this compound core. This representative synthesis will yield a key precursor to Vemurafenib.

Step 1: Reductive Amination to Form the Pyrrolopyridine Core of the Inhibitor

The aldehyde functionality of this compound is a versatile handle for introducing the side chain necessary for BRAF inhibition. A key step is the reductive amination with an appropriate amine.

  • Protocol:

    • Dissolve this compound (1.0 eq) and a suitable amine, such as 2,4-difluoroaniline (1.1 eq), in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

    • Add a dehydrating agent, such as sodium sulfate or magnesium sulfate, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amine intermediate.

Step 2: Sulfonylation to Introduce the Phenylsulfonamide Moiety

The phenylsulfonamide group is a critical component of many BRAF inhibitors, contributing to their binding affinity.

  • Protocol:

    • Dissolve the amine intermediate from Step 1 (1.0 eq) in a suitable solvent such as pyridine or DCM.

    • Cool the solution to 0 °C and add propane-1-sulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final Vemurafenib analogue.

Part 2: Biological Evaluation of the Synthesized Inhibitor

The following protocols are standard methods to assess the biological activity of a newly synthesized BRAF V600E inhibitor.

Protocol 2.1: In Vitro BRAF V600E Kinase Assay

This assay determines the direct inhibitory effect of the synthesized compound on the enzymatic activity of the BRAF V600E protein.

  • Materials:

    • Recombinant human BRAF V600E enzyme

    • Inactive MEK1 as a substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

    • Synthesized inhibitor (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO.

    • In a 384-well plate, add the diluted inhibitor, BRAF V600E enzyme, and kinase assay buffer.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

    • Incubate the reaction for 60 minutes at 30 °C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 2.2: Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells harboring the BRAF V600E mutation.

  • Materials:

    • BRAF V600E-mutant melanoma cell line (e.g., A375)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized inhibitor (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 2.3: Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to confirm that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of downstream proteins in the MAPK pathway.

  • Materials:

    • A375 cells

    • Synthesized inhibitor

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the synthesized inhibitor at various concentrations for 2-4 hours.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the extent of phospho-ERK inhibition.

Data Presentation and Interpretation

The data generated from the biological assays should be carefully analyzed and presented. The IC₅₀ and GI₅₀ values provide a quantitative measure of the inhibitor's potency. Western blot results offer mechanistic insight into the inhibitor's on-target activity.

Assay Cell Line Parameter Representative Value Interpretation
BRAF V600E Kinase Assay N/AIC₅₀10-100 nMPotent direct inhibition of the target kinase.
Cell Viability (MTT) A375 (BRAF V600E)GI₅₀50-500 nMEffective inhibition of cancer cell proliferation.
Western Blot A375 (BRAF V600E)p-ERK LevelsDose-dependent decreaseConfirmation of on-target pathway inhibition.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start 4-chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde Step1 Reductive Amination Start->Step1 Step2 Sulfonylation Step1->Step2 Final_Compound Vemurafenib Analogue Step2->Final_Compound Kinase_Assay BRAF V600E Kinase Assay (IC50 Determination) Final_Compound->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (GI50 Determination) Final_Compound->Cell_Viability Western_Blot Western Blot Analysis (p-ERK Inhibition) Final_Compound->Western_Blot

Caption: Experimental workflow from synthesis to biological evaluation.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Proliferation & Survival ERK->Transcription Vemurafenib_Analogue Vemurafenib Analogue Vemurafenib_Analogue->BRAF_V600E Inhibition

Caption: Inhibition of the MAPK pathway by a Vemurafenib analogue.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors for cancer research. Its strategic use allows for the efficient construction of complex molecules that can effectively target key oncogenic drivers like BRAF V600E. The protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel anticancer agents based on this privileged scaffold, ultimately contributing to the advancement of targeted cancer therapies.

References

Application Notes and Protocols for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines and indoles allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[1][2] The strategic introduction of specific functional groups onto this core can dramatically enhance its utility as a building block for targeted drug discovery. 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1) is a prime example of such a highly valuable, pre-functionalized intermediate.[3]

The presence of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position provides orthogonal handles for a diverse array of chemical transformations. The electron-deficient nature of the pyridine ring activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Simultaneously, the aldehyde at C5 serves as a versatile electrophile for chain extension and the introduction of various pharmacophoric elements through reactions such as reductive amination, Wittig olefination, and condensation reactions. This dual functionality makes 1 an exceptionally powerful building block for the rapid generation of compound libraries and the synthesis of complex molecular architectures.

This guide provides a detailed exploration of the synthetic utility of this compound, complete with step-by-step protocols for key chemical transformations and an illustrative application in the synthesis of a Janus Kinase (JAK) inhibitor scaffold.

Chemical Reactivity and Synthetic Potential

The synthetic versatility of this compound is rooted in the distinct reactivity of its two key functional groups. Understanding the interplay between these groups is crucial for designing efficient synthetic routes.

Caption: Key reaction pathways for this compound.

Reactions at the C4-Position

The chloro substituent at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of biaryl and heteroaryl structures prevalent in kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the chloro-scaffold with a boronic acid or ester. This is a highly reliable method for introducing aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position, a common feature in many bioactive molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen facilitates the direct displacement of the chloride by strong nucleophiles, such as alkoxides and thiolates, under suitable conditions.

Reactions at the C5-Position

The aldehyde functionality at the C5 position provides a gateway for numerous synthetic elaborations.

  • Reductive Amination: This is one of the most robust methods for forming C-N single bonds. The aldehyde can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

  • Wittig Reaction: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into an alkene with control over the stereochemistry of the double bond.

  • Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives, further expanding the synthetic possibilities.

Application in Kinase Inhibitor Synthesis: The JAK Inhibitor Scaffold

The 7-azaindole scaffold is a core component of numerous approved and investigational kinase inhibitors. One prominent class of drugs that utilizes this scaffold is the Janus Kinase (JAK) inhibitors, used in the treatment of autoimmune diseases and certain cancers.[1][4][5] The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses.[6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding & Dimerization jak JAK receptor->jak 2. JAK Activation stat STAT receptor->stat 4. STAT Recruitment p_jak P-JAK jak->p_jak p_stat P-STAT stat->p_stat stat->p_stat 5. STAT Phosphorylation p_jak->receptor 3. Receptor Phosphorylation p_jak->stat stat_dimer STAT Dimer p_stat->stat_dimer nucleus Nucleus stat_dimer->nucleus 6. Translocation gene_transcription Gene Transcription nucleus->gene_transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This molecule is a critical building block in medicinal chemistry, notably serving as a key intermediate for a range of kinase inhibitors. The introduction of the C5-formyl group onto the 4-chloro-7-azaindole core is a pivotal, yet often challenging, transformation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the common pitfalls and optimize your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered by researchers during the synthesis.

Q1: What is the standard and most reliable method for the formylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine?

The most prevalent and effective method is the Vilsmeier-Haack reaction .[1][2] This reaction involves an electrophilic aromatic substitution using a "Vilsmeier reagent," which is a chloromethyliminium salt.[3] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4] The electron-rich pyrrole ring of the 7-azaindole nucleus readily attacks the Vilsmeier reagent, leading to formylation predominantly at the C5 position after hydrolysis of the iminium intermediate.[5]

Q2: My reaction yield is consistently low, with a large amount of unreacted 4-chloro-7-azaindole starting material. What are the likely causes?

Low conversion is a frequent issue and can typically be traced back to three main factors:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is of high quality and freshly opened or properly stored. Incomplete formation of the electrophile is a primary cause of failed reactions.

  • Insufficient Stoichiometry: While catalytic amounts might seem appealing, typically 1.2 to 1.5 equivalents of the Vilsmeier reagent are required to drive the reaction to completion. Under-charging the reagent will result in unreacted starting material.[5]

  • Reaction Temperature: The formylation of activated heterocycles can often be performed at low temperatures (0-10 °C).[6] However, if your 7-azaindole derivative is less reactive or sterically hindered, a modest increase in temperature (e.g., to room temperature or 40-50 °C) may be necessary. Monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.

Q3: I'm observing a side product with a molecular weight that is 28 Da higher than my desired product. What is it and how can I prevent it?

This is a classic sign of diformylation . The initial product, this compound, is still an electron-rich heterocycle and can undergo a second formylation under forcing conditions. This typically occurs at the C3 position.

  • Cause: Using a large excess of the Vilsmeier reagent (>2 equivalents) or allowing the reaction to proceed for an extended time at elevated temperatures.

  • Prevention: Carefully control the stoichiometry of the Vilsmeier reagent (1.2-1.5 equivalents). Maintain the lowest effective temperature and monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly.

Q4: My final product is a dark, tarry substance that is difficult to purify. What causes this decomposition?

The 7-azaindole core, particularly the pyrrole ring, is sensitive to strongly acidic conditions, which can lead to polymerization or degradation.

  • Cause: The Vilsmeier-Haack reaction generates acidic byproducts. During the aqueous workup, the hydrolysis of the intermediate iminium salt also involves acidic conditions.[4] Prolonged exposure to these conditions, especially with heating, can cause the material to decompose.

  • Prevention: Perform the reaction quench and workup at low temperatures (0 °C). Neutralize the reaction mixture promptly but carefully with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) to a neutral or slightly basic pH before extraction. Avoid overly acidic or basic extremes during the workup.

Q5: Is N-protection of the pyrrole nitrogen necessary for this reaction?

While formylation can proceed on the unprotected 7-azaindole, N-protection is highly recommended and offers several advantages:

  • Improved Solubility: Protecting groups like triisopropylsilyl (TIPS) or (2-(trimethylsilyl)ethoxy)methyl (SEM) significantly enhance the solubility of the 7-azaindole core in common organic solvents like THF or dichloromethane, leading to more homogeneous and reproducible reactions.[7][8]

  • Prevention of Side Reactions: The unprotected N-H is acidic and can react with certain reagents. Protection ensures that the chemistry occurs exclusively on the aromatic rings.

  • Controlled Reactivity: In some cases, directing effects of the protecting group can further enhance regioselectivity, although the inherent electronics of the 7-azaindole system strongly favor C5 formylation.

Section 2: Troubleshooting Guide: Common Side Products and Solutions

This table provides a systematic approach to identifying and mitigating common side products encountered during the synthesis.

Observed ProblemPotential Side Product / CauseProposed MechanismRecommended Solution
Low Yield & Unreacted Starting Material Incomplete Reaction due to inactive reagent, insufficient equivalents, or low temperature.The electrophilic Vilsmeier reagent is not generated in sufficient concentration or does not have enough thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.[3]Use anhydrous solvents and fresh POCl₃. Increase Vilsmeier reagent stoichiometry to 1.5 eq. Cautiously increase reaction temperature from 0 °C to RT, monitoring by LCMS.
Impurity at M+28 3,5-Diformyl-4-chloro-1H-pyrrolo[2,3-b]pyridine from over-reaction.The mono-formylated product is still electron-rich and undergoes a second electrophilic substitution with excess Vilsmeier reagent, typically at the next most activated position (C3).[1]Strictly limit Vilsmeier reagent to 1.2-1.5 eq. Maintain low reaction temperature (0-10 °C). Quench the reaction as soon as the starting material is consumed.
Isomeric Impurity (Same Mass) C3-Formyl or C6-Formyl Regioisomer due to loss of regioselectivity.While C5 is electronically favored, high temperatures or unusual substitution on the starting material can sometimes allow for formylation at other positions like C3 or C6.Ensure the reaction temperature is kept as low as possible. If using a substituted 7-azaindole, consider that electronic and steric effects may alter the inherent regioselectivity. Purification via column chromatography or crystallization is required.
Dark, Insoluble "Tar" Formation Polymeric Byproducts from acid-catalyzed decomposition.The electron-rich pyrrole ring can be protonated under the acidic reaction/workup conditions, initiating an oligomerization or polymerization cascade.Perform the aqueous quench at 0 °C. Neutralize the reaction mixture promptly and carefully with a base like NaHCO₃ or cold NaOH solution. Minimize the time the material spends in acidic aqueous media.
Impurity with Mass of N-Protected Aldehyde Incomplete Deprotection of the pyrrole nitrogen.The deprotection reaction (e.g., acid-catalyzed removal of a TIPS or SEM group) has not gone to completion.Extend the deprotection reaction time or increase the amount of deprotecting agent (e.g., trifluoroacetic acid or TBAF).[7] Ensure the deprotection conditions are appropriate for the specific protecting group used. Monitor deprotection by TLC/LCMS before workup.

Section 3: Optimized Experimental Protocol (N-TIPS Protected Route)

This protocol is based on a robust, two-step procedure involving N-protection followed by a directed lithiation-formylation, which offers excellent regiocontrol and yield.[7][9]

Part A: Synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Scientist's Note: Hydrogen gas is evolved. Ensure proper ventilation. Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-TIPS protected product, which can often be used directly in the next step.

Part B: Formylation and Deprotection

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the crude 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) from Part A.

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.4 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-butyllithium (s-BuLi, ~1.4 M in cyclohexanes, 1.6 eq) dropwise, keeping the internal temperature below -70 °C.

    • Scientist's Note: This is a critical step. The deep red color of the lithiated species should appear. Stir the mixture at -78 °C for 1 hour after addition is complete.

  • Formylation: Add anhydrous DMF (4.8 eq) dropwise, again maintaining the temperature below -70 °C. Stir for an additional 1-2 hours at -78 °C.

  • Quench & Deprotection: Quench the reaction by adding a solution of 4 M HCl in 1,4-dioxane (1.1 eq) while still cold, followed by water.[7] Allow the mixture to warm to room temperature and stir for 30-60 minutes to facilitate hydrolysis and deprotection.

  • Extraction: Extract the mixture with ethyl acetate (3x). The product may precipitate between layers; if so, filter the entire mixture through celite, then separate the layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over MgSO₄, filter, and concentrate. The resulting solid can be purified by trituration with a mixture of hexane and ethyl acetate or by column chromatography to yield the final product as a solid.[7]

Section 4: Visualizing the Chemistry

Diagram 1: Core Vilsmeier-Haack Formylation Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Intermediate Iminium Salt Azaindole 4-Chloro-7-azaindole (Substrate) Azaindole->Iminium + Vilsmeier Reagent Product Target Aldehyde Iminium->Product + H₂O (Workup) Troubleshooting Start Low Yield of Aldehyde Product Check_SM Starting Material Recovered? Start->Check_SM Check_Reagent Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Check_SM->Check_Reagent Yes Check_Tarry Tarry / Polymeric Side Products? Check_SM->Check_Tarry No Increase_Eq Increase Equivalents of Vilsmeier Reagent (1.5 eq) Check_Reagent->Increase_Eq Increase_Temp Increase Reaction Temperature (e.g., to RT) Increase_Eq->Increase_Temp Success Optimized Yield Increase_Temp->Success Workup_Control Improve Workup: - Quench at 0 °C - Prompt Neutralization Check_Tarry->Workup_Control Yes Check_Diformyl Check for Diformylation (Impurity at M+28) Check_Tarry->Check_Diformyl No Workup_Control->Success Reduce_Eq Reduce Vilsmeier Reagent Equivalents (1.2 eq) Check_Diformyl->Reduce_Eq Yes Reduce_Eq->Success

References

Technical Support Center: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 958230-19-8).[1][2][3] This valuable building block, a derivative of 7-azaindole, is a critical intermediate in the development of numerous pharmaceutical compounds, including JAK family inhibitors.[4] Its synthesis, while established, can present challenges that impact both yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

This document provides in-depth, experience-driven advice to navigate the complexities of this synthesis. We will explore the nuances of the primary synthetic routes, focusing on the Vilsmeier-Haack formylation and alternative lithiation-based methods, to help you achieve consistent, high-yield results.

Core Synthetic Strategies and Potential Challenges

The synthesis of this compound typically proceeds from 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). The introduction of the carbaldehyde group at the C5 position is the key transformation. Two principal methods are commonly employed:

  • Vilsmeier-Haack Formylation: This classic method utilizes a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphoryl chloride, POCl₃), to electrophilically formylate the electron-rich pyrrole ring.[5][6]

  • Lithiation followed by Formylation: This approach involves the deprotonation of the 7-azaindole scaffold using a strong base (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide) followed by quenching the resulting lithiated species with a formylating agent like DMF.

Both methods have their advantages and are prone to specific side reactions and yield-reducing pitfalls. The following troubleshooting guide addresses the most frequently encountered issues.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and potential side reactions, the following diagram illustrates the primary synthetic routes.

Synthesis_Pathways cluster_start Starting Material cluster_vilsmeier Vilsmeier-Haack Formylation cluster_lithiation Lithiation-Formylation start 4-chloro-1H-pyrrolo[2,3-b]pyridine vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) start->vilsmeier_reagent Method 1 lithiation Strong Base (e.g., s-BuLi) start->lithiation Method 2 vilsmeier_product This compound vilsmeier_reagent->vilsmeier_product Electrophilic Aromatic Substitution lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate Deprotonation formylation DMF Quench lithiated_intermediate->formylation Nucleophilic Attack lithiation_product This compound formylation->lithiation_product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide: Q&A Format

Issue 1: Low or No Yield in Vilsmeier-Haack Formylation

Question: I am attempting the Vilsmeier-Haack formylation of 4-chloro-7-azaindole using DMF and POCl₃, but I am consistently getting low yields or recovering only the starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in a Vilsmeier-Haack reaction often point to issues with the reactivity of the substrate, the integrity of the Vilsmeier reagent, or suboptimal reaction conditions. The 7-azaindole system, while electron-rich, can be sensitive. Here's a breakdown of potential causes and solutions:

  • Cause 1: Incomplete Formation or Degradation of the Vilsmeier Reagent. The Vilsmeier reagent (chloromethyleneiminium salt) is moisture-sensitive. Any water present in the DMF or glassware will consume the POCl₃ and deactivate the reagent.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. Add POCl₃ dropwise to the DMF at a low temperature (0 °C) to control the exothermic reaction and prevent reagent decomposition.

  • Cause 2: Substrate Deactivation. The nitrogen atom in the pyridine ring of 7-azaindole can be protonated by acidic byproducts, deactivating the ring system towards electrophilic substitution.

    • Solution: The reaction is typically performed with an excess of the Vilsmeier reagent to ensure complete formylation. Some protocols suggest using a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to run the reaction, although DMF can also serve as the solvent.[7]

  • Cause 3: Incorrect Reaction Temperature. The reactivity of the substrate dictates the required temperature. While some highly activated aromatics react at room temperature or below, 7-azaindole derivatives may require heating.[5]

    • Solution: After the initial formation of the Vilsmeier reagent, add the 4-chloro-7-azaindole and slowly raise the temperature. Monitor the reaction by TLC. A temperature range of 60-80 °C is a good starting point. Be cautious, as excessive heat can lead to polymerization or the formation of undesired side products.

  • Cause 4: Inefficient Work-up. The intermediate iminium salt must be hydrolyzed to the final aldehyde. Incomplete hydrolysis will result in low yields.

    • Solution: The work-up typically involves pouring the reaction mixture onto ice and then neutralizing with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) to a pH of 7-8. Stirring vigorously for a sufficient period ensures complete hydrolysis.

Optimized Vilsmeier-Haack Protocol:
ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCEPrevents reagent decomposition and side reactions.
Reagent Ratio 1.5 - 3.0 equivalents of POCl₃ and DMFEnsures complete conversion of the starting material.
Temperature 0 °C for reagent formation, then 60-80 °C for formylationControls exotherm and provides sufficient energy for the reaction.
Work-up Quench with ice water, followed by basificationEnsures complete hydrolysis of the iminium intermediate.
Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common issue, often stemming from a lack of regioselectivity or over-reaction.

  • Cause 1: Diformylation. The pyrrole ring is highly activated, and under harsh conditions, a second formyl group can be introduced.

    • Solution: Use a milder formylating agent or more controlled reaction conditions. Limiting the amount of the Vilsmeier reagent to a slight excess (e.g., 1.2-1.5 equivalents) can help. Additionally, keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate is crucial.

  • Cause 2: N-Formylation. The nitrogen on the pyrrole ring can also be formylated, although this is less common under standard Vilsmeier-Haack conditions.

    • Solution: This is more of a concern in the lithiation route. In the Vilsmeier-Haack reaction, the electrophilic nature of the reagent favors C-formylation. If N-formylation is suspected, the formyl group can often be removed during aqueous work-up, especially under basic conditions.

  • Cause 3: Polymerization/Decomposition. 7-Azaindole and its derivatives can be unstable in strongly acidic conditions, leading to the formation of tar-like substances.

    • Solution: Maintain careful temperature control. The dropwise addition of reagents is critical. A well-stirred, homogenous reaction mixture also helps to dissipate heat and prevent localized "hot spots" where decomposition can occur.

Purification Strategy:

If side products are formed, column chromatography is typically required. A silica gel column using a gradient elution system of hexane and ethyl acetate is often effective for separating the desired product from less polar impurities and more polar diformylated byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can further enhance purity.[8]

Issue 3: Challenges with the Lithiation-Formylation Route

Question: I am using a lithiation approach with sec-butyllithium followed by quenching with DMF, but my yields are inconsistent. What factors are most critical for success with this method?

Answer:

The lithiation-formylation route offers an alternative but requires strict control over anhydrous and anaerobic conditions.

  • Cause 1: Incomplete Lithiation. The acidity of the C-H bond at the 5-position requires a strong base for complete deprotonation. The presence of any protic sources (water, alcohols) will quench the organolithium reagent.

    • Solution: Use freshly titrated organolithium reagents. Ensure the starting material and solvent (typically THF or diethyl ether) are scrupulously dry. The reaction must be conducted under an inert atmosphere (argon or nitrogen).

  • Cause 2: Incorrect Deprotonation Site. While the 5-position is often the most acidic C-H proton on the pyrrole ring, deprotonation at other sites can occur, leading to a mixture of isomers. Protecting the pyrrole nitrogen (e.g., with a triisopropylsilyl (TIPS) group) can direct the lithiation to the desired C5 position.[4][8]

    • Solution: The use of a protecting group on the pyrrole nitrogen is highly recommended for improved regioselectivity. The TIPS group is often used as it can be readily removed post-formylation with an acid like trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.[8]

  • Cause 3: Low Temperatures are Crucial. Organolithium intermediates of this type are often unstable at higher temperatures.

    • Solution: The lithiation step should be carried out at very low temperatures, typically -78 °C (a dry ice/acetone bath). The DMF quench should also be performed at this temperature before allowing the reaction to slowly warm.

Workflow for Lithiation-Formylation:

Lithiation_Workflow cluster_protection Step 1: Protection cluster_lithiation Step 2: Lithiation & Formylation cluster_deprotection Step 3: Deprotection start 4-chloro-7-azaindole protect Protect N-H (e.g., with TIPSCl) start->protect protected N-TIPS-4-chloro-7-azaindole protect->protected cool Cool to -78 °C in anhydrous THF protected->cool add_base Add s-BuLi dropwise cool->add_base stir Stir for 1 hour at -78 °C add_base->stir quench Quench with anhydrous DMF stir->quench warm Allow to warm to room temp. quench->warm deprotect Add TFA or HCl in Dioxane warm->deprotect final_product 4-chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde deprotect->final_product

Caption: Recommended workflow for the lithiation-formylation synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, Vilsmeier-Haack or lithiation?

A1: The "better" route depends on the scale of the reaction and the available expertise and equipment. The Vilsmeier-Haack reaction is often more straightforward for larger scales as it does not require cryogenic temperatures or strictly anaerobic conditions. However, the lithiation route, especially with a protecting group strategy, can offer higher regioselectivity and potentially cleaner reactions, which can simplify purification.

Q2: Can I use other formylating agents besides DMF?

A2: Yes, other formamides like N-formylmorpholine can be used in the Vilsmeier-Haack reaction. For the lithiation route, while DMF is the most common quenching agent, other electrophilic formylating agents could potentially be used, though they are less common for this specific transformation.

Q3: My final product has a persistent yellow color. Is this normal?

A3: this compound is often described as a pale yellow solid.[8] A persistent, intense yellow or brown color may indicate the presence of impurities, possibly from polymerization or side reactions. If the color is a concern and analytical data (NMR, MS) shows high purity, the color may be inherent. However, if purity is questionable, further purification via recrystallization or chromatography is recommended.

Q4: What is the stability of the final product?

A4: Like many aldehydes, this compound can be susceptible to oxidation over time. It is best stored in a cool, dark place under an inert atmosphere to maintain its integrity.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organolithium reagents like sec-butyllithium are pyrophoric and must be handled under an inert atmosphere using proper syringe techniques. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

References

Technical Support Center: Formylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). This molecule is a cornerstone building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The introduction of a formyl (-CHO) group, typically at the C5 position, creates the critical intermediate 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, unlocking a gateway to a diverse range of molecular architectures.[3]

However, the path to this key intermediate is frequently beset with challenges, from poor regioselectivity to low yields and complex purification. This guide is designed to provide you, the research scientist, with a clear, mechanistically-grounded framework for troubleshooting these issues and optimizing your synthetic strategy.

Troubleshooting Guide & Experimental FAQs

This section addresses the most common issues encountered during the formylation of 4-chloro-7-azaindole in a direct question-and-answer format.

Q1: My Vilsmeier-Haack formylation is resulting in very low yields and a complex mixture of products. What is going wrong and how can I fix it?

Answer: This is the most frequently encountered problem. The Vilsmeier-Haack reaction, while classic for formylating electron-rich heterocycles, presents specific difficulties with the 7-azaindole scaffold.[4][5]

Underlying Causality: The 7-azaindole nucleus has two key features that complicate the standard Vilsmeier-Haack reaction:

  • Pyrrole N-H Acidity: The nitrogen in the pyrrole ring is acidic and can react with the Vilsmeier reagent (the electrophilic chloromethyleneiminium salt formed from POCl₃ and DMF).[6] This leads to undesired N-formylation or other side reactions.

  • Regioselectivity Issues: In its unprotected state, the 7-azaindole ring can undergo electrophilic attack at multiple positions. While the pyrrole ring is electron-rich, the pyridine nitrogen acts as an electron-withdrawing group, influencing the electron density distribution. Direct formylation often leads to a mixture of C3 and C5 isomers, with the C3 position being a significant competitor.[7]

Solution Pathway: N-Protection and Directed Ortho-Metalation

A far more robust and regioselective method involves a multi-step sequence that circumvents the issues of a direct Vilsmeier-Haack reaction. The most successful reported strategy involves protecting the pyrrole nitrogen, followed by a directed metalation and quenching with a formyl source like N,N-dimethylformamide (DMF).[8]

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Caption: Troubleshooting workflow for low formylation yields.

Q2: I need to ensure the formyl group is introduced exclusively at the C5 position. How can I achieve high regioselectivity?

Answer: Achieving C5 selectivity is critical and relies on moving away from direct electrophilic aromatic substitution towards a directed reaction.

Underlying Causality: The electronic nature of the unprotected 7-azaindole ring makes the C3 position kinetically favorable for attack by electrophiles.[7] To overcome this inherent reactivity, you must take control of where the electrophile is introduced.

The Definitive Solution: Directed Ortho-Metalation (DoM) The use of a bulky protecting group on the pyrrole nitrogen, such as triisopropylsilyl (TIPS), is the key first step.[1] This group offers two advantages:

  • Steric Hindrance: It sterically blocks the C6 position.

  • Directed Metalation: More importantly, it allows for regioselective deprotonation at the C5 position.

By treating the N-TIPS protected 4-chloro-7-azaindole with a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) at very low temperatures (-78 °C), the proton at the C5 position is selectively abstracted.[8] This creates a potent C5-lithiated nucleophile. When this intermediate is subsequently treated with an electrophilic formylating agent like DMF, the reaction is driven to the C5 position with exceptional fidelity.

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Caption: Potential sites of electrophilic attack on the 7-azaindole core.

Q3: My reaction seems to be degrading the starting material, creating tar. What conditions should I be most careful about?

Answer: Substrate decomposition is often related to temperature control and the acidity generated during the reaction.

Underlying Causality: Pyrrolo[2,3-b]pyridines can be sensitive to strongly acidic conditions, especially at elevated temperatures.[9] In a classic Vilsmeier-Haack reaction, the conditions are inherently acidic. In the directed metalation route, the critical steps are the lithiation and the quench, which must be carefully managed.

Key Parameters for Stability:

  • Temperature: The lithiation step must be performed at -78 °C (a dry ice/acetone bath). Allowing the reaction to warm up can cause the highly reactive lithiated intermediate to decompose or react in an uncontrolled manner.

  • Atmosphere: All steps involving organolithium reagents must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching by atmospheric oxygen or moisture.

  • Quenching: The addition of DMF should also be done at low temperature. The subsequent workup, which involves acidic deprotection (e.g., with trifluoroacetic acid or HCl), should be monitored. While necessary for removing the TIPS group, prolonged exposure can be detrimental. One reported method involves stirring with trifluoroacetic acid for a day, which indicates some stability, but this should be optimized for each specific setup.[8]

Q4: What is the best procedure for purifying the final this compound?

Answer: If the directed metalation route is successful, purification is significantly simplified due to the high purity of the crude product.

Recommended Purification Workflow:

  • Aqueous Workup & Neutralization: After the deprotection step, the reaction mixture is typically concentrated. The residue is then taken up in a solvent and neutralized carefully with a base like saturated aqueous sodium bicarbonate.[8]

  • Precipitation and Filtration: The target aldehyde is a solid with low aqueous solubility.[10] Upon neutralization, it often precipitates from the solution. This solid can be collected by vacuum filtration.

  • Washing/Trituration: The collected solid should be washed with water to remove inorganic salts, followed by a non-polar solvent like hexane to remove organic, non-polar impurities. A slurry with a mixture of ethyl acetate and hexane is also effective for purification.[8]

  • Recrystallization or Column Chromatography: If further purification is needed, recrystallization can be attempted. For removing stubborn impurities or isomers from a less selective reaction, silica gel column chromatography using a gradient of ethyl acetate in hexane is the standard method.

Optimized Experimental Protocol

This protocol details the highly regioselective C5-formylation of 4-chloro-7-azaindole via an N-TIPS protected intermediate. It is synthesized from established literature procedures.[1][8]

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Protocol_Workflow Start 4-Chloro-7-azaindole Step1 1. N-Protection NaH, TIPSCl DMF, 0°C to RT Start->Step1 Intermediate1 4-Chloro-1-(TIPS)-7-azaindole Step1->Intermediate1 Step2 2. C5-Lithiation s-BuLi THF, -78°C, 1h Intermediate1->Step2 Intermediate2 C5-Lithiated Intermediate Step2->Intermediate2 Step3 3. Formylation DMF -78°C, 1h Intermediate2->Step3 Intermediate3 N-TIPS-C5-Aldehyde Step3->Intermediate3 Step4 4. Deprotection TFA in DCM or HCl in Dioxane Intermediate3->Step4 Step5 5. Workup & Purification Neutralization, Filtration, Washing (EtOAc/Hexane) Step4->Step5 End This compound Step5->End

Caption: Recommended workflow for C5-formylation.

Step 1: N-Protection with Triisopropylsilyl (TIPS) Chloride

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add triisopropylsilyl chloride (TIPSCl, ~1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure to obtain the N-TIPS protected intermediate, which can be purified by chromatography if necessary.

Step 2: Regioselective C5-Lithiation and Formylation

  • Dissolve the 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add s-butyllithium (s-BuLi, ~1.5-1.6 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, ~5 equivalents) to the reaction mixture. Stir for an additional hour at -78 °C.

Step 3: Deprotection and Product Isolation

  • Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride).

  • Warm to room temperature and extract with an organic solvent. Concentrate the organic layers.

  • Dissolve the resulting residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir for 12-24 hours.[8] Alternatively, treat with 4M HCl in 1,4-dioxane for 30 minutes.[8]

  • Concentrate the mixture under reduced pressure.

  • Add water and carefully neutralize with saturated aqueous sodium bicarbonate.

  • The solid product that precipitates should be collected by filtration, washed with water, and then with hexane.

  • Dry the pale yellow solid under vacuum to obtain the final product, this compound.[8]

Comparative Data Summary

The choice of methodology has a profound impact on the outcome of this reaction. The following table summarizes the expected results from different approaches.

MethodKey ReagentsTypical TemperatureRegioselectivity (C5:C3)Expected YieldKey Challenges
Direct Vilsmeier-Haack POCl₃, DMF0 °C to RefluxPoor to ModerateLow (<30%)Isomer formation, N-formylation, decomposition, difficult purification.
Protected DoM 1. TIPSCl, NaH 2. s-BuLi 3. DMF 4. TFA or HCl-78 °C to RTExcellent (>95:5)High (up to 81% reported[8])Requires anhydrous/inert conditions, multi-step process.

References

Technical Support Center: Optimization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a critical heterocyclic building block, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors.[1][2] Its efficient synthesis is paramount for drug discovery and development pipelines. The most common and effective method for its preparation is the Vilsmeier-Haack formylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole).

This guide provides an in-depth technical resource for researchers, offering troubleshooting advice, frequently asked questions, and a validated protocol to optimize the synthesis and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

A1: The Vilsmeier-Haack reaction is a formylation method that uses a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃) to introduce an aldehyde group onto an electron-rich aromatic or heterocyclic ring.[3][4] This reaction first forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5] This reagent is reactive enough to attack the electron-rich pyrrole ring of the 4-chloro-7-azaindole substrate, which is a preferred method due to its high efficiency and selectivity for formylating such heterocyclic systems.[6]

Q2: Why is strict temperature control so crucial during this reaction?

A2: Temperature control is critical for two main reasons:

  • Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic and should be performed at low temperatures (typically 0-5 °C) to ensure the stable formation of the Vilsmeier reagent and prevent its decomposition.[7]

  • Formylation Step: The subsequent formylation of the azaindole substrate is also temperature-sensitive. Running the reaction at excessively high temperatures can lead to the formation of dark, tar-like byproducts and decomposition of the starting material, significantly reducing the yield and complicating purification.[8] The optimal temperature depends on the substrate's reactivity but generally ranges from ambient temperature to gentle heating (e.g., 60-80°C).[3][6]

Q3: What are the primary safety concerns when handling the reagents?

A3: The primary hazard is Phosphorus oxychloride (POCl₃) . It is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes. All manipulations involving POCl₃ must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure all glassware is scrupulously dried to prevent uncontrolled reactions. The reaction quench should be performed slowly and carefully by adding the reaction mixture to ice water.

Q4: My Vilsmeier reagent is colorless, but I've heard it should be orange-red. Is this a problem?

A4: Not necessarily. The Vilsmeier reagent itself is often described as a colorless or pale yellow solid or solution.[9] The development of a yellow, orange, or even red color can be due to minor impurities in the starting materials (DMF or POCl₃) or slight decomposition.[9] A colorless reagent is perfectly viable and often indicates high purity of the starting materials. The key is the successful formation of the aldehyde, which should be monitored by TLC or LC-MS.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis.

Problem ObservedPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture contamination during preparation has quenched the reagent.[8] 2. Insufficient Reagent Stoichiometry: Not enough Vilsmeier reagent to drive the reaction to completion. 3. Low Reaction Temperature/Time: The reaction conditions are not energetic enough for the substrate.1. Ensure Anhydrous Conditions: Use anhydrous grade DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent fresh before each use under an inert atmosphere (N₂ or Ar). 2. Optimize Stoichiometry: Typically, 1.5 to 3.0 equivalents of the Vilsmeier reagent are used. Perform small-scale trials to find the optimal ratio for your substrate batch. 3. Increase Temperature/Time Cautiously: Monitor the reaction by TLC. If it stalls, slowly increase the temperature in 10°C increments (e.g., from room temperature to 40°C, then 60°C) or extend the reaction time.
Formation of Dark, Tar-like Mixture 1. Reaction Temperature Too High: Overheating causes decomposition of the substrate and/or product.[8] 2. Excessively Long Reaction Time: Prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to degradation.1. Maintain Strict Temperature Control: Use an ice bath for reagent preparation and an oil bath with a temperature controller for the reaction itself. Do not allow the internal temperature to exceed the target. 2. Monitor Reaction Progress: Use TLC or LC-MS to determine the point of maximum conversion. Quench the reaction as soon as the starting material is consumed to avoid product degradation.
Difficult Product Isolation / Emulsion during Workup 1. Hydrolysis of Iminium Intermediate: The iminium salt intermediate formed after formylation must be hydrolyzed to the aldehyde. Incomplete hydrolysis or complex formation can lead to isolation issues. 2. Amphiphilic Nature of Byproducts: Certain byproducts can act as surfactants, causing emulsions during aqueous/organic extraction.1. Ensure Complete Hydrolysis: After quenching in ice water, basify the solution slowly with aqueous NaOH or NaHCO₃ to a pH of 8-9.[7] Stirring for an extended period (1-2 hours) at room temperature can facilitate complete hydrolysis and precipitation of the product. 2. Break Emulsions: If an emulsion forms, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite® can help break the emulsion and separate the layers.
Presence of Diformylated or Other Byproducts 1. High Reactivity of the Substrate: The pyrrole ring is highly activated, and under harsh conditions, a second formylation can occur.[7] 2. Reaction with Impurities: Impurities in the starting material or solvent can lead to side reactions.1. Use Milder Conditions: Reduce the equivalents of the Vilsmeier reagent (e.g., to 1.2 eq) and maintain a lower reaction temperature. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent to maintain a low substrate concentration. 2. Verify Starting Material Purity: Ensure the 4-chloro-7-azaindole is pure via ¹H NMR or LC-MS before starting the reaction.

Visual Workflow: Vilsmeier-Haack Synthesis

The following diagram outlines the critical stages of the synthesis process.

Vilsmeier_Haack_Workflow prep 1. Vilsmeier Reagent Preparation add 2. Substrate Addition (4-Chloro-7-azaindole) prep->add Add POCl₃ to DMF @ 0°C react 3. Formylation Reaction (RT to 60°C) add->react Add substrate solution quench 4. Aqueous Quench (Ice Water) react->quench Monitor by TLC to completion hydrolysis 5. Hydrolysis & Neutralization (aq. NaOH, pH 8-9) quench->hydrolysis Slow addition to ice isolate 6. Product Isolation (Filtration) hydrolysis->isolate Stir 1-2h, precipitate forms purify 7. Purification (Recrystallization/Chromatography) isolate->purify Collect crude solid product Final Product: 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde purify->product Characterize pure product

Caption: Key stages of the Vilsmeier-Haack formylation process.

Optimized Experimental Protocol

Reagents & Equipment:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0°C using an ice-salt bath.

    • Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A white precipitate may form.

  • Formylation Reaction:

    • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DCM or DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the reaction mixture to 50-60°C using an oil bath and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes).

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture back down to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This quench is exothermic.

    • Once the addition is complete, slowly add a 2M aqueous NaOH solution to neutralize the mixture to a pH of 8-9. A solid precipitate should form.

    • Stir the resulting slurry for 1-2 hours at room temperature to ensure complete hydrolysis and precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification:

    • Dry the crude solid under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Expected Characterization Data:

  • Appearance: Pale yellow or off-white solid.[10]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.3 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 6.6 (t, 1H, Ar-H). Note: Exact shifts may vary slightly based on solvent and concentration.

References

Navigating the Chlorination of 7-Azaindole: A Technical Guide to Preventing Oversubstitution

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the technical support center for the synthesis of 7-azaindole and its derivatives. As a Senior Application Scientist, I've compiled this guide to address a critical challenge frequently encountered in the functionalization of this important scaffold: over-chlorination. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested insights and solutions to achieve high selectivity and yield in their chlorination reactions.

The 7-azaindole core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties, however, can present challenges in achieving regioselective functionalization. This guide will delve into the nuances of chlorinating the 7-azaindole ring system, offering troubleshooting advice and optimized protocols to mitigate the formation of undesired di- and tri-chlorinated byproducts.

Troubleshooting Guide: Common Issues in 7-Azaindole Chlorination

This section addresses specific problems you may encounter during the synthesis of chlorinated 7-azaindoles, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of Multiple Chlorinated Products

Symptom: Your reaction mixture shows multiple spots on TLC or multiple peaks in LC-MS corresponding to di- and/or tri-chlorinated 7-azaindole, in addition to your desired mono-chlorinated product.

Probable Cause: The 7-azaindole ring is activated towards electrophilic substitution, and harsh chlorinating agents or reaction conditions can lead to multiple additions. The electron-rich pyrrole ring is particularly susceptible to electrophilic attack, with the C3 position being the most reactive site for electrophilic substitution.[3][4]

Solutions:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

    • For C3-Chlorination: Use milder reagents like N-chlorosuccinimide (NCS). NCS is generally selective for the C3 position in the absence of other directing factors.

    • For C4-Chlorination: This typically requires a two-step process involving N-oxidation of the pyridine ring followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in DMF.[5][6] The N-oxide deactivates the pyridine ring towards electrophilic attack and directs substitution to the C4 position.

    • For C5-Chlorination: A multi-step synthesis is often required, which may involve the synthesis of a pre-functionalized pyridine precursor.[7]

  • Stoichiometry and Reaction Time:

    • Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.05-1.2 equivalents) is common, but a large excess should be avoided.

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction of the mono-chlorinated product.

  • Temperature Control:

    • Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many chlorinations with NCS, starting at 0°C and slowly warming to room temperature is a good practice.

Issue 2: Poor Regioselectivity Between C3 and Other Positions

Symptom: You obtain a mixture of C3-chloro-7-azaindole and other monochlorinated isomers (e.g., C4, C5, or C6-chloro).

Probable Cause: The inherent electronic properties of the 7-azaindole ring direct electrophilic attack primarily to the C3 position. However, under certain conditions, substitution at other positions can occur. The pyridine ring is generally less reactive towards electrophilic substitution than the pyrrole ring.

Solutions:

  • N-Protection Strategy: Protecting the pyrrole nitrogen can influence the regioselectivity of the chlorination.

    • Electron-withdrawing protecting groups like tosyl (Ts) or Boc can decrease the electron density of the pyrrole ring, potentially allowing for competitive chlorination on the pyridine ring, although this is less common. More importantly, they can prevent N-chlorination and subsequent side reactions.

    • Bulky silyl protecting groups like triisopropylsilyl (TIPS) can sterically hinder attack at the N1 and C2 positions, potentially favoring substitution at other sites.

  • Directed Metalation: For substitution at specific positions on the pyridine ring, a directed metalation strategy can be employed. This involves deprotonation at a specific carbon using a strong base like lithium diisopropylamide (LDA), followed by quenching with a chlorine source. This method offers high regioselectivity but requires careful control of anhydrous conditions and temperature.

Issue 3: Difficulty in Purifying the Desired Isomer

Symptom: You are unable to effectively separate the desired mono-chlorinated 7-azaindole from other isomers or di-chlorinated byproducts using standard column chromatography.

Probable Cause: Chlorinated isomers of 7-azaindole can have very similar polarities, making their separation challenging.

Solutions:

  • Chromatography Optimization:

    • Normal-Phase Chromatography: Use a high-resolution silica gel and a carefully optimized eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation. The addition of a small amount of a basic modifier like triethylamine can sometimes improve peak shape for these basic compounds.

    • Reversed-Phase Chromatography: For polar isomers, reversed-phase HPLC or flash chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol gradient can be effective.[8]

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find conditions that selectively crystallize the desired isomer.

  • Derivatization: In challenging cases, consider derivatizing the mixture. For example, protecting the pyrrole nitrogen with a group that significantly alters the polarity of the molecule may allow for easier separation of the isomers. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for over-chlorination on the 7-azaindole ring?

A1: The most common initial site of chlorination is the C3 position on the electron-rich pyrrole ring. Over-chlorination often leads to di-substituted products, with the second chlorine atom adding to another available position on the pyrrole or pyridine ring, depending on the reaction conditions.

Q2: Can I use sulfuryl chloride (SO₂Cl₂) for the chlorination of 7-azaindole?

A2: While sulfuryl chloride is a common chlorinating agent, it is generally considered more reactive than NCS and can lead to over-chlorination with activated systems like 7-azaindole. If you choose to use SO₂Cl₂, it is crucial to use low temperatures, controlled stoichiometry, and careful reaction monitoring.

Q3: How does N-oxidation help in achieving C4-chlorination?

A3: N-oxidation of the pyridine nitrogen has two main effects. First, it withdraws electron density from the pyridine ring, making it less susceptible to electrophilic attack. Second, the N-oxide functionality can direct incoming electrophiles to the C4 position through a rearrangement mechanism when treated with reagents like POCl₃. This is a reliable method to achieve selective C4-chlorination.[5][6]

Q4: Are there any enzymatic methods for the chlorination of 7-azaindole?

A4: Yes, enzymatic halogenation is an emerging and highly selective method. Halogenase enzymes can catalyze the chlorination of aromatic compounds with high regioselectivity under mild, aqueous conditions. This approach can be an excellent alternative to traditional chemical methods, especially when high selectivity is required and over-chlorination is a significant concern.

Experimental Protocols

Protocol 1: Selective C4-Chlorination of 7-Azaindole via N-Oxidation

This two-step protocol is a reliable method for the synthesis of 4-chloro-7-azaindole.

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate or dimethoxyethane.[6][9]

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The N-oxide can then be isolated by extraction and solvent evaporation.

Step 2: Chlorination of 7-Azaindole-N-oxide

  • Dissolve the 7-azaindole-N-oxide (1.0 eq) in a suitable solvent like DMF or 1,2-dimethoxyethane.[6][9]

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) or methanesulfonyl chloride (MsCl) (3.0 eq) dropwise at a controlled temperature (e.g., 60-75°C for MsCl in DMF).[6]

  • Stir the reaction at the elevated temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it into ice-water.

  • Neutralize the mixture with a base (e.g., NaOH or K₂HPO₄ solution) to precipitate the crude product.[6]

  • Isolate the solid by filtration and purify by column chromatography or recrystallization.

Reagent/ParameterConditionPurpose
N-Oxidation
Oxidizing Agentm-CPBAForms the N-oxide of the pyridine ring.
SolventEthyl acetate or DMESolubilizes reactants.
Temperature0°C to RTControls reaction rate and minimizes side reactions.
Chlorination
Chlorinating AgentPOCl₃ or MsClIntroduces the chlorine atom at the C4 position.
SolventDMF or DMEHigh-boiling solvent suitable for the reaction temperature.
Temperature60-85°CProvides energy for the chlorination reaction.
Base (in workup)NaOH or K₂HPO₄Neutralizes the acidic reaction mixture.
Protocol 2: N-Protection Strategy for Controlled Functionalization

This protocol outlines the general steps for using a protecting group to potentially influence the regioselectivity of chlorination.

  • Protection:

    • Dissolve 7-azaindole (1.0 eq) in a suitable solvent (e.g., THF, DCM).

    • Add a base (e.g., NaH, triethylamine) if required for the specific protecting group.

    • Add the protecting group reagent (e.g., Boc₂O, TsCl, TIPSCl) and stir until the reaction is complete.

    • Isolate and purify the N-protected 7-azaindole.

  • Chlorination:

    • Perform the chlorination reaction on the N-protected 7-azaindole using the desired chlorinating agent and conditions as described in the troubleshooting section.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., acid for Boc, base for Ts, fluoride source for silyl groups) to yield the chlorinated 7-azaindole.

Visualizing Reaction Pathways

To better understand the strategies for avoiding over-chlorination, the following diagrams illustrate the key decision points and reaction pathways.

Chlorination_Strategy start 7-Azaindole c3_chloro C3-Chloro-7-azaindole (Desired Product) start->c3_chloro Mild Chlorination (e.g., NCS) over_chlorination Di/Tri-chlorinated Byproducts start->over_chlorination Harsh Chlorination (Excess Reagent, High Temp) n_oxide 7-Azaindole-N-oxide start->n_oxide N-Oxidation (m-CPBA) n_protected N-Protected 7-Azaindole start->n_protected N-Protection (Boc, Ts, TIPS) c3_chloro->over_chlorination Further Chlorination c4_chloro C4-Chloro-7-azaindole (Desired Product) n_oxide->c4_chloro Chlorination (POCl3 or MsCl) directed_chloro Regioselective Chlorination n_protected->directed_chloro Controlled Chlorination

Caption: Decision workflow for selective chlorination of 7-azaindole.

Regioselectivity_Factors cluster_0 Factors Influencing Regioselectivity cluster_1 Outcome A Electronic Effects (Pyrrole ring more reactive) B Steric Hindrance (Bulky protecting groups) Result Mono-chlorination vs. Over-chlorination C3 vs. C4 vs. Other positions A->Result C Directing Groups (N-oxide for C4) B->Result D Reaction Conditions (Reagent, Solvent, Temp) C->Result D->Result

Caption: Key factors determining the outcome of 7-azaindole chlorination.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Chloro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 4-chloro-7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic scaffold. As a bioisostere of indole, the 7-azaindole nucleus is a privileged structure in modern drug discovery.[1][2][3] However, its unique electronic properties, particularly the influence of the pyridinic nitrogen, present specific challenges in metal-catalyzed cross-coupling reactions.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind common failures and provide logical, actionable solutions to accelerate your research.

Section 1: General FAQs - Understanding the Core Challenges

This section addresses the fundamental issues that underpin many of the difficulties encountered when working with the 7-azaindole core.

Q1: My cross-coupling reaction with 4-chloro-7-azaindole shows low or no conversion. What are the most common culprits?

When a cross-coupling reaction with this substrate fails, the root cause can typically be traced to one of three areas:

  • Catalyst Inhibition/Deactivation: The primary suspect is the pyridine nitrogen (at the 7-position). Its lone pair of electrons can coordinate strongly to the palladium center, forming stable, off-cycle complexes that effectively poison the catalyst and halt the catalytic cycle.[4] This is especially problematic with less electron-rich or sterically unencumbered ligands.

  • Poor Oxidative Addition: The C4-Cl bond of 7-azaindole is less reactive than a corresponding C4-Br or C4-I bond.[5] Oxidative addition, the first and often rate-limiting step of the catalytic cycle, can be sluggish.[6][7] This requires a highly active, electron-rich catalyst system to proceed efficiently.

  • Substrate or Product Instability: The N-H proton on the pyrrole ring is acidic and can interfere with certain basic conditions. Furthermore, the final coupled products can sometimes be sensitive to the reaction conditions, workup, or purification, leading to decomposition and low isolated yields.

Q2: Why is 4-chloro-7-azaindole a more challenging substrate than a simple chlorobenzene?

The key difference lies in the electron-deficient nature of the pyridine ring and the presence of the pyridinic nitrogen atom .[1][4]

  • Catalyst Poisoning: As illustrated below, the N7 nitrogen acts as a Lewis base, coordinating to the electron-deficient palladium catalyst. This sequesters the active catalyst from the desired reaction pathway. While chlorobenzene has no such feature, 4-chloro-7-azaindole essentially contains a built-in ligand that competes with the desired phosphine or carbene ligand.

  • Altered Reactivity: The electron-withdrawing effect of the pyridine ring modifies the electronic properties of the entire heterocyclic system, influencing the reactivity of the C-Cl bond and the stability of reaction intermediates.

CatalystInhibition cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd_Active Active Pd(0)Ln OxAdd Oxidative Addition (Ar-Cl) Pd_Active->OxAdd Inactive_Complex Inactive Pd-Azaindole Complex Pd_Active->Inactive_Complex Coordination by Pyridinic N7 Pd_Intermediate Ar-Pd(II)-Cl OxAdd->Pd_Intermediate Transmetalation Transmetalation (e.g., with R-B(OH)2) Pd_Intermediate->Transmetalation Pd_Coupling Ar-Pd(II)-R Transmetalation->Pd_Coupling ReductElim Reductive Elimination Pd_Coupling->ReductElim ReductElim->Pd_Active Regeneration Product Product (Ar-R) ReductElim->Product Azaindole 4-Chloro-7-Azaindole (Substrate) Azaindole->Inactive_Complex

Fig 1. Catalyst inhibition by the pyridinic nitrogen of 7-azaindole.
Q3: Should I protect the N-H of the azaindole pyrrole ring? When is it necessary?

This is a critical decision. While many modern catalyst systems are designed to tolerate unprotected N-H groups, N-protection can be a powerful troubleshooting tool.[8][9]

  • When to Consider N-Protection:

    • Persistent Low Yields: If optimization of catalyst, ligand, and base fails, N-protection is the next logical step.

    • Strongly Basic Conditions: When using very strong bases (e.g., NaOtBu, LiHMDS), deprotonation of the N-H can create an anionic species that may interfere with the reaction or lead to side products.

    • Improving Solubility: Attaching a bulky protecting group like benzyl (Bn), p-methoxybenzyl (PMB), or tosyl (Ts) can significantly improve the solubility of the substrate in common organic solvents.

    • Preventing Side Reactions: In some cases, the unprotected N-H can participate in undesired side reactions.[1]

  • Recommended Protecting Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Often provides good results and is removable under conditions that are typically orthogonal to many functional groups.

    • Boc (tert-Butoxycarbonyl): While useful, it can be sensitive to some acidic workup conditions.

    • PMB (p-Methoxybenzyl): Robust and can be removed oxidatively.

Section 2: Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)

This is one of the most common reactions for functionalizing the C4 position. Success hinges on overcoming the sluggish oxidative addition of the C-Cl bond.

Q4: I'm seeing significant starting material and/or boronic acid homocoupling in my Suzuki reaction. How can I improve the yield?

This symptom points directly to a catalytic cycle that is too slow or inefficient. The rate of the desired cross-coupling is losing out to competing decomposition pathways like protodeborylation or homocoupling of the boronic acid.

Troubleshooting Steps:

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this chloro-heterocycle. You need a system with electron-rich, sterically bulky phosphine ligands that accelerate both oxidative addition and reductive elimination.[5][6]

  • Increase Temperature: If the reaction is sluggish at 80-90 °C, increasing the temperature to 100-120 °C (solvent permitting) can often overcome the activation barrier for oxidative addition.

  • Use an Appropriate Base/Solvent System: A biphasic system is often beneficial. The base is crucial for activating the boronic acid in the transmetalation step.[10][11] Ensure your base is strong enough but not so strong that it degrades your substrate.

  • Check Boronic Acid Quality: Boronic acids can degrade upon storage. Using a freshly opened bottle or purifying the boronic acid can sometimes resolve the issue.[12] Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if instability is suspected.[5]

Q5: What are the best starting conditions for a Suzuki coupling with 4-chloro-7-azaindole?

The following table provides validated starting points for optimization. Always begin with a small-scale test reaction.

ComponentRecommendation 1 (High Activity)Recommendation 2 (Commonly Successful)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Precursors for the active Pd(0) species.[5]
Ligand SPhos or RuPhos (2-4 mol%)XPhos or P(t-Bu)₃ (4-10 mol%)Electron-rich, bulky ligands are essential for activating the C-Cl bond.[4][8]
Base K₃PO₄ (2-3 equiv.)K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often superior.[4][10]
Solvent Dioxane/H₂O (e.g., 5:1)Toluene/H₂O or THF/H₂O (e.g., 4:1)Aprotic organic solvents with an aqueous phase for the base are standard.[10][12][13]
Temperature 100-110 °C80-100 °CHigher temperatures are often required for aryl chlorides.
Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a dry Schlenk flask or reaction vial, add 4-chloro-7-azaindole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The reaction mixture should be thoroughly sparged with inert gas for 15-20 minutes before heating.

  • Reaction: Heat the mixture with vigorous stirring in a pre-heated oil bath at the desired temperature (e.g., 100 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is highly sensitive to catalyst inhibition. The amine coupling partner can itself act as a ligand, further complicating the system.

Q6: My Buchwald-Hartwig amination is sluggish or fails. I suspect catalyst inhibition. What should I try?

This is a classic problem. Both the substrate's N7 and the amine nucleophile can inhibit the palladium catalyst.

Troubleshooting Steps:

  • Ligand is Key: This reaction is highly dependent on the ligand.[14][15] Switch to a highly specialized Buchwald-type ligand known for coupling aryl chlorides. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are designed to create a bulky, electron-rich coordination sphere around the palladium that favors the desired catalytic steps and disfavors inhibitor binding.[8]

  • Use a Strong, Non-Nucleophilic Base: A strong base like NaOtBu or LHMDS is required to deprotonate the amine and form the active Pd-amido intermediate.[9] Ensure the base is fresh and handled under inert conditions.

  • Use a Palladium Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium precatalyst (e.g., RuPhos Pd G3). These precatalysts generate the active Pd(0) species more cleanly and reliably, which is critical for challenging substrates.[8]

  • Protect the Azaindole N-H: If the above steps do not lead to significant improvement, protecting the N-H group is a highly effective strategy to prevent interference from the resulting anion.[16]

Q7: I'm observing significant dehalogenation of my 4-chloro-7-azaindole. What causes this and how can I prevent it?

Dehalogenation (hydrodehalogenation) is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[17] It often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination from amido complexes or reaction with trace water.

Prevention Strategies:

  • Use a Bulky Ligand: Ligands like Xantphos or those with large steric profiles can promote the final reductive elimination step, outcompeting the dehalogenation pathway.[16][18]

  • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Water can be a proton source for the dehalogenation.

  • Modify the Base: In some cases, switching to a different base (e.g., from NaOtBu to K₃PO₄) can alter the reaction pathways and suppress this side reaction, although it may also slow down the desired coupling.

Experimental Workflow: General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Add Substrates: Outside the glovebox (under a positive flow of inert gas), add the 4-chloro-7-azaindole (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere & Solvent: Seal the vessel, evacuate and backfill with inert gas. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C) for 2-18 hours.

  • Monitoring & Workup: Follow the monitoring and workup procedures described for the Suzuki-Miyaura coupling. Take care during the aqueous quench if using a highly reactive base like NaOtBu.

Section 3: Advanced Troubleshooting & Workflow

This section provides a logical workflow to guide you from a failed reaction to a successful outcome.

Q8: How do I choose the right ligand for my specific transformation?

Ligand choice is arguably the most critical parameter.[6][19]

  • For C-Cl Activation (Suzuki, Buchwald): Start with highly electron-rich and sterically bulky biarylphosphine ligands.

    • High-Performers: RuPhos, SPhos, BrettPhos. These are often the first choice for challenging aryl chlorides.[8]

    • Workhorses: XPhos, P(t-Bu)₃. Good second options if the first tier is unavailable.

  • For C-O or C-S Couplings: Bidentate ligands with a large bite angle, like Xantphos or DPEPhos, are often required to facilitate the difficult reductive elimination step for these bonds.[16]

  • For Sonogashira Couplings: While traditional PPh₃ can work, catalyst systems can be inhibited. If issues arise, switching to a more electron-rich ligand or using copper-free conditions with a highly active palladium catalyst may be necessary.[4][20]

TroubleshootingWorkflow Start Reaction Failed (Low/No Conversion) Check_Catalyst Is the catalyst system optimized for Ar-Cl? Start->Check_Catalyst Optimize_Catalyst Action: 1. Switch to bulky, electron-rich ligand (e.g., RuPhos, SPhos). 2. Use a Pd-precatalyst (G3/G4). 3. Increase catalyst loading. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions forcing enough? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Re-run Optimize_Conditions Action: 1. Increase temperature (e.g., to 110°C). 2. Screen different bases (K3PO4, NaOtBu). 3. Ensure anhydrous/degassed conditions. Check_Conditions->Optimize_Conditions No Check_Substrate Is substrate inhibition the likely culprit? Check_Conditions->Check_Substrate Yes Optimize_Conditions->Check_Substrate Re-run Protect_NH Action: Protect the azaindole N-H with SEM, Boc, or PMB group. Check_Substrate->Protect_NH Yes Success Reaction Successful Check_Substrate->Success No, re-evaluate reagent quality Protect_NH->Success Re-run

Fig 2. A logical workflow for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS: 958230-19-8). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile 7-azaindole intermediate. Due to its specific combination of functional groups—a reactive aldehyde, a pyrrole ring, and a chlorinated pyridine core—this compound requires careful handling to ensure experimental success and reproducibility. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to address the stability and handling challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the physical properties and safe handling of the compound.

Q1: What is the expected appearance of high-purity this compound?

High-purity material should be an off-white to light yellow solid.[1] Significant deviation from this, such as a tan or brown coloration, may indicate degradation or the presence of impurities.

Q2: There are conflicting storage recommendations from different suppliers. What are the definitive long-term storage conditions?

While some suppliers suggest ambient or refrigerated storage, our field experience and analysis of the compound's structure strongly indicate that the aldehyde moiety is susceptible to slow oxidation.[1][2][3] For maximum stability and reproducibility, especially for long-term storage (months to years), the following conditions are authoritative:

  • Temperature: -20°C.[3]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from light by using an amber vial and storing it in the dark.[3]

  • Moisture: Keep in a desiccated environment.

The causality for these stringent conditions is to minimize the rate of oxidation of the aldehyde to the corresponding carboxylic acid and to prevent potential light-induced or moisture-driven side reactions common to complex heterocyclic systems.

Q3: What solvents are recommended for dissolving this compound?

The compound is readily soluble in Dimethyl Sulfoxide (DMSO).[3] For reaction purposes, solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate have been used successfully during its synthesis and workup, indicating good solubility.[4] However, always perform a small-scale solubility test with your specific reaction solvent, as batch-to-batch purity variations can affect solubility.

Q4: Is this compound considered air and moisture sensitive?

Yes. The primary sensitivity is the aldehyde group's susceptibility to oxidation by atmospheric oxygen. While not explosively reactive, this gradual degradation is a critical stability issue. Furthermore, the pyrrole N-H proton is weakly acidic and can interact with moisture or other atmospheric components. Therefore, handling under an inert atmosphere is strongly recommended to preserve the compound's integrity.[3]

Section 2: Troubleshooting Guide

This guide is structured to provide logical solutions to common experimental problems.

Problem 1: The solid compound has darkened (e.g., from light yellow to tan/brown) during storage.
  • Primary Suspected Cause: Oxidative degradation and/or polymerization. The aldehyde group is the most likely site of oxidation, forming 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Discoloration often points to the formation of complex, polymeric byproducts.

  • Recommended Action Plan:

    • Do not use in a critical reaction without verification. The purity is compromised.

    • Perform a Quality Control (QC) Check: Analyze a small sample by LC-MS to check for the presence of the parent mass (180.59 g/mol ) and the oxidized byproduct (196.59 g/mol ).[1][5] Further analysis by ¹H NMR can confirm the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a carboxylic acid proton signal.

    • Purification (Use with Caution): If the primary component is still present in a high ratio, purification by column chromatography may be attempted. However, this should be a last resort.

    • Preventive Measures: For future purchases, immediately aliquot the material upon receipt into smaller, single-use vials under an inert atmosphere and store as recommended (-20°C, dark, dry).

Problem 2: Inconsistent yields or unexpected byproducts in a reaction.
  • Possible Cause A: Starting material degradation. As noted above, if the aldehyde has partially oxidized to the carboxylic acid, the latter will be unreactive under many conditions (e.g., reductive amination, Wittig reactions), leading to lower yields.

    • Solution: Always confirm the purity of your starting material via LC-MS or NMR before beginning a synthesis campaign, especially if the vial has been opened previously.

  • Possible Cause B: Unaccounted reactivity of the pyrrole N-H. The N-H proton is acidic and will be deprotonated by strong bases (e.g., BuLi, NaH, Grignard reagents).[4][6] This can consume a full equivalent of your reagent, leading to incomplete reactions and lower yields.

    • Solution: If using reagents sensitive to acidic protons, either use an additional equivalent of the reagent to consume the N-H proton or implement a protecting group strategy. Protecting groups like TIPS, SEM, or Boc are well-documented for the 7-azaindole core.[4][7]

Workflow Diagram: Troubleshooting Experimental Failures

start Unexpected Result (Low Yield / Byproducts) check_purity QC Check of Starting Material (LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degraded Problem: Starting Material Degraded is_pure->degraded No reagent_check Review Reaction Stoichiometry is_pure->reagent_check Yes solution_degraded Solution: 1. Use fresh, pure material. 2. Aliquot & store properly. degraded->solution_degraded nh_reactivity Does reaction use strong base or nucleophile? reagent_check->nh_reactivity nh_problem Problem: Pyrrole N-H reactivity not accounted for. nh_reactivity->nh_problem Yes other_issues Investigate other parameters: - Solvent purity - Temperature control - Reaction time nh_reactivity->other_issues No solution_nh Solution: 1. Add 1 extra equivalent of base. 2. Protect N-H with Boc/SEM. nh_problem->solution_nh receive Receive Compound warm Warm to RT in Desiccator receive->warm glovebox Transfer to Inert Atmosphere (Glovebox/Ar) warm->glovebox aliquot Aliquot into single-use amber vials glovebox->aliquot seal Seal, Parafilm®, and Label Vials aliquot->seal store Store at -20°C in dark, desiccated secondary container seal->store

References

Technical Support Center: Scale-Up Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 958230-19-8). This molecule is a critical building block in the development of novel therapeutics, particularly kinase inhibitors.[1][2] As researchers and process chemists transition from bench-scale synthesis to pilot or manufacturing scale, they often encounter challenges related to yield, purity, safety, and process robustness. This guide is designed as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, experience-driven insights into overcoming these hurdles. Our goal is to explain the causality behind experimental choices, ensuring a scientifically sound and scalable process.

Section 1: Synthetic Pathway Overview

The most common and scalable route to this compound involves a two-stage process. First, the synthesis of the 4-chloro-7-azaindole core, followed by a regioselective formylation at the C5 position, typically via a Vilsmeier-Haack reaction.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 7-Azaindole 7-Azaindole N-Oxide N-Oxide 7-Azaindole->N-Oxide H2O2 4-Chloro-7-azaindole 4-Chloro-7-azaindole N-Oxide->4-Chloro-7-azaindole POCl3, DIPEA Target_Product 4-chloro-1H-pyrrolo[2,3-b]pyridine -5-carbaldehyde 4-Chloro-7-azaindole->Target_Product Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Target_Product

Caption: High-level overview of the synthetic route.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up synthesis, organized by reaction stage.

Part A: Synthesis of the Starting Material (4-chloro-7-azaindole)

Question 1: My yield for the chlorination of 7-azaindole N-oxide is inconsistent and often low. How can I improve process robustness?

Answer: This is a frequent issue when scaling the chlorination of 7-azaindole N-oxide with phosphorus oxychloride (POCl₃). Low yields are often due to incomplete reaction or side product formation.

  • Causality: The reaction proceeds via electrophilic attack on the N-oxide. Without a suitable base, the reaction can be sluggish and require harsh conditions, leading to degradation.

  • Expert Recommendation: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), has been shown to significantly improve yields and process consistency.[3][4] DIPEA acts as an acid scavenger, neutralizing the HCl generated in situ, which can otherwise protonate the starting material and impede the reaction. A Korean patent suggests this addition can increase the yield to as high as 85.6%.[3]

  • Scale-Up Consideration: On a large scale, the addition of POCl₃ to the mixture of N-oxide and DIPEA should be performed cautiously and with efficient cooling to manage the exotherm.

Question 2: What are the critical quality attributes (CQAs) for the 4-chloro-7-azaindole intermediate before proceeding to the formylation step?

Answer: The purity of your 4-chloro-7-azaindole is paramount for a successful Vilsmeier-Haack reaction. Garbage in, garbage out.

  • Purity Specification: Aim for a purity of >98% by HPLC.

  • Key Impurities to Monitor:

    • Residual 7-azaindole N-oxide: This impurity can consume the Vilsmeier reagent and introduce downstream purification challenges.

    • Isomeric Chlorides: While less common, ensure that chlorination has occurred exclusively at the C4 position.

    • Inorganic Salts: Residual salts from the work-up should be minimal as they can interfere with reagent stoichiometry in the next step.

  • Self-Validation: Before committing a large batch to formylation, run a small-scale trial with a sample from the new batch of intermediate. This validates the quality of the intermediate and prevents the loss of a large amount of material.

Part B: The Vilsmeier-Haack Formylation Reaction

Question 3: I'm observing poor conversion and significant recovery of starting material in my Vilsmeier-Haack reaction. What are the likely causes?

Answer: Low conversion is almost always tied to the quality and handling of the Vilsmeier reagent, which is formed in situ from POCl₃ and N,N-dimethylformamide (DMF).

  • Reagent Quality & Moisture: The Vilsmeier reagent is highly electrophilic and extremely sensitive to moisture.[5]

    • DMF: Use anhydrous DMF (<50 ppm water). On scale, ensure DMF is stored under a nitrogen blanket and transferred via sealed systems.

    • POCl₃: Use a fresh bottle or a properly stored and sealed container. POCl₃ can hydrolyze to phosphoric acid and HCl, which will neutralize the Vilsmeier reagent.[5]

  • Reagent Formation Temperature: The Vilsmeier reagent should be pre-formed at a low temperature (0-5 °C) before the addition of the 4-chloro-7-azaindole substrate.[5] Adding the substrate before the reagent is fully formed can lead to side reactions.

  • Stoichiometry: A common mistake is using insufficient Vilsmeier reagent. For electron-rich heterocycles, a molar ratio of 1.5 to 2.0 equivalents of the pre-formed reagent relative to the substrate is often required to drive the reaction to completion.[6]

Troubleshooting_Low_Yield Start Low Conversion in Vilsmeier-Haack Reaction CheckReagents Verify Reagent Quality Start->CheckReagents CheckTemp Review Reaction Temperature Profile CheckReagents->CheckTemp Reagents OK Sol_Reagents Use Anhydrous DMF (<50 ppm H2O). Use fresh POCl3. CheckReagents->Sol_Reagents Moisture or Degradation Suspected CheckStoich Confirm Stoichiometry CheckTemp->CheckStoich Profile OK Sol_Temp Pre-form Vilsmeier reagent at 0-5°C before adding substrate. CheckTemp->Sol_Temp Incorrect Procedure Sol_Stoich Increase Vilsmeier reagent to 1.5 - 2.0 equivalents. CheckStoich->Sol_Stoich Insufficient Reagent

Caption: Troubleshooting decision tree for low conversion.

Question 4: How do I safely manage the work-up of a large-scale Vilsmeier-Haack reaction?

Answer: The work-up is a critical control point for both safety and product quality. The reaction mixture contains a highly reactive iminium salt intermediate which must be hydrolyzed, and excess POCl₃ which reacts violently with water.

  • Safety First: The primary hazard is the highly exothermic and gas-evolving quench of residual POCl₃. NEVER add water directly to the reaction mixture.

  • Recommended Quench Procedure:

    • Cool the reaction vessel to 0-5 °C.

    • Prepare a separate, well-stirred vessel containing a large volume of crushed ice and water.

    • Slowly transfer the reaction mixture into the ice/water mixture via a dip tube or addition funnel. This "reverse quench" ensures that the POCl₃ is always the limiting reagent in the quench, allowing for better temperature control.

  • pH Adjustment & Isolation: After the quench, the mixture will be highly acidic. The product is typically precipitated by carefully adjusting the pH to neutral or slightly basic (pH 7-9) with an aqueous base like sodium hydroxide or sodium bicarbonate solution.[7] Add the base slowly with vigorous stirring and cooling to avoid temperature spikes. The precipitated solid can then be collected by filtration.

Part C: Product Purification

Question 5: Column chromatography is not viable for my production scale. What is a reliable method for purifying the final product?

Answer: Developing a robust recrystallization protocol is essential for achieving high purity on a large scale.

  • Solvent Screening: The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either fully soluble or insoluble.

  • Recommended Protocol: Based on literature and process experience, a mixed solvent system often works well. A procedure described in a patent involves dissolving the crude residue in dichloromethane (DCM) and then adding trifluoroacetic acid (TFA), followed by neutralization and precipitation.[7] For a simpler recrystallization:

    • Dissolve the crude solid in a minimal amount of a hot solvent like ethyl acetate or isopropanol.

    • If impurities remain undissolved, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • If crystallization is slow, add a seed crystal.

    • Collect the crystals by filtration, wash with a small amount of cold anti-solvent (like hexane), and dry under vacuum.[7]

Section 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-chloro-7-azaindole[3]
  • To a suitable reactor, charge 7-azaindole (1.0 eq) and an appropriate solvent (e.g., dimethoxyethane/heptane mixture).

  • Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise while maintaining the temperature below 25 °C to form the N-oxide. Stir until reaction completion is confirmed by TLC/HPLC.

  • Filter the mixture to remove benzoic acid byproduct.

  • To the filtrate containing the N-oxide, add diisopropylethylamine (DIPEA) (0.1-0.15 eq).

  • Cool the mixture to 0-10 °C and add phosphorus oxychloride (POCl₃) (5.0-8.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Heat the reaction mixture to 80-85 °C and hold for 12-18 hours.

  • Cool the mixture and carefully quench into cold water.

  • Adjust the pH to ~10 with 6N NaOH solution.

  • Filter the resulting solid, wash with water, and dry to yield 4-chloro-7-azaindole.

Protocol 2: Vilsmeier-Haack Formylation[7]
  • Charge a reactor with anhydrous N,N-dimethylformamide (DMF) (approx. 10 volumes).

  • Cool the DMF to 0-5 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the DMF, maintaining the temperature below 10 °C to form the Vilsmeier reagent. Stir for 30-60 minutes at this temperature.

  • In a separate vessel, dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF.

  • Add the solution of 4-chloro-7-azaindole to the pre-formed Vilsmeier reagent, keeping the temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion is confirmed by HPLC.

  • Perform a reverse quench by slowly transferring the reaction mixture into a well-stirred vessel of ice water.

  • Neutralize the aqueous mixture to pH 8-9 with saturated aqueous sodium bicarbonate solution.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield the crude product.

Section 4: Data and Troubleshooting Summary

Table 1: Comparison of Formylation Conditions

ParameterLab Scale (Lithiation Route)[7]Scale-Up (Vilsmeier Route)Rationale for Change
Reagents s-BuLi, TIPS-Cl, DMFPOCl₃, DMFAvoids cryogenic temperatures (-78°C) and pyrophoric reagents (s-BuLi), enhancing safety and operational simplicity.
Temperature -78 °C to RT0 °C to RTVilsmeier-Haack is less temperature-sensitive, making thermal control on a large scale more manageable.
Protection TIPS protection of pyrrole N-HNo protection requiredSimplifies the process by removing two steps (protection and deprotection), improving process mass intensity (PMI).
Work-up HCl in dioxane, TFAAqueous base quench/precipitationSimpler, safer, and more scalable work-up procedure avoiding large quantities of acidic solvents.

Table 2: Quick Troubleshooting Guide

IssueProbable Cause(s)Recommended Action(s)
Low Yield 1. Moist reagents. 2. Insufficient Vilsmeier reagent. 3. Poor temperature control.1. Use anhydrous DMF & fresh POCl₃. 2. Increase reagent stoichiometry to 1.5-2.0 eq. 3. Pre-form reagent at 0-5°C.
Dark/Tarry Product 1. Reaction temperature too high. 2. Incorrect order of addition.1. Maintain strict temperature control (<25°C) during addition. 2. Always add the substrate to the pre-formed Vilsmeier reagent.
Difficult Filtration 1. Oily/amorphous precipitate. 2. Very fine particles.1. Ensure slow, controlled pH adjustment during work-up. 2. Age the slurry for a few hours to allow particle size to grow.
Product Purity Low 1. Incomplete reaction. 2. Impure starting material. 3. Ineffective purification.1. Allow longer reaction time or increase reagent. 2. Re-purify the 4-chloro-7-azaindole intermediate. 3. Re-screen recrystallization solvents.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). Among the myriad of heterocyclic scaffolds, the 7-azaindole core, present in 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, is a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, offering a comparative framework and predictive data to aid researchers in its unambiguous identification.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the rationale behind the expected spectral features and providing detailed experimental protocols.

The Compound of Interest: A Structural Overview

This compound is a substituted 7-azaindole. The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties of the molecule, influencing its biological activity and analytical characteristics. The presence of a chlorine atom and a carbaldehyde group further functionalizes the core, providing handles for synthetic elaboration and introducing distinctive spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals for each of the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the pyridine nitrogen, the chlorine atom, and the carbaldehyde group, as well as the electron-donating nature of the pyrrole nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constant (J, Hz)Rationale
H-1 (NH)12.0 - 13.0br s-The acidic proton of the pyrrole NH group typically appears as a broad singlet at a downfield chemical shift, which is solvent and concentration-dependent.
H-28.0 - 8.2dJ ≈ 3.0This proton is adjacent to the pyrrole nitrogen and is expected to be downfield. It will show coupling to H-3.
H-36.8 - 7.0dJ ≈ 3.0This proton is coupled to H-2.
H-68.8 - 9.0s-This proton is situated between the pyridine nitrogen and the electron-withdrawing carbaldehyde group, leading to a significant downfield shift.
CHO9.9 - 10.1s-The aldehyde proton is highly deshielded and appears as a characteristic singlet in the far downfield region of the spectrum.

Note: These are predicted values based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C-2125 - 128Carbon adjacent to the pyrrole nitrogen.
C-3100 - 103Shielded carbon of the pyrrole ring.
C-3a128 - 131Bridgehead carbon.
C-4140 - 143Carbon bearing the chlorine atom, deshielded.
C-5120 - 123Carbon bearing the carbaldehyde group.
C-6150 - 153Deshielded carbon adjacent to the pyridine nitrogen.
C-7a148 - 151Bridgehead carbon adjacent to the pyridine nitrogen.
CHO188 - 192The carbonyl carbon of the aldehyde group, appearing significantly downfield.

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL)

  • 5 mm NMR tube

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.5 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required to achieve an adequate signal-to-noise ratio.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

  • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

Justification of Solvent Choice: DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high solubilizing power. Importantly, it allows for the observation of exchangeable protons like the N-H proton, which might be lost in protic solvents.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information.

Expected Mass Spectrum

For this compound (C₈H₅ClN₂O), the molecular weight is 180.59 g/mol .

Key Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z 180. The presence of a chlorine atom will result in a characteristic isotopic pattern.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will lead to two peaks for the molecular ion: one at m/z 180 (for the molecule containing ³⁵Cl) and another at m/z 182 (for the molecule containing ³⁷Cl). The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1, a hallmark of a monochlorinated compound.

Predicted Fragmentation Pattern

Upon ionization, the molecular ion can undergo fragmentation. The predicted fragmentation pathway is illustrated below.

G M [M]⁺˙ m/z 180/182 F1 [M-H]⁺ m/z 179/181 M->F1 - H• F2 [M-CO]⁺˙ m/z 152/154 M->F2 - CO F3 [M-CHO]⁺ m/z 151/153 M->F3 - CHO• F4 [M-Cl]⁺ m/z 145 M->F4 - Cl•

A Definitive Guide to the Structural Elucidation of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel heterocyclic compounds is a cornerstone of success. 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key building block in the synthesis of complex bioactive molecules, is no exception.[1] This guide provides a comprehensive overview of the necessary experimental data and analytical techniques required to unequivocally confirm the structure of this versatile 7-azaindole derivative. We will delve into the expected outcomes from various spectroscopic methods and compare them with potential isomeric alternatives, offering a robust framework for its characterization.

The Strategic Importance of this compound

This compound, with the chemical formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol , is a significant intermediate in medicinal chemistry.[2][3][4] Its 7-azaindole core is a prevalent scaffold in numerous kinase inhibitors and other therapeutic agents.[5][6] The presence of a chloro substituent and an aldehyde functional group offers synthetic handles for a variety of chemical transformations, making it a valuable precursor for drug discovery programs.[1] Given its role, absolute certainty of its structure is paramount to ensure the intended synthesis of downstream compounds and the reliability of biological data.

Synthetic Pathway: A First Line of Structural Evidence

The synthetic route employed in the preparation of this compound provides initial, albeit indirect, evidence for its structure. A common and effective synthesis involves the formylation of a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.[2]

A representative synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Formylation cluster_2 Step 3: Deprotection 4_chloro_7_azaindole 4-chloro-1H-pyrrolo[2,3-b]pyridine protected_azaindole 4-chloro-1-(triisopropylsilyl)- 1H-pyrrolo[2,3-b]pyridine 4_chloro_7_azaindole->protected_azaindole TIPSCl, NaH, DMF lithiated_intermediate Lithiated Intermediate protected_azaindole->lithiated_intermediate s-BuLi, THF, -78°C formylated_protected Protected Aldehyde lithiated_intermediate->formylated_protected DMF final_product 4-chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde formylated_protected->final_product TFA or HCl

Caption: Synthetic workflow for this compound.

This multi-step synthesis, starting from 4-chloro-7-azaindole, strongly suggests the final product retains the core pyrrolo[2,3-b]pyridine scaffold with the addition of a formyl group. However, the precise position of formylation needs to be confirmed through rigorous spectroscopic analysis.

Definitive Structural Confirmation: A Multi-Technique Approach

To eliminate any structural ambiguity, a combination of modern analytical techniques is essential. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition.

Expected Data:

TechniqueExpected Result
Low-Resolution MS A molecular ion peak (M⁺) at m/z ≈ 180.6, consistent with the molecular weight.
High-Resolution MS (HRMS) An exact mass measurement confirming the elemental composition of C₈H₅ClN₂O. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and chlorine-containing fragments is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 12.5broad singlet1HN-H (Pyrrole)The acidic proton on the pyrrole nitrogen typically appears as a broad signal at a downfield chemical shift.
~10.0 - 10.5singlet1HCHO (Aldehyde)The aldehyde proton is highly deshielded and appears as a characteristic singlet in the downfield region.
~8.0 - 8.5doublet1HH-6 (Pyridine)This proton is on the pyridine ring and is coupled to the proton at the 2-position of the pyrrole ring, resulting in a doublet. Its downfield shift is due to the electron-withdrawing nature of the adjacent aldehyde and the pyridine nitrogen.
~7.5 - 8.0doublet1HH-2 (Pyrrole)This proton is on the pyrrole ring and is coupled to the proton at the 6-position of the pyridine ring.
~6.5 - 7.0doublet1HH-3 (Pyrrole)This proton is adjacent to the pyrrole nitrogen and coupled to the H-2 proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)AssignmentRationale
~190 - 195CHO (Aldehyde)The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
~150 - 155C-7aQuaternary carbon at the fusion of the two rings.
~145 - 150C-4Quaternary carbon bearing the chloro substituent.
~130 - 135C-6Carbon on the pyridine ring adjacent to the aldehyde.
~125 - 130C-2Carbon in the pyrrole ring.
~120 - 125C-5Quaternary carbon to which the aldehyde is attached.
~115 - 120C-3aQuaternary carbon at the fusion of the two rings.
~100 - 105C-3Carbon in the pyrrole ring adjacent to the nitrogen.

Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data:

Wavenumber (cm⁻¹)Functional Group
~3100 - 3300N-H stretch (Pyrrole)
~1650 - 1680C=O stretch (Aldehyde)
~1550 - 1600C=C and C=N stretches (Aromatic rings)
~700 - 800C-Cl stretch

Comparison with Potential Isomers

To definitively confirm the structure, it is crucial to consider and rule out potential isomers that could arise during synthesis. One such plausible isomer is 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .[7]

Distinguishing Features:

Spectroscopic MethodThis compound (Target)5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (Isomer)
¹H NMR The proton at position 6 of the pyridine ring would show a significant downfield shift due to the anisotropic effect of the adjacent aldehyde.The proton at position 6 would be less deshielded. The aldehyde proton would likely show a through-space NOE (Nuclear Overhauser Effect) with the proton at position 3 of the pyrrole ring.
¹³C NMR The chemical shifts of the carbons in the pyridine ring would be consistent with the substituent pattern.The chemical shifts of the carbons would differ, particularly for C-4, C-5, and C-6, reflecting the different positions of the chloro and aldehyde groups.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides very strong evidence, the unequivocal confirmation of the structure is best achieved through single-crystal X-ray diffraction.[8][9][10] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry, leaving no room for ambiguity.

Confirmation_Pyramid cluster_0 Definitive Confirmation cluster_1 Strong Evidence cluster_2 Initial Confirmation XRay Single-Crystal X-ray Diffraction NMR 2D NMR (COSY, HSQC, HMBC) XRay->NMR Provides 3D Structure 1H_13C_NMR 1H and 13C NMR HRMS High-Resolution Mass Spectrometry NMR->HRMS Provides Connectivity IR Infrared Spectroscopy

Caption: Hierarchy of analytical techniques for structural confirmation.

Conclusion

The structural confirmation of this compound is a critical step in its application as a synthetic intermediate. While its synthesis provides a strong indication of its structure, a comprehensive analysis using a suite of spectroscopic techniques is mandatory for unambiguous proof. High-resolution mass spectrometry confirms the elemental composition, while detailed 1D and 2D NMR studies elucidate the precise atomic connectivity, allowing for differentiation from potential isomers. Infrared spectroscopy confirms the presence of key functional groups. For ultimate certainty, single-crystal X-ray diffraction stands as the definitive method. By following this multi-faceted analytical approach, researchers can proceed with confidence in the structural integrity of this valuable building block, ensuring the success of their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key building block in medicinal chemistry, is a critical intermediate in the synthesis of various therapeutic agents, notably Janus kinase (JAK) inhibitors.[1] The strategic introduction of the formyl group at the C5 position of the 4-chloro-7-azaindole core is a pivotal transformation that dictates the overall efficiency of synthesizing more complex drug candidates. This guide provides a comparative analysis of the prevalent synthetic routes to this valuable intermediate, offering insights into the practical considerations for laboratory and process scale-up. We will delve into two primary strategies: the direct formylation of the 4-chloro-7-azaindole nucleus and a multi-step approach involving the construction of the heterocyclic system with a C5-substituent precursor.

Route 1: Directed Ortho-Metalation and Formylation

A robust and high-yielding method to synthesize this compound involves the directed ortho-metalation of a protected 4-chloro-7-azaindole followed by quenching with an electrophilic formylating agent. The use of a protecting group on the pyrrole nitrogen is crucial for the regioselectivity of the metalation.

Experimental Protocol

The synthesis commences with the protection of the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. A common and effective protecting group is the triisopropylsilyl (TIPS) group, which is installed by treating the starting material with sodium hydride and triisopropylsilyl chloride.[1]

Step 1: Protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine

A solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent, such as dimethylformamide (DMF), is cooled to 0 °C. Sodium hydride (NaH) is added portion-wise, followed by the dropwise addition of triisopropylsilyl chloride (TIPSCl). The reaction is allowed to warm to room temperature and stirred until completion.

Step 2: Directed ortho-Metalation and Formylation

The protected intermediate, 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong lithium base, typically sec-butyllithium (s-BuLi), is added dropwise to effect deprotonation at the C5 position. The resulting lithiated species is then quenched with an excess of anhydrous N,N-dimethylformamide (DMF), which serves as the formylating agent.

Step 3: Deprotection

The final step involves the removal of the TIPS protecting group. This is typically achieved under acidic conditions, for instance, by treating the crude product with trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM) or with a solution of hydrogen chloride in 1,4-dioxane.[2] The desired product, this compound, is then isolated by filtration after neutralization.

Workflow Diagram

G start 4-chloro-1H-pyrrolo[2,3-b]pyridine step1 Protection (TIPSCl, NaH, DMF) start->step1 intermediate1 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Metalation & Formylation (s-BuLi, DMF, THF, -78°C) intermediate1->step2 intermediate2 N-TIPS protected aldehyde step2->intermediate2 step3 Deprotection (TFA or HCl) intermediate2->step3 product This compound step3->product

Caption: Directed ortho-metalation and formylation route.

Discussion

The directed ortho-metalation route is highly efficient, with reported overall yields often exceeding 80%.[2] The use of the bulky TIPS protecting group effectively directs the lithiation to the C5 position, preventing side reactions. The cryogenic conditions required for the metalation step are a potential drawback for large-scale production, necessitating specialized equipment. However, the high yield and excellent regioselectivity make this a preferred method in many research and development settings.

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent in situ.

Proposed Experimental Protocol

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or a chlorinated solvent), the Vilsmeier reagent, pre-formed or generated in situ from POCl₃ and DMF, is added at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction mixture is then heated to drive the formylation to completion. Aqueous workup followed by purification would yield the desired aldehyde.

Workflow Diagram

G start 4-chloro-1H-pyrrolo[2,3-b]pyridine reaction Electrophilic Aromatic Substitution start->reaction reagents Vilsmeier Reagent (POCl₃, DMF) reagents->reaction product This compound reaction->product

Caption: Vilsmeier-Haack formylation route.

Discussion

While the Vilsmeier-Haack reaction is a powerful tool, its application to the 7-azaindole system requires careful consideration of regioselectivity. The pyrrole ring is generally more electron-rich than the pyridine ring, favoring electrophilic substitution. However, formylation could potentially occur at other positions on the pyrrole ring. The reaction conditions are generally milder than the cryogenic temperatures required for directed metalation, which could be advantageous for scalability. The Vilsmeier-Haack reaction is widely used for the formylation of various heterocyclic compounds.[5]

Comparative Analysis

FeatureRoute 1: Directed Ortho-MetalationRoute 2: Vilsmeier-Haack Formylation
Starting Material 4-chloro-1H-pyrrolo[2,3-b]pyridine4-chloro-1H-pyrrolo[2,3-b]pyridine
Number of Steps 3 (Protection, Metalation/Formylation, Deprotection)1
Key Reagents s-BuLi, TIPSCl, NaH, DMF, TFA/HClPOCl₃, DMF
Reaction Conditions Cryogenic (-78 °C) for metalation0 °C to elevated temperatures
Reported Yield High (e.g., 81%)[2]Potentially variable, requires optimization
Regioselectivity Excellent due to directing groupMay require optimization to favor C5 formylation
Scalability Requires specialized low-temperature equipmentMore amenable to large-scale production
Safety Use of pyrophoric s-BuLi and NaHUse of corrosive POCl₃

Conclusion

Both the directed ortho-metalation and the Vilsmeier-Haack formylation present viable pathways for the synthesis of this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization.

For laboratory-scale synthesis where high yield and unambiguous regioselectivity are paramount, the directed ortho-metalation route is the superior choice . The multi-step nature of this process is offset by its reliability and the high purity of the final product.

For larger-scale industrial production, the Vilsmeier-Haack formylation may be more attractive due to its operational simplicity (a one-pot reaction) and less stringent temperature requirements. However, significant process development may be necessary to optimize the reaction for high regioselectivity and yield.

References

A Comparative Guide to the Biological Activity of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 7-azaindole scaffold, specifically 4-chloro-1H-pyrrolo[2,3-b]pyridine, represents a privileged structure. Its unique arrangement of nitrogen atoms facilitates crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth comparison of the biological activities of derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in the synthesis of potent kinase inhibitors. We will explore its derivatives' performance against relevant cancer cell lines and kinases, and contrast them with established clinical alternatives, namely Vemurafenib and Dabrafenib. This analysis is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition

The 7-azaindole ring system, a bioisostere of indole, is a recurring motif in a multitude of biologically active compounds. The strategic placement of a nitrogen atom in the pyridine ring of the fused system allows for the formation of key hydrogen bonds with the hinge region of kinase domains, a critical interaction for potent inhibition.[1] Derivatives of 7-azaindole have demonstrated a broad spectrum of anticancer activities, with substitutions at positions 1, 3, and 5 being particularly influential in modulating their biological effects.[2][3][4] The introduction of an aryl carboxamide group at these positions has been identified as a highly effective strategy for enhancing anticancer potency.[2][3][4]

Our focus, this compound, serves as a versatile starting material for accessing a diverse library of such derivatives. The aldehyde functionality at the 5-position is readily convertible to a carboxamide moiety, enabling the exploration of a wide range of structural modifications to fine-tune biological activity and selectivity.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following table summarizes the in vitro biological activities of representative 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives against various cancer cell lines and kinases. For context, we have included the activity profiles of the well-established BRAF inhibitors, Vemurafenib and Dabrafenib.

Compound/DrugTarget/Cell LineIC50 (µM)Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative (B1) RSK2 (enzyme)0.0017[5]
MDA-MB-468 (breast cancer)0.13[5]
1H-pyrrolo[2,3-b]pyridine derivative (16h) MELK (enzyme)0.032[6]
A549 (lung cancer)0.109[6]
MDA-MB-231 (breast cancer)0.245[6]
MCF-7 (breast cancer)0.198[6]
1H-pyrrolo[2,3-b]pyridine derivative (4h) FGFR1 (enzyme)0.007[7][8]
FGFR2 (enzyme)0.009[7][8]
FGFR3 (enzyme)0.025[7][8]
4T1 (breast cancer)Proliferation Inhibition[7][8]
Vemurafenib BRAF V600E (enzyme)Potent Inhibitor[9]
A375 (melanoma, BRAF V600E)~13.2[10]
RKO (colorectal cancer, BRAF V600E)4.57[9]
Dabrafenib BRAF V600E (enzyme)Potent Inhibitor[1]
A375 (melanoma, BRAF V600E)~0.0095[2]
C32 (melanoma, BRAF V600E)16.38 - 21.05[2]
HT-29 (colon cancer, BRAF V600E)~0.0998[11]

Key Insights from the Data:

  • Potency: Derivatives of the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold demonstrate exceptional potency, with some compounds exhibiting enzymatic inhibition in the low nanomolar range (e.g., compound B1 against RSK2 and compound 4h against FGFRs).[5][7][8] This level of activity is comparable to or exceeds that of the established drugs, Vemurafenib and Dabrafenib, against their primary target.

  • Target Diversity: The 7-azaindole core is a versatile platform for targeting a range of kinases implicated in cancer, including RSK2, MELK, and FGFRs. This contrasts with the more focused activity of Vemurafenib and Dabrafenib, which primarily target BRAF kinases.

  • Antiproliferative Activity: The potent enzymatic inhibition translates into significant antiproliferative effects in various cancer cell lines, including those representing breast, lung, and colon cancers.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for key in vitro assays used to assess the biological activity of these compounds.

Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

The synthesis of the target carboxamide derivatives commences with the readily available this compound. A general and logical synthetic route, based on established chemical principles, is outlined below. For a specific, detailed synthesis of the starting material, refer to the procedure outlined by Chemicalbook.[12]

Synthesis A This compound B 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid A->B Oxidation (e.g., Pinnick oxidation) D 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative B->D Amide Coupling (e.g., HATU, DIPEA) C Amine (R-NH2) C->D Kinase_Assay A Prepare serial dilutions of test compound B Add kinase and substrate to wells A->B C Initiate reaction with ATP B->C D Incubate at 37°C C->D E Stop reaction and measure signal D->E F Calculate IC50 E->F MTT_Assay A Seed cells in 96-well plate B Treat with serial dilutions of test compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H Signaling_Pathway cluster_0 MAPK/ERK Pathway cluster_1 Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 7-Azaindole Derivative (e.g., Vemurafenib, Dabrafenib) Inhibitor->RAF

References

A Comparative Guide to the Reactivity of 4-Chloro- and 4-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of complex heterocyclic molecules for pharmaceutical development, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone. The functionalization of this core, particularly at the 4-position, is frequently achieved via palladium-catalyzed cross-coupling reactions. The choice of the halide on the starting material—typically chlorine or bromine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability.

This guide provides an in-depth comparison of the reactivity of 4-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its 4-chloro counterpart. Generally, the bromo derivative exhibits significantly higher reactivity, attributable to a weaker carbon-bromine (C-Br) bond and the greater polarizability of bromine.[1] This facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2] Consequently, 4-bromo-7-azaindole derivatives often react under milder conditions with a broader range of catalysts.

However, the economic advantage and wider availability of aryl chlorides have driven the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, which can effectively activate the more robust carbon-chlorine (C-Cl) bond.[1] The selection between these two synthons is therefore a strategic trade-off between the inherent reactivity of the bromide and the economic viability of the chloride.

The Mechanistic Foundation: Why Bromides React Faster

The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[3][4] The difference is almost exclusively rooted in the kinetics of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[2][5]

Two primary factors govern the rate of this step:

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (C-Br) is inherently weaker and thus requires less energy to cleave than the more stable carbon-chlorine (C-Cl) bond.[1]

  • Kinetics and Polarizability: The oxidative addition is generally faster for aryl bromides. The greater size and polarizability of the bromine atom's electron cloud facilitates a more favorable interaction with the electron-rich palladium(0) center, lowering the activation energy of the insertion step.[1]

This fundamental reactivity trend, I > Br > OTf > Cl , dictates the choice of reaction conditions. While the bromo compound may proceed smoothly with standard catalysts, the chloro analogue often necessitates more advanced, highly active catalyst systems to achieve comparable efficiency.[1][4]

Catalytic_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex arx Ar-X (4-Halo-7-azaindole) arx->pd2_complex ox_add Oxidative Addition (Rate-Determining Step) pd2_intermediate L₂Pd(II)(Ar)(R) pd2_complex->pd2_intermediate transmetalation Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald) partner R-B(OH)₂ or R₂NH partner->pd2_intermediate pd2_intermediate->pd0 product Ar-R (Coupled Product) pd2_intermediate->product red_elim Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is typically the rate-limiting step, and its rate is significantly faster for Ar-Br than for Ar-Cl.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical reactivity difference manifests in tangible experimental outcomes. The 4-bromo derivative consistently allows for milder reaction conditions, shorter reaction times, and often provides higher yields compared to its 4-chloro counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids or esters, is a cornerstone of modern synthesis. For the 7-azaindole scaffold, activating the 4-chloro position typically requires more robust conditions than the 4-bromo position.

HalideCoupling PartnerCatalyst / LigandBaseSolventTemp / TimeYieldReference
Chloro Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C / 16 hModerate[6]
Bromo Arylboronic acidsPd(dppf)Cl₂K₂CO₃DME80 °C / 2 hGood-Excellent[7]
Bromo Heteroarylboronic estersPd(dppf)Cl₂ / SPhosK₂CO₃Toluene/H₂O80-100 °C / 24 hGood[8]

Note: Data is compiled from reactions on closely related halo-azaindole or halo-indole scaffolds to illustrate the general reactivity trend. Conditions are substrate-dependent.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is particularly sensitive to the reactivity of the halide. While 4-iodo derivatives are most common, the 4-bromo compound serves as an excellent substrate. The 4-chloro compound, however, often requires specialized catalyst systems to achieve high efficiency.[9][10][11]

HalideCoupling PartnerCatalyst / Co-catalystBaseSolventTemp / TimeYieldReference
Chloro Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMF60-80 °CModerate[9][10]
Bromo Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMFrt - 60 °CHigh[9]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical chemistry.[12][13] Here, the development of advanced ligands has been pivotal in enabling the use of aryl chlorides. However, the 4-bromo derivative remains the more reliable substrate, especially when dealing with less nucleophilic amines or sterically hindered partners.[14]

HalideCoupling PartnerCatalyst / LigandBaseSolventTemp / TimeYieldReference
Chloro Secondary AminesP1 / L1 (Buchwald Precatalyst System)LiHMDSTHF65 °C / 1-4 h85-98%[15][16]
Bromo Amides, AminesPd(OAc)₂ / XantphosCs₂CO₃Dioxane100 °C / 2.5-3 h88-94%[14]
Bromo Primary/Secondary AminesP1 / L1 (Buchwald Precatalyst System)LiHMDSTHF65 °C / 1-4 hSimilar to Chloro[16]

Interestingly, with highly active palladium precatalyst systems developed by the Buchwald group, the reactivity of 4-chloro and 4-bromo-7-azaindole in amination reactions can be quite similar, demonstrating the power of modern catalyst design in overcoming the inherent inertness of the C-Cl bond.[16]

Practical Considerations & Experimental Protocols

The choice between the 4-chloro and 4-bromo starting material is a strategic decision balancing chemical reactivity with project logistics.

Decision_Workflow start Project Start: Need to Functionalize 4-Position q1 Is the coupling partner thermally sensitive or delicate? start->q1 q2 Is minimizing cost and maximizing starting material availability critical? q1->q2 No select_bromo Select 4-Bromo Derivative q1->select_bromo  Yes q2->select_bromo No select_chloro Select 4-Chloro Derivative q2->select_chloro  Yes optimize_bromo Proceed with standard catalyst screening (e.g., Pd(dppf)Cl₂, XPhos) select_bromo->optimize_bromo optimize_chloro Screen advanced catalysts (e.g., Buchwald Precatalysts, Biarylphosphine Ligands) select_chloro->optimize_chloro

References

A Comparative Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, particularly the 1H-pyrrolo[2,3-b]pyridine core, has emerged as a privileged structure in the design of targeted therapeutics. Its ability to mimic the purine core of ATP allows for potent and selective inhibition of various protein kinases, which are often dysregulated in diseases like cancer. This guide provides an in-depth comparative analysis of derivatives synthesized from the key intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde . We will delve into their in vitro and in vivo performance, with a primary focus on a promising series of Fibroblast Growth Factor Receptor (FGFR) inhibitors, while also contextualizing their efficacy against other derivatives targeting different kinases.

The Strategic Importance of the this compound Scaffold

The this compound (CAS 958230-19-8) is a versatile building block for the synthesis of a diverse range of bioactive molecules.[1][2] Its structural features are key to its utility. The pyrrolo[2,3-b]pyridine core provides a rigid framework for interaction with the hinge region of kinase ATP-binding pockets. The chloro group at the 4-position can be exploited for further chemical modifications, while the carbaldehyde at the 5-position serves as a crucial handle for introducing various side chains to modulate potency, selectivity, and pharmacokinetic properties.

The synthesis of this key intermediate is well-established, often starting from 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, which undergoes lithiation and subsequent formylation with N,N-dimethylformamide (DMF).[3] This reliable synthetic route ensures the accessibility of the core scaffold for extensive derivatization and exploration of structure-activity relationships (SAR).

Comparative Analysis of FGFR Inhibitors Derived from the Scaffold

Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors.[4] This makes FGFRs attractive targets for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, showcasing the potential of the this compound scaffold.

In Vitro Performance: Potency and Cellular Effects

A standout compound from a recent study, designated as 4h , demonstrates potent inhibitory activity against multiple FGFR isoforms.[5] The in vitro efficacy of this and related compounds was evaluated through a series of robust assays.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
4a 8393421>3000
4l 266259634>3000
AZD-4547 (Reference) 0.81247

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[5]

The data clearly indicates that compound 4h is a potent pan-FGFR inhibitor, with activity in the low nanomolar range against FGFR1, 2, and 3.[5] This potency translates into significant anti-cancer effects at the cellular level, as demonstrated in studies using the 4T1 breast cancer cell line.

  • Inhibition of Cell Proliferation and Apoptosis Induction: Compound 4h was shown to inhibit the proliferation of 4T1 cells and induce apoptosis in a dose-dependent manner.[5]

  • Inhibition of Cell Migration and Invasion: Furthermore, 4h significantly hampered the migration and invasion capabilities of 4T1 cells.[5]

These findings underscore the therapeutic potential of this chemical series in targeting cancers driven by aberrant FGFR signaling.

Comparison with Other Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident from its application in developing inhibitors for a range of other kinases implicated in various diseases. This allows for a comparative assessment of the scaffold's adaptability and the relative potency of its derivatives against different targets.

Table 2: Comparative In Vitro Potency of Pyrrolo[2,3-b]pyridine Derivatives Against Various Kinase Targets

Derivative ClassTarget KinaseLead Compound ExampleIC₅₀
FGFR InhibitorsFGFR1/2/34h 7-25 nM[5]
GSK-3β InhibitorsGSK-3βCompound 41 0.22 nM[6]
B-RAF InhibitorsV600E B-RAFCompound 35 0.080 µM[7]
PDE4B InhibitorsPDE4BCompound 11h 0.11 µM[8]

This comparison highlights that while the FGFR inhibitors derived from this scaffold are potent, derivatives targeting other kinases, such as GSK-3β, can exhibit even greater potency in the sub-nanomolar range.[6] This demonstrates the remarkable tunability of the 1H-pyrrolo[2,3-b]pyridine core for achieving high-affinity binding to diverse kinase active sites.

In Vivo Efficacy: Preclinical Validation in Animal Models

The ultimate test of a potential therapeutic agent lies in its performance in vivo. While specific in vivo data for derivatives of this compound is emerging, the general class of pyrrolopyridine kinase inhibitors has shown promise in preclinical animal models. For instance, pyrrolo[3,4-c]pyridine derivatives have demonstrated satisfactory pharmacokinetic properties and efficacy in mouse xenograft models.[9]

A typical preclinical in vivo study to evaluate the anti-cancer efficacy of a novel compound, such as the FGFR inhibitor 4h , would involve a xenograft mouse model.

Experimental Workflow: In Vivo Xenograft Mouse Model

in_vivo_workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Analysis cell_culture 1. Cancer Cell Culture (e.g., 4T1) cell_harvest 2. Cell Harvesting & Viability Check cell_culture->cell_harvest cell_suspension 3. Preparation of Cell Suspension cell_harvest->cell_suspension implantation 5. Subcutaneous Implantation of Cells cell_suspension->implantation animal_model 4. Immunodeficient Mice (e.g., BALB/c nude) animal_model->implantation tumor_monitoring 6. Tumor Growth Monitoring implantation->tumor_monitoring randomization 7. Randomization into Treatment Groups tumor_monitoring->randomization drug_admin 8. Drug Administration (e.g., Oral Gavage) randomization->drug_admin data_collection 9. Tumor Volume & Body Weight Measurement drug_admin->data_collection endpoint 10. Endpoint Analysis (e.g., Tumor Excision, Histology) data_collection->endpoint

Caption: Workflow for an in vivo xenograft mouse model study.

This rigorous in vivo testing provides crucial data on a compound's efficacy in a biological system, its pharmacokinetic profile, and potential toxicity, all of which are essential for its progression towards clinical trials.

Underlying Mechanism: Inhibition of the FGFR Signaling Pathway

The anti-cancer effects of the this compound-derived FGFR inhibitors are rooted in their ability to block the downstream signaling cascades initiated by FGFR activation. Dysregulation of this pathway can lead to increased cell proliferation, survival, and angiogenesis.[10][11]

Signaling Pathway Diagram: FGFR Inhibition

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT Nucleus Nucleus Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Compound 4h (FGFR Inhibitor) Inhibitor->FGFR Blocks ATP Binding

Caption: Simplified FGFR signaling pathway and its inhibition.

By binding to the ATP pocket of the FGFR kinase domain, these inhibitors prevent the phosphorylation cascade, thereby shutting down pro-tumorigenic signaling and leading to the observed anti-cancer effects.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are indispensable.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a specific kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a reaction mixture containing the recombinant target kinase, its specific substrate, and ATP in a kinase reaction buffer.

    • Add the reaction mixture to the assay plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Migration Scratch Assay

This assay is used to assess the effect of a compound on cell migration.[1][9]

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.[9]

    • Incubate the cells until they reach >90% confluency.

  • Creating the Scratch:

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[9]

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the PBS with fresh culture medium containing the test compound at various concentrations.

    • Capture an initial image (T=0) of the scratch using a phase-contrast microscope.

    • Place the plate in an incubator and capture images at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area for each treatment group.

    • Compare the migration rates between the treated and control groups.

Protocol 3: Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins.[12][13]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for a specified duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The this compound scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. The derivatives targeting FGFRs demonstrate significant promise as anti-cancer agents, with compelling in vitro data supporting their mechanism of action. The comparative analysis with derivatives targeting other kinases underscores the versatility and adaptability of this core structure. Rigorous preclinical evaluation using standardized in vitro and in vivo protocols is paramount to advancing these promising compounds towards clinical applications, offering new hope for patients with cancers driven by aberrant kinase signaling.

References

A Comparative Guide to 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and Other Heterocyclic Aldehydes for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Heterocyclic Aldehydes

In the landscape of modern organic synthesis and drug discovery, heterocyclic aldehydes are indispensable building blocks.[1][2][3] Their dual reactivity—the electrophilic aldehyde and the unique electronic nature of the parent heterocycle—provides a rich platform for constructing complex molecular architectures. This guide focuses on 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors.[4][5] As a derivative of 7-azaindole, its structure is a privileged scaffold in medicinal chemistry.[5]

To fully appreciate its synthetic utility, we will objectively compare it with three other foundational heterocyclic aldehydes:

  • Indole-3-carboxaldehyde: The direct carbocyclic analog, representing electron-rich indole chemistry.[6][7]

  • Pyrrole-2-carboxaldehyde: A simple, electron-rich five-membered ring system.[8][9]

  • Pyridine-3-carboxaldehyde: An electron-deficient six-membered ring that highlights the influence of the pyridine nitrogen.[10][11]

This guide will dissect their structural nuances, compare their reactivity profiles with supporting experimental data, and provide insight into the strategic choices that guide their use in complex synthesis.

Part 1: Physicochemical and Structural Properties

The fundamental properties of a reagent dictate its behavior in a reaction vessel. Solubility, melting point, and electronic distribution are critical parameters for a synthetic chemist. The table below summarizes the key physicochemical properties of our four aldehydes.

PropertyThis compoundIndole-3-carboxaldehydePyrrole-2-carboxaldehydePyridine-3-carboxaldehyde
Molecular Formula C₈H₅ClN₂O[12][13]C₉H₇NO[6]C₅H₅NO[14][15]C₆H₅NO[11]
Molecular Weight 180.59 g/mol [5][12]145.16 g/mol [6]95.10 g/mol [15]107.11 g/mol [11]
Physical State Pale yellow to off-white solid[5][16]Beige to light brown solid powder[17][18]White to light yellow solid[8][15]Colorless liquid[11]
Melting Point 288-292 °C[5]193-198 °C[18]43-46 °C[8][19]8 °C[11]
Solubility Soluble in polar organic solventsSoluble in polar organic solvents (methanol, ethanol); low water solubility[17][18]Soluble in chloroform, DMSO, methanol; insoluble in water[19]Miscible with water[11]
Structural and Electronic Comparison

The reactivity of these aldehydes is a direct consequence of the electronic properties of their parent heterocyclic systems. The fusion of a pyrrole ring (electron-rich) with a pyridine ring (electron-deficient) in this compound creates a unique electronic landscape. The pyridine nitrogen atom acts as an electron sink, which, combined with the electron-withdrawing chloro and aldehyde substituents, renders the pyridine ring highly electron-deficient. This electronic pull is the causal factor behind the compound's most significant reactivity: the susceptibility of the C4 position to nucleophilic aromatic substitution (SNAr).

G A This compound (Electron-deficient Pyridine part) B Indole-3-carboxaldehyde (Electron-rich) A->B Fused Ring System vs. Indole D Pyridine-3-carboxaldehyde (Electron-deficient) A->D Fused vs. Monocyclic Pyridine C Pyrrole-2-carboxaldehyde (Electron-rich) B->C Indole vs. Simple Pyrrole D->C Pyridine vs. Pyrrole (Opposite Electronics)

Caption: Comparative electronic nature of the heterocyclic cores.

Part 2: Synthesis and Chemical Reactivity

Synthetic Methodologies: A Tale of Two Strategies

The synthesis of these aldehydes often relies on formylation reactions, but the choice of method is dictated by the ring's electronics.

  • Vilsmeier-Haack Formylation: For electron-rich systems like indole and pyrrole, the Vilsmeier-Haack reaction is a powerful and common method.[20][21] The Vilsmeier reagent (formed from POCl₃ and DMF) is an electrophile that readily attacks the electron-rich C3 position of indole or the C2 position of pyrrole.[18][22] This is a classic example of electrophilic aromatic substitution.

  • Directed Ortho-Metalation and Formylation: For the 7-azaindole core of our target molecule, direct formylation is more complex due to the pyridine ring's deactivating effect. A robust strategy involves protecting the pyrrole nitrogen (e.g., with a triisopropylsilyl group), followed by regioselective lithiation and quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[12] This method provides excellent control and high yields.

Caption: Workflow for the synthesis via directed metalation.[12]

Comparative Reactivity: Aldehyde vs. Heterocyclic Core

The true utility of these building blocks emerges from their distinct reaction pathways.

Reactivity of the Aldehyde Group: The aldehyde functional group in all four compounds undergoes typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with carbon nucleophiles.[7][8][17] However, the electrophilicity of the carbonyl carbon is modulated by the heterocyclic ring. The electron-withdrawing nature of the pyridine ring in This compound and pyridine-3-carboxaldehyde makes their aldehyde groups more susceptible to nucleophilic attack compared to the electron-donating indole and pyrrole systems.

Reactivity of the Heterocyclic Core: This is where the compounds diverge most significantly.

  • This compound: The standout feature is the chloro group at the C4 position. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[23] The reaction proceeds readily with a wide range of nucleophiles (amines, alcohols, thiols), providing a powerful and direct method for diversification. This reactivity is the cornerstone of its use in building libraries of potential kinase inhibitors, as the C4 substituent can be varied to probe the ATP-binding site.[5]

  • Indole-3-carboxaldehyde & Pyrrole-2-carboxaldehyde: These electron-rich systems are primed for Electrophilic Aromatic Substitution . Reactions typically occur at other positions on the ring, provided they are not sterically hindered. They do not readily undergo SNAr unless a leaving group is present and the ring is activated by strong electron-withdrawing groups.

Caption: Contrasting the primary reaction pathways of the heterocyclic cores.

Part 3: Experimental Protocols and Applications

To provide a practical context, we present validated protocols that highlight the key reactivity of our title compound and a comparator.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on this compound
  • Rationale: This protocol demonstrates the most valuable transformation of the title compound—the displacement of the C4 chlorine. The choice of a primary amine as the nucleophile is representative of syntheses targeting kinase inhibitors. The use of a base like DIPEA is crucial to neutralize the HCl generated in situ.

  • Methodology:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., NMP or DMSO, 0.2 M) in a sealed vessel, add the desired primary or secondary amine (1.2 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

    • Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by LC-MS or TLC.

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with water, which will often precipitate the product.

    • Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane or ether to remove impurities.

    • Dry the solid under vacuum. If necessary, purify further by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 2: Vilsmeier-Haack Formylation of Indole
  • Rationale: This protocol illustrates the classic method for synthesizing indole-3-carboxaldehyde, highlighting the regioselective electrophilic substitution on an electron-rich heterocycle.[18] The causality lies in the formation of the electrophilic Vilsmeier reagent, which is attacked by the nucleophilic C3 position of the indole ring.

  • Methodology:

    • In a three-neck flask equipped with a dropping funnel and a stirrer, cool phosphorus oxychloride (POCl₃) (1.1 eq) to 0-5 °C in an ice bath.

    • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the POCl₃, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Dissolve indole (1.0 eq) in DMF and add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by adding a solution of sodium hydroxide (e.g., 30% w/v) until the pH is ~7-8. The product will precipitate.

    • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield indole-3-carboxaldehyde.[18]

Conclusion: Strategic Selection for Targeted Outcomes

The choice between this compound and other heterocyclic aldehydes is a strategic one, driven by the desired synthetic outcome.

  • This compound is not merely an aldehyde; it is a bifunctional building block of immense value. Its key advantage is the C4-chloro group, which serves as a reliable handle for SNAr reactions, enabling rapid analogue synthesis for structure-activity relationship (SAR) studies. This makes it a superior choice for projects in targeted drug discovery, especially for kinase inhibitors.[5]

  • Indole-3-carboxaldehyde and Pyrrole-2-carboxaldehyde are ideal for syntheses that leverage the nucleophilicity of the heterocyclic ring. They are classic precursors for natural products and other biologically active molecules where electrophilic substitution is a key bond-forming strategy.[7][9][24]

  • Pyridine-3-carboxaldehyde offers an electron-deficient core, making its aldehyde group more reactive towards nucleophiles and the ring itself resistant to oxidation.

For the researcher, scientist, or drug development professional, understanding these fundamental differences in reactivity is paramount. It allows for the logical and efficient design of synthetic routes, moving beyond simple substitution to the strategic construction of novel and potent chemical entities.

References

A Senior Application Scientist’s Guide to 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Validation and Comparative Analysis of a Key Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a critical intermediate in pharmaceutical research. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the necessity of stringent analytical validation, and its performance benchmarked against viable alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals who require reliable and versatile building blocks for complex molecular architectures.

The Synthetic Challenge: Accessing the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and autoimmune diseases.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an ideal core for interacting with the hinge region of many kinase active sites. However, functionalizing this core with the necessary substituents for potent and selective inhibition presents a significant synthetic challenge.

The target molecule, this compound (CAS 958230-19-8), has emerged as a solution.[1][3] It provides two orthogonal reactive handles: a chloro group at the 4-position, prime for cross-coupling reactions, and a carbaldehyde at the 5-position, ready for reductive aminations, condensations, or oxidations. This dual functionality makes it a highly convergent and efficient building block.

Optimized Synthesis: The Vilsmeier-Haack Approach

While several synthetic routes exist, the most robust and scalable method for introducing the C5-carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to achieve electrophilic formylation of an electron-rich aromatic ring.[4][6]

The choice of a protected 4-chloro-7-azaindole as the starting material is critical. The protecting group, often a triisopropylsilyl (TIPS) group, enhances solubility in organic solvents and prevents unwanted side reactions at the pyrrole nitrogen.[7][8] The subsequent formylation is highly regioselective for the C5 position due to the directing effects of the fused ring system.

G cluster_synthesis Synthetic Pathway start 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine reagent 1. s-BuLi, THF, -78°C 2. DMF start->reagent Reacts with intermediate Lithiation & Formylation reagent->intermediate Forms deprotection Trifluoroacetic Acid (TFA) Dichloromethane (DCM) intermediate->deprotection Followed by product This compound deprotection->product Yields G cluster_validation Intermediate Validation Workflow cluster_analytics Analytical QC crude Crude Synthetic Product purify Purification (Recrystallization / Filtration) crude->purify nmr ¹H NMR (Structure Confirmation) purify->nmr Sample ms Mass Spec (MS) (Molecular Weight) purify->ms Sample hplc HPLC (Purity ≥ 97%) purify->hplc Sample final Validated Intermediate (CAS 958230-19-8) G cluster_comparison Comparative Logic for Intermediate Selection cluster_options Intermediate Options cluster_criteria Evaluation Criteria goal Goal: Synthesize Diverse Kinase Inhibitors opt_A This Guide's Focus: 4-Cl-pyrrolo[2,3-b]pyridine-5-carbaldehyde goal->opt_A Evaluate opt_B Alternative 1: 4-Cl-pyrrolo[2,3-d]pyrimidine goal->opt_B Evaluate opt_C Alternative 2: 5-Cl-pyrazole-4-carbaldehyde goal->opt_C Evaluate crit1 Synthetic Access opt_A->crit1 crit2 Versatility opt_A->crit2 crit3 Proven Utility opt_A->crit3 opt_B->crit1 opt_B->crit2 opt_B->crit3 opt_C->crit1 opt_C->crit2 opt_C->crit3 conclusion Conclusion: This compound offers a superior balance of accessibility, versatility, and proven application for a broad range of kinase targets. crit3->conclusion

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel heterocyclic compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is fundamental to discovering next-generation therapeutics. However, our responsibility extends beyond the synthesis and application of these molecules to their entire lifecycle, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste streams containing this specific compound, grounding every recommendation in established safety principles and regulatory awareness. The causality behind each step is explained to empower researchers to make informed, safe decisions in the laboratory.

Core Principles: Hazard Identification and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. This compound is a chlorinated heterocyclic compound, a class of molecules that requires special consideration for disposal due to its potential environmental persistence and the hazardous byproducts that can form during improper treatment, such as incineration.[1]

While comprehensive toxicological data for many research chemicals is not always available, the information from Safety Data Sheets (SDS) provides a baseline for risk assessment.[2][3] All chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity."[2][3]

Table 1: Chemical and Hazard Identification Summary

PropertyValueSource(s)
CAS Number 958230-19-8[2][4][5][6]
Molecular Formula C₈H₅ClN₂O[4][5][6]
Physical Form Off-white to light yellow solid[4][6][7]
GHS Signal Word Warning
GHS Hazard Codes H302, H315, H319, H335
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

The presence of chlorine in the molecule is the most critical factor for waste segregation. Halogenated organic compounds cannot be disposed of with standard flammable organic solvents.[8] The combustion of chlorinated materials requires specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize the resulting hydrogen chloride (HCl), preventing the release of corrosive and toxic fumes into the atmosphere.[1] Mixing halogenated and non-halogenated waste streams makes the entire volume more difficult and expensive to dispose of, as it must all be treated as halogenated waste.[8]

The Disposal Workflow: A Visual Guide

The following diagram outlines the critical decision-making process for correctly segregating waste containing this compound. Adherence to this workflow is the most important step in ensuring safety and compliance.

G start Start: Waste Containing This compound decision_form Determine Waste Form start->decision_form solid_path Neat (Pure) Solid Compound decision_form->solid_path   Solid solution_path Solution (in Solvent) decision_form->solution_path   Liquid solid_container Place in a dedicated, sealed container for SOLID HALOGENATED WASTE. solid_path->solid_container solution_container Place in a dedicated, sealed container for LIQUID HALOGENATED WASTE. solution_path->solution_container label_solid Label container with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name & Concentration solid_container->label_solid label_liquid Label container with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Names & Percentages (Solute and Solvent) solution_container->label_liquid final_step Store container in designated Satellite Accumulation Area (SAA). Contact EHS for pickup. label_solid->final_step label_liquid->final_step

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides the detailed actions required for compliant disposal. These steps should be incorporated into your standard operating procedures (SOPs).

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Minimum PPE: Safety glasses with side shields (or goggles), a flame-resistant lab coat, and nitrile gloves.

Step 2: Container Selection and Preparation

The integrity of your waste container is critical to prevent leaks and exposures.[9]

  • Select a Compatible Container: Use a container designated for chemical waste that is in good condition, free of external contamination, and has a secure, leak-proof screw-top cap.[9] For liquid waste, never use food-grade containers like milk jugs.[10]

  • Original Containers: If available, using the original manufacturer's container for the neat solid waste is an excellent option.[9]

  • Never Mix Incompatible Wastes: This compound should only be added to a waste stream designated for halogenated organics. Do not mix with acids, bases, oxidizers, or non-halogenated organic solvents.[8]

Step 3: Waste Accumulation and Labeling

Proper identification of waste is a regulatory requirement and essential for safe handling by disposal technicians.[9]

  • For Neat (Pure) Solid Compound:

    • Carefully transfer the solid waste into the selected container, avoiding dust formation.[11]

    • Securely cap the container.

    • Affix a hazardous waste label. Clearly write "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]

  • For Solutions (e.g., in DMSO, DCM, etc.):

    • Carefully pour the solution into the designated LIQUID HALOGENATED WASTE container.

    • Crucially, even if the solvent is non-halogenated (like DMSO or methanol), the presence of the chlorinated solute classifies the entire mixture as halogenated waste. [8]

    • Securely cap the container.

    • Update the hazardous waste label with the chemical names and estimated percentages of all components (e.g., "Methanol 99%, this compound 1%").

Step 4: Storage Pending Disposal

Waste must be stored safely in a designated laboratory area, often called a Satellite Accumulation Area (SAA), until it is collected.

  • Keep Containers Closed: Waste containers must be kept tightly capped at all times except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

  • Secondary Containment: It is best practice to keep liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Segregate by Compatibility: Store the halogenated waste container away from incompatible materials like acids or bases.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact Your EHS Office: When your waste container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS), Radiological and Environmental Management (REM), or equivalent department.[9][10]

  • Complete Pickup Request: You will likely need to submit a hazardous material pickup request form, providing all the information from the waste label.[9] Do not allow waste to accumulate for extended periods.

Spill Response

In the event of a small spill, immediate and proper cleanup is essential.

  • Contain the Spill: Alert others in the area. Ensure you are wearing appropriate PPE.

  • Absorb and Collect: For a small solid spill, carefully sweep it up and place it in the designated solid hazardous waste container.[11] For a small liquid spill, cover with an absorbent material (e.g., vermiculite or a commercial solvent adsorbent), allow it to absorb, then scoop the material into your hazardous waste container.

  • Clean the Area: Wipe the spill area thoroughly to remove any residual contamination.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency EHS number immediately.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety, protect our environment, and ensure that your groundbreaking research is conducted responsibly from discovery to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.